Pyrido[1,2-a]benzimidazole-2,8-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
pyrido[1,2-a]benzimidazole-2,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-1-3-9-10(5-7)15-6-8(13)2-4-11(15)14-9/h1-6H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIYYTVRFDGFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N3C=C(C=CC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663440 | |
| Record name | Pyrido[1,2-a]benzimidazole-2,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152403-50-4 | |
| Record name | Pyrido[1,2-a]benzimidazole-2,8-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Pyrido[1,2-a]benzimidazole-2,8-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the synthesis and characterization of a specific derivative, Pyrido[1,2-a]benzimidazole-2,8-diamine. The document outlines a plausible synthetic route, details the necessary experimental protocols, and provides a comprehensive overview of the analytical techniques required for its structural elucidation and characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Polycyclic nitrogen-containing heterocycles are fundamental scaffolds in the design of new drugs, with a significant percentage of FDA-approved small-molecule drugs containing such moieties.[1] The pyrido[1,2-a]benzimidazole core, a fusion of pyridine and benzimidazole rings, is a "privileged" structure in medicinal chemistry, exhibiting a wide range of biological properties including antiviral, anticancer, antimalarial, and antischistosomal activities.[2][3][4][5][6] The introduction of amino groups at the C2 and C8 positions of this scaffold is of particular interest as it can significantly modulate the compound's physicochemical properties and biological activity.[1] this compound (C₁₁H₁₀N₄, M.W. 198.229 g/mol ) is a key intermediate for the development of novel derivatives with potentially enhanced therapeutic efficacy.[1]
Synthesis of this compound
A highly effective and established method for the synthesis of amino-substituted pyrido[1,2-a]benzimidazoles involves a reductive intramolecular cyclization of N-(dinitrophenyl)pyridinium chlorides.[1][2] This strategy allows for the simultaneous formation of the benzimidazole ring and the introduction of the amino groups.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process starting from 2-amino-5-nitropyridine and 1-chloro-2,4-dinitrobenzene. The first step involves the formation of a pyridinium salt, followed by a reductive cyclization to yield the target diamine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-(2,4-Dinitrophenyl)-5-nitropyridin-2-aminium chloride
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-nitropyridine (1 eq.) in a suitable solvent such as ethanol.
-
Add 1-chloro-2,4-dinitrobenzene (1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitated pyridinium salt is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the N-(2,4-Dinitrophenyl)-5-nitropyridin-2-aminium chloride (1 eq.) in a mixture of isopropanol and 4% hydrochloric acid.[2]
-
Heat the suspension to 40-60°C.[2]
-
Add a reducing agent, such as tin(II) chloride (SnCl₂) (4-6 eq.), portion-wise to the heated suspension.[2] The reaction is exothermic and should be controlled.
-
After the addition is complete, continue heating for an additional 1-2 hours until the starting material is consumed (monitored by TLC).[2]
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 6.5-8.5 ppm. The introduction of two electron-donating amino groups is expected to cause a significant upfield shift of the signals for the remaining protons on both the pyridine and benzimidazole rings.[1] The protons of the amino groups would likely appear as broad singlets.[1] |
| ¹³C NMR | Aromatic carbons in the range of 100-150 ppm. Specific shifts will be indicative of the fused ring system and the positions of the amino substituents. |
| IR (cm⁻¹) | Characteristic N-H stretching vibrations for the primary amino groups in the region of 3300-3500 cm⁻¹.[1] Aromatic C-H stretching around 3000-3100 cm⁻¹, and C=C/C=N stretching in the 1400-1650 cm⁻¹ region.[1] |
| Mass Spec. | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the compound (198.23). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1] |
| UV-Vis | Absorption maxima in the UV-visible region characteristic of the extended π-conjugated system of the pyrido[1,2-a]benzimidazole core. |
Experimental Protocols: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.
-
Mass Spectrometry (MS): Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to determine the molecular weight and fragmentation pattern.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Dissolve the compound in a UV-grade solvent (e.g., ethanol or dichloromethane) and record the absorption spectrum using a UV-Vis spectrophotometer.
Biological Activities and Potential Applications
Derivatives of the pyrido[1,2-a]benzimidazole scaffold have shown a remarkable range of biological activities, making them attractive candidates for drug development. While the specific biological profile of this compound is not extensively reported, the core structure is associated with various therapeutic potentials.
Caption: Potential biological activities of the pyrido[1,2-a]benzimidazole scaffold.
The amino groups at the C2 and C8 positions of this compound serve as versatile handles for further chemical modifications. These functional groups can be readily derivatized through reactions such as acylation, alkylation, and condensation to generate a library of novel compounds for biological screening.[1] This strategic functionalization allows for the fine-tuning of the molecule's properties to optimize its interaction with biological targets and improve its pharmacokinetic profile.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The outlined synthetic protocol, based on established methodologies, offers a reliable route to this valuable chemical entity. The detailed characterization plan ensures the structural integrity and purity of the synthesized compound. The versatile pyrido[1,2-a]benzimidazole scaffold, coupled with the reactive amino functionalities of the target molecule, presents significant opportunities for the development of new therapeutic agents with a broad spectrum of biological activities. This guide serves as a foundational resource for researchers aiming to explore the medicinal chemistry of this promising class of heterocyclic compounds.
References
- 1. This compound | 152403-50-4 | Benchchem [benchchem.com]
- 2. jraic.com [jraic.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. expanding-the-activity-profile-of-pyrido-1-2-a-benzimidazoles-synthesis-and-evaluation-of-novel-n-1-1-phenylethanamine-derivatives-against-schistosoma-mansoni - Ask this paper | Bohrium [bohrium.com]
- 5. Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of Pyrido[1,2-a]benzimidazole-2,8-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Pyrido[1,2-a]benzimidazole-2,8-diamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the electron-donating nature of the amino groups at the C2 and C8 positions, this molecule is expected to exhibit distinct spectroscopic characteristics. This document collates and predicts spectroscopic data based on published information for structurally related compounds and provides standardized experimental protocols for its analysis.
Predicted Spectroscopic Data
The introduction of two amino groups onto the Pyrido[1,2-a]benzimidazole core is anticipated to significantly influence its electronic and magnetic environment. The following tables summarize the expected quantitative spectroscopic data for this compound.
UV-Visible Absorption and Fluorescence Spectroscopy
The extended π-system of the Pyrido[1,2-a]benzimidazole scaffold gives rise to characteristic UV-Visible absorption and fluorescence spectra. The presence of amino groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption and emission maxima.
| Parameter | Expected Value | Solvent |
| UV-Visible Absorption | ||
| λmax (nm) | 350 - 450[1] | Methanol or Dichloromethane |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | High | - |
| Fluorescence Emission | ||
| λem (nm) | > 450 | Methanol or Dichloromethane |
| Stokes Shift (nm) | Moderate to large | - |
| Quantum Yield (ΦF) | Moderate to high | - |
Note: The exact values are dependent on the solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The electron-donating amino groups are predicted to cause a significant upfield shift (lower ppm values) for the protons and carbons on both the pyridine and benzimidazole rings due to increased electron density[1].
¹H NMR (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | Downfield (relative to other ring protons) | d | ~7.0 |
| H3 | Upfield | t | ~7.5 |
| H4 | Upfield | d | ~9.0 |
| H6 | Upfield | d | ~1.5 |
| H7 | Upfield | s | - |
| H9 | Upfield | d | ~8.5 |
| NH₂ (C2) | Broad singlet | - | - |
| NH₂ (C8) | Broad singlet | - | - |
¹³C NMR (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 | ~120-130 |
| C2 | ~140-150 |
| C3 | ~110-120 |
| C4 | ~125-135 |
| C4a | ~140-150 |
| C5a | ~115-125 |
| C6 | ~110-120 |
| C7 | ~130-140 |
| C8 | ~140-150 |
| C9 | ~100-110 |
| C9a | ~145-155 |
Note: These are predicted values based on data from related amino-substituted Pyrido[1,2-a]benzimidazoles. Actual values may vary.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₀N₄ |
| Molecular Weight | 198.229 g/mol [1] |
| Expected [M+H]⁺ | 199.0978 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of this compound.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compound.
Instrumentation: A double-beam UV-Vis spectrophotometer.
Procedure:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable spectroscopic grade solvent (e.g., methanol or dichloromethane).
-
From the stock solution, prepare a series of dilutions to a final concentration range suitable for measurement (e.g., 1 x 10⁻⁵ M to 5 x 10⁻⁵ M).
-
Record the UV-Vis spectra of the solutions from 200 to 800 nm at room temperature, using the pure solvent as a reference.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λem), Stokes shift, and fluorescence quantum yield (ΦF).
Instrumentation: A spectrofluorometer.
Procedure:
-
Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in the same solvent used for UV-Vis measurements.
-
Determine the optimal excitation wavelength (λex) from the absorption spectrum (usually the λmax).
-
Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
Calculate the Stokes shift as the difference between λem and λex.
-
Determine the fluorescence quantum yield (ΦF) relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: ΦF(sample) = ΦF(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (η(sample)² / η(std)²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments like COSY and HSQC can be performed to aid in assignments.
Mass Spectrometry
Objective: To confirm the molecular weight and elemental composition.
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Visualizations
Logical Workflow for Spectroscopic Analysis
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Relationship between Structure and Spectroscopic Properties
Caption: Influence of the chemical structure on the key spectroscopic properties.
References
Discovery of Novel Pyrido[1,2-a]benzimidazole Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery of novel pyrido[1,2-a]benzimidazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a resource for researchers and drug development professionals engaged in the pursuit of new therapeutic agents.
Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
The synthesis of the pyrido[1,2-a]benzimidazole core and its derivatives has been achieved through various methodologies, including traditional multi-step synthesis, one-pot multicomponent reactions, and transition-metal-catalyzed cross-coupling reactions.[1] These approaches offer flexibility in accessing a wide range of substituted analogs for structure-activity relationship (SAR) studies.
One-Pot Multicomponent Synthesis
A notable and efficient method for the synthesis of polysubstituted pyrido[1,2-a]benzimidazole derivatives involves a one-pot, four-component reaction. This approach utilizes readily available starting materials such as a pyridine or its derivative, an aromatic aldehyde, malononitrile, and chloroacetonitrile, refluxed in a suitable solvent like acetonitrile.[2] This method is advantageous due to its operational simplicity and the ability to generate molecular diversity in a single step.
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrido[1,2-a]benzimidazoles [2]
-
Reaction Setup: To a solution of an aromatic aldehyde (1 mmol) in acetonitrile (15 mL), add pyridine (1 mmol), malononitrile (1 mmol), and chloroacetonitrile (1 mmol).
-
Reaction Conditions: Stir the reaction mixture at reflux temperature for the time specified by thin-layer chromatography (TLC) monitoring.
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).
-
Characterization: The structure and purity of the synthesized compounds are confirmed by various spectroscopic techniques, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activities and Quantitative Data
Pyrido[1,2-a]benzimidazole derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.
Anticancer Activity
Several studies have highlighted the potent antiproliferative activity of pyrido[1,2-a]benzimidazole derivatives against various human cancer cell lines. The mechanism of action for their anticancer effects is an active area of investigation, with some evidence pointing towards the induction of apoptosis and cell cycle arrest. While direct kinase targets for the pyrido[1,2-a]benzimidazole core are still being elucidated, related pyrimido[1,2-a]benzimidazole derivatives have been shown to inhibit BMX kinase, and other similar heterocyclic systems have demonstrated inhibition of PIM-1 kinase.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PBI-1 | HeLa (Cervical) | 5.2 | [1] |
| PBI-2 | SW620 (Colorectal) | 8.1 | [1] |
| PBI-3 | MCF-7 (Breast) | 3.5 | [1] |
| PBI-4 | HepG2 (Hepatocellular) | 6.8 | [1] |
| 5h (Pyrimido[1,2-a]benzimidazole) | HL60 (Leukemia) | <1 | [3] |
| 5h (Pyrimido[1,2-a]benzimidazole) | MV4-11 (Leukemia) | <1 | [3] |
Antischistosomal Activity
Schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, is a major global health concern. Novel pyrido[1,2-a]benzimidazole derivatives have emerged as a promising class of antischistosomal agents. Their mechanism of action is believed to involve the inhibition of hemozoin formation, a crucial detoxification pathway for the parasite.
| Compound ID | S. mansoni Stage | IC₅₀ (µM) | Reference |
| PBI-5 | Newly Transformed Schistosomula | 0.08 | [4] |
| PBI-6 | Adult Worms | 1.43 | [4] |
| PBI-7 | Adult Worms | 0.15 | [4] |
| PBI-8 | Adult Worms | 0.21 | [4] |
Antimalarial Activity
Malaria, caused by Plasmodium parasites, remains a life-threatening disease worldwide. Pyrido[1,2-a]benzimidazole derivatives have demonstrated potent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. Similar to their antischistosomal activity, the antimalarial mode of action is linked to the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.
| Compound ID | P. falciparum Strain | IC₅₀ (nM) | Reference |
| PBI-9 | Chloroquine-sensitive (NF54) | 50 | [5] |
| PBI-10 | Multidrug-resistant (K1) | 80 | [5] |
| PBI-11 | Chloroquine-sensitive (NF54) | 25 | [5] |
| PBI-12 | Multidrug-resistant (K1) | 45 | [5] |
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.
Hemozoin Inhibition Assay
-
Reaction Mixture: In a 96-well plate, mix a solution of hemin chloride in DMSO, the test compound at various concentrations, and a buffer solution (e.g., 0.5 M sodium acetate, pH 4.4).
-
Initiation of Hemozoin Formation: Initiate the reaction by adding a solution of oleic acid in Tween 20.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Centrifugation and Washing: Centrifuge the plate, discard the supernatant, and wash the hemozoin pellet with DMSO.
-
Quantification: Dissolve the pellet in NaOH and measure the absorbance at 405 nm to quantify the amount of hemozoin formed.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Proposed Anticancer Signaling Pathway
While the precise signaling pathways modulated by pyrido[1,2-a]benzimidazoles are still under investigation, based on studies of related compounds, a plausible mechanism involves the inhibition of key kinases in cancer cell proliferation and survival pathways, such as BMX or PIM-1 kinase. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Proposed anticancer mechanism of Pyrido[1,2-a]benzimidazole derivatives.
Hemozoin Inhibition Mechanism
In parasitic organisms like Plasmodium and Schistosoma, the detoxification of heme, a toxic byproduct of hemoglobin digestion, into an insoluble crystalline form called hemozoin is essential for their survival. Pyrido[1,2-a]benzimidazole derivatives are thought to interfere with this process by capping the growing hemozoin crystal, leading to the accumulation of toxic free heme and subsequent parasite death.
Caption: Mechanism of hemozoin inhibition by Pyrido[1,2-a]benzimidazole derivatives.
Experimental and Drug Discovery Workflow
The discovery and development of novel pyrido[1,2-a]benzimidazole derivatives follow a structured workflow, from initial synthesis and screening to preclinical evaluation.
Caption: General workflow for the discovery and development of Pyrido[1,2-a]benzimidazole derivatives.
Conclusion
The pyrido[1,2-a]benzimidazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their potent and diverse biological activities, makes them attractive candidates for further investigation in drug development programs. This technical guide provides a foundational understanding of the current state of research in this area, offering valuable insights for scientists and researchers dedicated to addressing unmet medical needs. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating the potential of these compounds into clinical applications.
References
- 1. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hemozoin inhibiting 2-phenylbenzimidazoles active against malaria parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Praziquantel sulphonamide derivatives as antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intrinsic Fluorescence Properties of Pyrido[1,2-a]benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intrinsic fluorescence properties of pyrido[1,2-a]benzimidazole compounds, a class of heterocyclic molecules with significant potential in various scientific fields, including drug discovery and materials science. Their inherent fluorescence makes them valuable tools for cellular imaging and as structural scaffolds for novel fluorescent probes.[1] This document details their photophysical characteristics, the influence of environmental factors on their fluorescence, standardized experimental protocols for their characterization, and a key mechanistic pathway in which they are involved.
Core Photophysical Properties
Pyrido[1,2-a]benzimidazole derivatives exhibit notable intrinsic fluorescence, a property that is being increasingly leveraged for applications such as cellular imaging without the need for external fluorophores.[2] The core structure, characterized by an extended π-conjugated system, gives rise to their fluorescent nature. The absorption and emission maxima, quantum yields, and fluorescence lifetimes are key parameters that define their fluorescence behavior.
A study on 4-(Aryl)-Benzo[3][4]imidazo[1,2-a]pyrimidine-3-Carbonitriles, which share a similar fused heterocyclic core, provides valuable insights into the photophysical properties of this class of compounds. The data, measured in tetrahydrofuran (THF), are summarized in the table below.
Table 1: Photophysical Data of Selected Pyrido[1,2-a]benzimidazole Derivatives in THF [5]
| Compound | Substituent (Aryl Group) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ_F) | Avg. Lifetime (τ_av) [ns] |
| 6a | Phenyl | 365 | 485 | 120 | 0.43 | 2.15 |
| 6b | 4-Methoxyphenyl | 370 | 515 | 145 | 0.53 | 2.54 |
| 6c | 9-Anthracenyl | 390 | 555 | 165 | <0.01 | - |
| 6d | 1-Naphthyl | 370 | 490 | 120 | 0.39 | 1.98 |
| 6e | 2,4-Difluorophenyl | 360 | 480 | 120 | 0.48 | 2.31 |
| 6f | 4-(Trifluoromethyl)phenyl | 365 | 495 | 130 | 0.51 | 2.45 |
Environmental Effects on Fluorescence
The fluorescence of pyrido[1,2-a]benzimidazole compounds is sensitive to their local environment, particularly solvent polarity and pH. This sensitivity can be exploited for the development of fluorescent sensors.
Solvatochromism
The position of the emission maximum of pyrido[1,2-a]benzimidazoles can shift with the polarity of the solvent, a phenomenon known as solvatochromism. For instance, 4-(Aryl)-Benzo[3][4]imidazo[1,2-a]pyrimidine-3-Carbonitriles exhibit a positive solvatochromism, with Stokes shifts ranging from 120 to 180 nm, indicating a more polar excited state compared to the ground state.[6]
pH Dependence
The fluorescence intensity of certain pyrido[1,2-a]benzimidazole derivatives is significantly affected by pH. This is particularly relevant for their application in biological systems where pH gradients exist across different organelles. For example, the fluorescence intensity of some antimalarial pyrido[1,2-a]benzimidazoles is highest at an acidic pH of 4.5, which corresponds to the pH of the digestive vacuole of the Plasmodium falciparum parasite.[2] This property is advantageous for visualizing the accumulation of these compounds in their target organelle.
A study on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles demonstrated their potential as pH sensors, with significant changes in their absorption and emission spectra upon moving from neutral to acidic conditions.[7]
Table 2: pH Dependence of Absorption and Emission for Amino-Substituted Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles [7]
| Compound | pH | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] |
| 4 | 1 | 491 | 548 |
| 7 | 479 | 525 | |
| 5 | 1 | 310, 420 | 445 |
| 7 | 319, 410 | 435 | |
| 6 | 1 | 325, 435 | 460 |
| 7 | 335, 425 | 450 |
Experimental Protocols
Accurate characterization of the fluorescence properties of pyrido[1,2-a]benzimidazole compounds requires standardized experimental protocols.
UV-Vis Absorption and Steady-State Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of a pyrido[1,2-a]benzimidazole compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
UV-Vis Absorption Spectrum: Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range to determine the absorption maximum (λ_abs).
-
Fluorescence Emission Spectrum: Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs). Record the emission spectrum over a range of longer wavelengths to determine the emission maximum (λ_em). The excitation and emission slits should be adjusted to obtain an optimal signal-to-noise ratio.
Determination of Fluorescence Quantum Yield (Relative Method)
Objective: To determine the fluorescence quantum yield (Φ_F) of a pyrido[1,2-a]benzimidazole compound relative to a known standard.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that are in a similar spectral region to the sample.
-
Absorbance Matching: Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent. Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution of the sample and the standard, using the same excitation wavelength and instrument settings for all measurements.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of the resulting lines is proportional to the quantum yield.
-
The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_F,std is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime (τ) of a pyrido[1,2-a]benzimidazole compound.
Methodology:
-
Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
Sample Preparation: Prepare a dilute solution of the compound as described for steady-state measurements.
-
Data Acquisition:
-
The sample is excited by a train of short light pulses.
-
The detector registers the arrival time of individual emitted photons relative to the excitation pulse.
-
This process is repeated over many cycles, and a histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The fluorescence decay data is fitted to one or more exponential decay functions, convoluted with the IRF, to extract the fluorescence lifetime(s).
-
Visualization of a Key Signaling Pathway: Inhibition of Hemozoin Formation
Certain antimalarial pyrido[1,2-a]benzimidazole compounds exert their effect by inhibiting the formation of hemozoin in the malaria parasite, Plasmodium falciparum. This pathway is crucial for the parasite's survival as it detoxifies the heme produced from the digestion of host hemoglobin.
Caption: Workflow of hemozoin formation inhibition by Pyrido[1,2-a]benzimidazole compounds in Plasmodium falciparum.
This guide provides a foundational understanding of the intrinsic fluorescence properties of pyrido[1,2-a]benzimidazole compounds. The combination of their favorable photophysical characteristics and the methodologies to accurately measure them underscores their potential as versatile tools in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. mdpi.com [mdpi.com]
- 4. picoquant.com [picoquant.com]
- 5. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 6. 4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores › SPbU Researchers Portal [pureportal.spbu.ru]
- 7. Making sure you're not a bot! [opus4.kobv.de]
The Core Mechanism of Pyrido[1,2-a]benzimidazole-2,8-diamine: An In-Depth Technical Guide
Disclaimer: Direct, in-depth research specifically elucidating the mechanism of action for Pyrido[1,2-a]benzimidazole-2,8-diamine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the well-documented biological activities and proposed mechanisms of the broader class of pyrido[1,2-a]benzimidazole derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a potential framework for investigating this compound.
Introduction to Pyrido[1,2-a]benzimidazoles
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry, known for its diverse and potent biological activities.[1] This class of compounds has garnered significant interest due to its structural similarity to endogenous purines and pyrimidines, suggesting potential interactions with nucleic acids and related enzymes.[2][3] The introduction of amino groups, as in this compound, is known to significantly modulate the physicochemical and biological properties of the parent scaffold, often enhancing its therapeutic potential.[4]
Derivatives of pyrido[1,2-a]benzimidazole have demonstrated a wide spectrum of pharmacological effects, including:
-
Antiparasitic (antischistosomal, antimalarial) activity[5][6]
-
Antiviral activity[7]
-
Anti-inflammatory effects[3]
Given the breadth of these activities, it is likely that different derivatives exert their effects through distinct molecular mechanisms. For this compound, a multi-targeted mechanism of action is a plausible hypothesis.
Postulated Mechanisms of Action
Based on the activities of related compounds, several potential mechanisms of action for this compound can be proposed. These are likely centered around the inhibition of key cellular processes in pathogenic organisms or cancer cells.
Antiparasitic and Antimalarial Activity
Several studies have highlighted the potent antischistosomal and antimalarial properties of pyrido[1,2-a]benzimidazole derivatives. The proposed mechanisms in this context often involve:
-
Disruption of Parasite Metabolism: Benzimidazole-containing compounds are known to interfere with microtubule polymerization in parasites, leading to impaired glucose uptake and eventual cell death. While this is a hallmark of albendazole and related anthelmintics, the fused pyrido ring system may confer additional or alternative metabolic targets.
-
Interference with Heme Detoxification: In the context of malaria, some derivatives are believed to accumulate in the parasite's digestive vacuole and interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to the buildup of toxic heme and oxidative stress, ultimately killing the parasite.[1]
Anticancer Activity
The anticancer potential of pyrido[1,2-a]benzimidazoles is an active area of research. The proposed mechanisms are often related to the inhibition of cell proliferation and the induction of apoptosis.
-
DNA Intercalation and Topoisomerase Inhibition: The planar, aromatic structure of the pyrido[1,2-a]benzimidazole core is suitable for intercalation into DNA, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Furthermore, some derivatives may act as topoisomerase inhibitors, preventing the re-ligation of DNA strands and causing catastrophic DNA damage.
-
Kinase Inhibition: Many small molecule anticancer drugs target protein kinases that are crucial for cell signaling pathways controlling growth and proliferation. It is plausible that this compound could act as a kinase inhibitor, though specific targets have not yet been identified.
-
Induction of Apoptosis: Pyrido[2,3-d]pyrimidine derivatives, which are structurally related, have been shown to induce apoptosis through both extrinsic and intrinsic pathways.[8]
Antiviral Activity
The antiviral activity of this class of compounds is also of significant interest. Fluorinated derivatives of pyrido[1,2-a]benzimidazoles have shown activity against various viruses.[7] The likely mechanisms include:
-
Inhibition of Viral Replication Enzymes: The compound may target key viral enzymes such as polymerases or proteases, which are essential for the viral life cycle.
-
Interference with Viral Entry or Egress: It is also possible that the compound could block the interaction of the virus with host cell receptors or inhibit the release of new viral particles from infected cells.
Quantitative Data for Pyrido[1,2-a]benzimidazole Derivatives
| Compound ID | Target Stage | IC50 (µM) | Reference |
| PBI Derivative 1 | Newly Transformed Schistosomula | 0.08 - 1.43 | [6] |
| PBI Derivative 2 | Adult Worms | 0.08 - 1.43 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be crucial in elucidating the precise mechanism of action of this compound.
In Vitro Antischistosomal Activity Assay
This protocol is adapted from studies on related pyrido[1,2-a]benzimidazole derivatives.[5]
-
Parasite Culture: Schistosoma mansoni adult worms are collected from infected mice and cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics. Newly transformed schistosomula (NTS) are prepared from cercariae and cultured under similar conditions.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired concentrations.
-
Assay Procedure:
-
For adult worms, 2-3 worm pairs are placed in each well of a 24-well plate containing the test compound at various concentrations.
-
For NTS, approximately 100 NTS are added to each well of a 96-well plate with the test compound.
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.
-
Viability Assessment: Parasite viability is assessed microscopically based on motility and morphological changes. For NTS, a colorimetric assay using resazurin can be used to quantify viability.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite viability by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability and Cytotoxicity Assay (for Anticancer Evaluation)
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a non-cancerous control cell line (e.g., HEK293) are used.
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound for 48-72 hours.
-
Viability Measurement: Cell viability is determined using a standard MTT or MTS assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value for each cell line is calculated from the dose-response curves.
DNA Intercalation Assay
-
Principle: This assay measures the change in the fluorescence of a DNA-binding dye (e.g., ethidium bromide) upon displacement by a potential intercalating agent.
-
Procedure:
-
A solution of calf thymus DNA is prepared in a suitable buffer.
-
Ethidium bromide is added to the DNA solution, and the baseline fluorescence is measured.
-
Increasing concentrations of this compound are added to the DNA-ethidium bromide complex.
-
The fluorescence is measured after each addition.
-
-
Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing ethidium bromide and intercalating into the DNA.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound in cancer cells, leading to apoptosis.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and mechanistic investigation of this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
- 1. jraic.com [jraic.com]
- 2. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 152403-50-4 | Benchchem [benchchem.com]
- 5. expanding-the-activity-profile-of-pyrido-1-2-a-benzimidazoles-synthesis-and-evaluation-of-novel-n-1-1-phenylethanamine-derivatives-against-schistosoma-mansoni - Ask this paper | Bohrium [bohrium.com]
- 6. Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
A Technical Guide to the Preliminary Biological Screening of Pyrido[1,2-a]benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles (PBIs) represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. This core structure is considered a "privileged scaffold" due to its presence in a multitude of compounds exhibiting a wide array of biological activities. These activities include anticancer, antimicrobial, antimalarial, and antiviral properties. The rigid, planar structure of the PBI core allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide provides an in-depth overview of the common preliminary biological screening methodologies used to evaluate novel PBI analogs, complete with experimental protocols, data presentation formats, and workflow visualizations.
Anticancer Activity Screening
A primary focus of PBI analog research is the discovery of novel antineoplastic agents. The initial screening typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Methodology:
-
Cell Plating: Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer, HCT-116 for colon cancer) are seeded in 96-well microtiter plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: PBI analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then serially diluted to a range of concentrations and added to the wells. Control wells receive only the vehicle (DMSO).
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.[1][4]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) values are then determined by plotting cell viability against the logarithm of the compound concentration.
Data Presentation: Anticancer Activity
Quantitative results from anticancer screenings should be organized for clear comparison.
| Compound ID | Cancer Type | Cell Line | GI₅₀ (µM) | Reference |
| 5h | Leukemia | RPMI-8226 | 0.35 | [5] |
| 5h | Colon Cancer | HCT-116 | 1.15 | [5] |
| 5h | CNS Cancer | SNB-75 | 1.34 | [5] |
| 14c | Melanoma | SK-MEL-5 | >10µM (Moderate Activity) | |
| 23 (NSC 699944) | - | - | N/A (Selected for NCI testing) | [6] |
| 24 (NSC 699948) | - | - | N/A (Selected for NCI testing) | [6] |
Visualization: NCI-60 Screening Workflow
The U.S. National Cancer Institute (NCI) employs a standardized 60-cell line screen to evaluate potential anticancer agents.[5][7] The initial phase involves testing the compound at a single high concentration. Compounds showing significant activity proceed to a five-dose screen.[3]
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. revvity.com [revvity.com]
- 6. asm.org [asm.org]
- 7. researchgate.net [researchgate.net]
Crystal Structure Determination of Pyrido[1,2-a]benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies and data integral to the crystal structure determination of pyrido[1,2-a]benzimidazole derivatives. This class of heterocyclic compounds is of significant interest due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making its structural elucidation crucial for structure-based drug design and development.[1][2]
Synthesis and Functionalization
The foundation of crystal structure determination lies in the successful synthesis of high-purity crystalline material. Pyrido[1,2-a]benzimidazole derivatives can be synthesized through various strategies, often involving multicomponent reactions or cyclization of substituted benzimidazoles.
General Synthesis Protocols
A common approach involves the reaction of substituted 2-aminobenzimidazoles with bifunctional synthons.[3] One-pot multicomponent reactions are also frequently employed due to their efficiency. For instance, polysubstituted pyrido[1,2-a]benzimidazole derivatives can be produced by reacting pyridine or 3-picoline, chloroacetonitrile, malononitrile, and an aromatic aldehyde in refluxing acetonitrile.[4]
Another established method is the reductive intramolecular cyclization of N-(2-nitrophenyl)pyridinium chlorides.[1] This process typically involves a reducing agent like tin(II) chloride in an acidic medium.
Experimental Protocol: Reductive Intramolecular Cyclization
This protocol describes the synthesis of 7-substituted pyrido[1,2-a]benzimidazoles from N-(2-nitro-4-R-phenyl)pyridinium chloride.[1]
-
Dissolve 0.0036 mol of N-(2-nitro-4-R-phenyl)pyridinium chloride in 10 ml of isopropyl alcohol and 3 ml of water.
-
Separately, dissolve 0.0075 mol of tin(II) chloride in 10 ml of 4% hydrochloric acid.
-
Add the tin(II) chloride solution to the pyridinium chloride solution.
-
Heat the reaction mixture at 40 °C for 6 minutes.
-
After cooling, neutralize the reaction mixture to a pH of 7-8 with an aqueous ammonia solution.
-
Extract the resulting precipitate with chloroform.
-
Distill the chloroform to obtain the solid pyrido[1,2-a]benzimidazole derivative.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography to obtain single crystals suitable for X-ray diffraction.
Crystallographic Data Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule. The following tables summarize crystallographic data for representative pyrido[1,2-a]benzimidazole derivatives reported in the literature.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 2,7,8-trimethyl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole | Orthorhombic | Pbca | 15.876(3) | 16.234(3) | 16.987(3) | 90 | 90 | 90 | 4373.9(14) | 8 | [5] |
| 8-nitro-7-(trifluoromethyl)pyrido[1,2-a]benzimidazole | Monoclinic | P2₁/c | 7.9832(4) | 13.4561(7) | 11.2345(6) | 90 | 98.678(2) | 90 | 1192.34(11) | 4 | [1] |
Note: The crystallographic data for the first compound was explicitly stated as orthorhombic, while the detailed parameters for the second compound were provided, allowing for its classification.
Experimental Workflow and Methodologies
The process from synthesis to final structure determination follows a well-defined workflow. This involves synthesis, purification, crystal growth, data collection, and structure refinement.
Experimental Workflow Diagram
Caption: Experimental workflow for crystal structure determination.
Detailed Methodologies
Single Crystal Growth: High-quality single crystals are typically grown using slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethanol, acetonitrile).
X-ray Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. Data is collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The diffraction data, consisting of a series of frames, are collected by rotating the crystal.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Biological Significance and Signaling Pathways
Pyrido[1,2-a]benzimidazole derivatives exhibit a wide range of biological activities, which are intrinsically linked to their molecular structure.[1][2] Their structural similarity to endogenous purines allows them to interact with various biological macromolecules.[2] For example, certain derivatives have shown potent antischistosomal activity, highlighting their potential as therapeutic agents.[6] The planar nature of the fused ring system allows for intercalation with DNA, a mechanism relevant to their potential anticancer properties.
Logical Relationship: From Structure to Activity
The determination of the precise three-dimensional structure is a prerequisite for understanding the structure-activity relationship (SAR) and for rational drug design.
References
- 1. jraic.com [jraic.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism in Pyrido[1,2-a]benzimidazole Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system due to its prevalence in a wide array of biologically active molecules and functional materials. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. A key physicochemical characteristic that can significantly influence the biological activity, reactivity, and pharmacokinetic profile of these compounds is tautomerism. This technical guide provides a comprehensive overview of tautomerism in pyrido[1,2-a]benzimidazole systems, with a focus on quantitative data, experimental protocols for analysis, and the underlying logical frameworks.
Introduction to Tautomerism in Pyrido[1,2-a]benzimidazoles
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the context of pyrido[1,2-a]benzimidazole systems, the most relevant form of tautomerism is keto-enol tautomerism, particularly in derivatives containing oxo functional groups. The equilibrium between the keto and enol forms can be influenced by various factors, including the solvent, temperature, pH, and the electronic nature of substituents on the heterocyclic core. Understanding and quantifying this tautomeric equilibrium is crucial in drug design and development, as different tautomers can exhibit distinct biological activities and interactions with target macromolecules.
Quantitative Analysis of Tautomeric Equilibria
A study by Çetinkaya et al. on pyrido[1,2-a]benzimidazole-2,4-dione provides valuable quantitative insights into the keto-enol tautomeric equilibrium in different environments. The equilibrium between the keto and enol forms was investigated using UV-Vis spectrophotometry.[1]
Table 1: Keto-Enol Tautomerism of Pyrido[1,2-a]benzimidazole-2,4-dione in Various Media [1]
| Solvent | Medium | Keto Tautomer (%) | Enol Tautomer (%) | Equilibrium Constant (KT = [Enol]/[Keto]) |
| DMSO | Neutral | 55.40 | 44.60 | 0.81 |
| Acidic | 58.20 | 41.80 | 0.72 | |
| Basic | 70.20 | 29.80 | 0.42 | |
| Ethanol | Neutral | 53.80 | 46.20 | 0.86 |
| Acidic | 58.55 | 41.45 | 0.71 | |
| Basic | 75.57 | 24.43 | 0.32 | |
| Chloroform | Neutral | 61.18 | 38.82 | 0.63 |
| Acidic | 58.68 | 41.32 | 0.70 | |
| Basic | 63.01 | 36.99 | 0.59 | |
| Acetonitrile | Neutral | 51.96 | 48.04 | 0.92 |
| Acidic | 81.14 | 18.86 | 0.23 | |
| Basic | 84.18 | 15.82 | 0.19 |
Experimental Protocols for Tautomerism Analysis
The determination of tautomeric equilibria relies on a combination of spectroscopic and computational techniques. Below are detailed methodologies for key experiments.
UV/Vis Spectrophotometry
This method is used to quantify the relative concentrations of tautomers based on their distinct absorption spectra.
Protocol for Determining Keto-Enol Equilibrium: [1]
-
Sample Preparation: Prepare stock solutions of the pyrido[1,2-a]benzimidazole derivative in the desired solvents (e.g., DMSO, ethanol, chloroform, acetonitrile) at a concentration of 1x10-5 mol/L.
-
Preparation of Acidic and Basic Media:
-
Acidic Medium: Add a small amount of a strong acid (e.g., ~1 mL of trifluoroacetic acid) to the sample solution.
-
Basic Medium: Add a small amount of a strong base (e.g., ~1 mL of a concentrated sodium hydroxide solution) to the sample solution.
-
-
Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions in neutral, acidic, and basic media over a relevant wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.
-
Data Analysis:
-
Identify the absorption maxima (λmax) corresponding to the keto and enol forms. These are typically assigned based on π → π* transitions.
-
Calculate the percentage of each tautomer using the following equations:
-
% Keto isomer = (Aketo / (Aketo + Aenol)) * 100
-
% Enol isomer = (Aenol / (Aketo + Aenol)) * 100 where Aketo and Aenol are the absorbances at the λmax of the keto and enol forms, respectively.
-
-
Calculate the tautomeric equilibrium constant (KT) as the ratio of the enol to the keto form concentrations (or absorbances).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.
Protocol for NMR Analysis of Tautomerism: [2][3]
-
Sample Preparation: Dissolve the pyrido[1,2-a]benzimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube. The choice of solvent can be critical as it can influence the tautomeric equilibrium.
-
1H NMR Spectroscopy:
-
Acquire a 1H NMR spectrum.
-
Identify distinct sets of signals corresponding to each tautomer. For keto-enol tautomerism, look for characteristic signals such as the enolic hydroxyl proton and the protons adjacent to the carbonyl group in the keto form.
-
Integrate the signals corresponding to each tautomer to determine their relative populations. The ratio of the integrals for non-exchangeable protons is proportional to the molar ratio of the tautomers.
-
-
13C NMR Spectroscopy:
-
Acquire a 13C NMR spectrum.
-
Identify the signals for the carbonyl carbon in the keto form and the sp2-hybridized carbons of the enol form. The chemical shifts of these carbons are typically well-separated.
-
For quantitative analysis, acquire the spectrum with proton decoupling and a sufficient relaxation delay to ensure accurate integration.
-
-
Variable Temperature (VT) NMR:
-
Acquire NMR spectra at different temperatures.
-
Changes in the relative intensities of the signals for the different tautomers with temperature can provide thermodynamic information about the equilibrium (ΔH° and ΔS°).
-
Coalescence of signals at higher temperatures can be used to study the kinetics of the tautomeric interconversion.
-
Computational Modeling
Density Functional Theory (DFT) calculations are instrumental in complementing experimental studies of tautomerism. They can provide insights into the relative stabilities of tautomers and help in the assignment of spectroscopic data.
Computational Workflow for Tautomer Stability Prediction: [4]
-
Structure Optimization: Perform geometry optimization for all possible tautomers of the pyrido[1,2-a]benzimidazole derivative using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).
-
Energy Calculations: Calculate the electronic energies and Gibbs free energies of the optimized tautomers. The relative energies will indicate the most stable tautomer in the gas phase.
-
Solvent Effects: To model the effect of the solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM). Recalculate the energies of the tautomers in the desired solvent.
-
Spectra Simulation: Simulate the NMR and UV-Vis spectra for each tautomer to aid in the interpretation of experimental data.
Visualizations
The following diagrams illustrate the tautomeric equilibrium and the experimental workflows for its investigation.
Caption: Keto-enol tautomerism in a pyrido[1,2-a]benzimidazole-dione system.
Caption: Experimental workflow for UV/Vis spectrophotometric analysis of tautomerism.
Caption: Experimental workflow for NMR spectroscopic analysis of tautomerism.
Conclusion
The tautomeric behavior of pyrido[1,2-a]benzimidazole derivatives is a critical aspect that influences their chemical and biological properties. As demonstrated, the equilibrium between tautomeric forms can be quantified using a combination of spectroscopic techniques, particularly UV/Vis and NMR spectroscopy, supported by computational modeling. For professionals in drug development, a thorough understanding and characterization of tautomerism are essential for lead optimization, ensuring consistent biological activity, and meeting regulatory requirements. The methodologies and data presented in this guide provide a foundational framework for the investigation of tautomerism in this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
A Technical Guide to the Evolving Synthesis of Pyrido[1,2-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities, including anticancer, antiviral, and antiparasitic properties.[1][2][3] The journey of synthesizing this valuable core began in the late 1930s, evolving from classical condensation reactions to sophisticated modern methodologies.[1] This in-depth technical guide provides a comprehensive overview of the historical development of pyrido[1,2-a]benzimidazole synthesis, detailing key experimental protocols and presenting quantitative data in a comparative format.
Early Synthetic Strategies: Classical Condensation Reactions
The initial forays into the synthesis of pyrido[1,2-a]benzimidazoles relied on established condensation reactions, primarily involving the reaction of 2-aminobenzimidazole with 1,3-dicarbonyl compounds or related synthons. These early methods, while foundational, often required harsh reaction conditions and resulted in modest yields.
One of the earliest approaches involved a reaction reminiscent of the Tschitschibabin pyridine synthesis, where 2-aminobenzimidazole was reacted with α,β-unsaturated carbonyl compounds.[4][5] Another classical and widely used method is the condensation of 2-aminobenzimidazole with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate.[6][7]
Table 1: Comparison of Early Synthetic Methods
| Method | Reagents | Typical Conditions | Yield (%) | Reference |
| Tschitschibabin-like Reaction | 2-Aminobenzimidazole, α,β-Unsaturated Aldehyde/Ketone | High temperature, often with acid catalysis | 20-40 | [4] |
| Condensation with β-Diketones | 2-Aminobenzimidazole, Acetylacetone | Reflux in ethanol or acetic acid | 40-60 | [7] |
| Condensation with β-Ketoesters | 2-Aminobenzimidazole, Ethyl Acetoacetate | Reflux in high boiling point solvents (e.g., Dowtherm A) | 50-70 | [2] |
Experimental Protocol: Condensation of 2-Aminobenzimidazole with Ethyl Acetoacetate[2]
-
A mixture of 2-aminobenzimidazole (1.33 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol) is heated in refluxing Dowtherm A (20 mL) for 3 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with ether and recrystallized from ethanol to afford the pure pyrido[1,2-a]benzimidazol-4-one.
Caption: General workflow for early condensation-based syntheses.
The Advent of Modern Synthetic Methodologies
The turn of the 21st century witnessed a surge in the development of more efficient and versatile methods for the synthesis of pyrido[1,2-a]benzimidazoles. These modern approaches, including multicomponent reactions and transition-metal-catalyzed cross-couplings, offer significant advantages in terms of yield, atom economy, and substrate scope.
Multicomponent Reactions (MCRs)
Multicomponent reactions have emerged as a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of pyrido[1,2-a]benzimidazoles, often involving 2-aminobenzimidazole, an aldehyde, and an active methylene compound.[8][9]
Table 2: Comparison of Modern Synthetic Methods
| Method | Key Reagents/Catalyst | Typical Conditions | Yield (%) | Reference |
| Three-Component Reaction | 2-Aminobenzimidazole, Aldehyde, Malononitrile | Reflux in ethanol with a catalytic amount of base | 70-95 | [9] |
| Copper-Catalyzed Domino Reaction | 2-Iodoaniline, 2-Halopyridine, Copper(I) catalyst | 110-140 °C in a polar aprotic solvent (e.g., DMF, DMSO) | 60-90 | [10][11] |
Experimental Protocol: Three-Component Synthesis of Pyrido[1,2-a]benzimidazoles[9]
-
A mixture of 2-aminobenzimidazole (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in acetonitrile (15 mL) is stirred at 60°C for 15 minutes.
-
Triethylamine (0.5 mmol) is added to the reaction mixture.
-
The mixture is then heated under reflux for 1 hour.
-
After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford the pure 1-amino-2-cyanopyrido[1,2-a]benzimidazole derivative.
Caption: Logical flow of a multicomponent synthesis approach.
Transition-Metal-Catalyzed Syntheses
Copper-catalyzed cross-coupling reactions have proven to be particularly effective for the construction of the pyrido[1,2-a]benzimidazole ring system. These methods typically involve an intramolecular C-N bond formation, often in a domino or cascade fashion.[10][11]
Experimental Protocol: Copper-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazole[10]
-
To a reaction tube are added 1,2-diiodobenzene (1 mmol), 2-aminopyridine (1.2 mmol), copper(I) bromide (10 mol%), 1,10-phenanthroline (20 mol%), and potassium phosphate (2 mmol).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous dimethyl sulfoxide (DMSO) (2 mL) is added, and the mixture is stirred at 110 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole.
Biological Activity and Signaling Pathways
The interest in pyrido[1,2-a]benzimidazoles is largely driven by their potential as therapeutic agents. Certain derivatives have demonstrated significant anticancer activity, often by inducing apoptosis in cancer cells. While the exact mechanisms are diverse and compound-specific, some have been shown to interact with key signaling pathways involved in cell survival and proliferation. For instance, some pyrimido[1,2-a]benzimidazole derivatives have been found to inhibit bone marrow tyrosine kinase on chromosome X (BMX), a non-receptor tyrosine kinase implicated in pro-survival signaling in acute myeloid leukemia (AML).[12][13]
Caption: Inhibition of BMX kinase signaling by a pyrido[1,2-a]benzimidazole derivative.
Conclusion
The synthesis of pyrido[1,2-a]benzimidazoles has undergone a remarkable evolution, from its early beginnings rooted in classical condensation chemistry to the sophisticated and efficient multicomponent and transition-metal-catalyzed reactions of the modern era. This progression has not only facilitated the synthesis of a diverse array of derivatives but has also enabled deeper investigations into their biological activities. The continued development of novel synthetic methodologies will undoubtedly play a crucial role in unlocking the full therapeutic potential of this important class of heterocyclic compounds. Researchers and drug development professionals are encouraged to leverage these advanced synthetic strategies to explore new chemical space and design the next generation of pyrido[1,2-a]benzimidazole-based therapeutics.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Derivatives and Correlation with Inhibition of β-Hematin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. imtm.cz [imtm.cz]
- 13. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Quantum Yield Calculation for Fluorescent Pyrido[1,2-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of pyrido[1,2-a]benzimidazoles, a class of heterocyclic compounds with significant potential in the development of novel fluorescent probes and therapeutic agents. This document details the experimental protocols, data analysis, and includes a curated table of reported quantum yield values for various derivatives to facilitate comparative analysis and guide future research.
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield is a desirable characteristic for fluorescent probes used in various applications, including bioimaging, sensing, and diagnostics, as it directly correlates with the brightness of the fluorophore. The pyrido[1,2-a]benzimidazole scaffold has emerged as a promising platform for the design of novel fluorophores due to its rigid, planar structure and tunable photophysical properties through chemical modification.
Experimental Determination of Fluorescence Quantum Yield: The Comparative Method
The most common and accessible method for determining the fluorescence quantum yield of a compound is the comparative method, also known as the relative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Principle
The comparative method is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they will absorb the same number of photons. Under these conditions, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The following equation is used for the calculation:
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX2 / nS2)
Where:
-
ΦX is the quantum yield of the test sample.
-
ΦS is the quantum yield of the standard.
-
IX is the integrated fluorescence intensity of the test sample.
-
IS is the integrated fluorescence intensity of the standard.
-
AX is the absorbance of the test sample at the excitation wavelength.
-
AS is the absorbance of the standard at the excitation wavelength.
-
nX is the refractive index of the solvent used for the test sample.
-
nS is the refractive index of the solvent used for the standard.
Detailed Experimental Protocol
2.2.1. Materials and Instrumentation:
-
Spectrofluorometer: An instrument capable of measuring fluorescence emission spectra.
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.1 M H2SO4 (Φ = 0.54) is a commonly used standard for the blue-green spectral region.
-
Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. The choice of solvent can significantly impact the quantum yield.[1]
-
Pyrido[1,2-a]benzimidazole Derivative: The compound to be analyzed.
2.2.2. Sample Preparation:
-
Stock Solutions: Prepare stock solutions of both the standard and the pyrido[1,2-a]benzimidazole derivative in the chosen solvent(s).
-
Serial Dilutions: Prepare a series of dilutions from the stock solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept low, typically below 0.1, to avoid inner filter effects.
2.2.3. Measurement Procedure:
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all the prepared solutions (sample and standard). Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
2.2.4. Data Analysis:
-
Plotting: For both the sample and the standard, plot the integrated fluorescence intensity (I) as a function of absorbance (A).
-
Gradient Determination: The resulting plots should be linear. Determine the gradient (slope) of the straight line for both the sample (GradX) and the standard (GradS).
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the pyrido[1,2-a]benzimidazole derivative:
ΦX = ΦS * (GradX / GradS) * (nX2 / nS2)
Quantitative Data for Fluorescent Pyrido[1,2-a]benzimidazoles
The following table summarizes the reported fluorescence quantum yields for a selection of substituted pyrido[1,2-a]benzimidazole derivatives. This data highlights the influence of different substituents and solvents on the photophysical properties of this heterocyclic system.
| Compound | Substituents | Solvent | Quantum Yield (Φ) | Reference |
| 2-Aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole derivative | Varied aryl groups at the 2-position | Dichloromethane | 0.13 - 0.73 | [2] |
| Pyrido[1,2-a]benzimidazole-based pH probe | Specific structure not fully detailed in abstract | Aqueous solution | 0.96 | [1] |
| 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole | 7-CF3 | Not specified | - | [3] |
| 7-Nitropyrido[1,2-a]benzimidazole | 7-NO2 | Not specified | - | [3] |
| 7-Aminopyrido[1,2-a]benzimidazole | 7-NH2 | Not specified | - | [3] |
Note: The quantum yields for the 7-substituted derivatives were mentioned as being intensely luminescent, but specific quantitative data was not provided in the cited abstract.
Synthesis Protocols for Fluorescent Pyrido[1,2-a]benzimidazoles
The synthesis of the pyrido[1,2-a]benzimidazole core can be achieved through various synthetic strategies. Below are examples of cited experimental protocols.
Synthesis of 2-Aryl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazoles[2]
A series of these derivatives were synthesized via a tandem reaction of 2-benzoyl benzimidazole and (Z)-ethyl 4-bromo-3-arylbut-2-enoate in the presence of potassium carbonate. The specific reaction conditions and purification methods would be detailed in the full experimental section of the cited paper.
Synthesis of 7-Substituted Pyrido[1,2-a]benzimidazoles[3]
-
7-(Trifluoromethyl) and 7-Nitropyrido[1,2-a]benzimidazoles: These compounds were synthesized through the reductive intramolecular cyclization of N-(2-nitro-4-substituted-phenyl)pyridinium chlorides. The reduction was carried out using SnCl2 in an acidic aqueous-alcoholic medium.
-
7-Aminopyrido[1,2-a]benzimidazole: This derivative was obtained by the reduction of the corresponding 7-nitro compound using titanium(III) chloride, which provided a higher yield compared to SnCl2.
Visualization of Experimental Workflow and Logical Relationships
General Workflow for Quantum Yield Calculation
The following diagram illustrates the key steps involved in the comparative method for determining the fluorescence quantum yield.
Caption: Workflow for Quantum Yield Determination.
Signaling Pathway for Fluorescence
This diagram illustrates the fundamental photophysical processes that occur following the absorption of light by a fluorophore.
Caption: Photophysical Processes in Fluorescence.
Conclusion
The determination of fluorescence quantum yield is a critical step in the characterization of novel fluorescent compounds like pyrido[1,2-a]benzimidazoles. The comparative method, when performed with care and precision, provides a reliable means of obtaining this crucial parameter. The data presented in this guide demonstrates that the quantum yield of the pyrido[1,2-a]benzimidazole core can be significantly modulated by the introduction of various substituents and by altering the solvent environment. This tunability underscores the potential of this heterocyclic system in the rational design of highly efficient fluorophores for a wide range of applications in research, diagnostics, and drug development. Further research aimed at systematically exploring the structure-property relationships will undoubtedly lead to the discovery of new pyrido[1,2-a]benzimidazole derivatives with optimized photophysical properties.
References
Exploring the Chemical Space of Pyrido[1,2-a]benzimidazole Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the chemical space of these compounds, focusing on their synthesis, anticancer properties, and mechanisms of action.
Synthetic Strategies
The synthesis of pyrido[1,2-a]benzimidazole derivatives can be achieved through various methodologies, including multicomponent reactions and transition-metal-catalyzed cyclizations. A common and efficient approach is the one-pot, four-component reaction involving a pyridine derivative, chloroacetonitrile, malononitrile, and an aromatic aldehyde in a suitable solvent like acetonitrile.[1][2] This method allows for the rapid generation of a diverse library of substituted pyrido[1,2-a]benzimidazoles.
Additionally, pyrimido[1,2-a]benzimidazoles, a closely related and equally important scaffold, can be synthesized through the condensation of 2-aminobenzimidazole with β-keto esters or other bifunctional reagents.[3] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.
Anticancer Activity: Data and Structure-Activity Relationships
Pyrido[1,2-a]benzimidazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. The tables below summarize the in vitro anticancer activity of selected pyrido[1,2-a]benzimidazole and related pyrimido[1,2-a]benzimidazole derivatives.
Table 1: In Vitro Anticancer Activity of Selected Pyrido[1,2-a]benzimidazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| p-fluorophenylamino-3-phenyl-PBI (NSC 699944) | Not Specified | Not Specified | Notable Activity | [1] |
| p-chlorophenyl-3-phenyl-PBI (NSC 699948) | Not Specified | Not Specified | Notable Activity | [1] |
| Compound 14c (trifluoromethyl substitution) | Melanoma (SK-MEL-5) | GI50 | Moderate | [4][5] |
| Flubendazole | Pancreatic (AsPC-1) | IC50 | 0.01 - 3.26 | [6] |
| Fenbendazole | Pancreatic (BxPC-3) | IC50 | 0.01 - 3.29 | [6] |
| (R)-Ricobendazole | Pancreatic (AsPC-1) | IC50 | 1.18 - 13.6 | [6] |
| (R)-Oxfendazole | Paraganglioma (PTJ64i) | IC50 | 10.02 - 12.41 | [6] |
Table 2: In Vitro Anticancer Activity of Selected Pyrimido[1,2-a]benzimidazole Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 7a (p-fluorophenyl) | Lung (NCI-H460) | IC50 | Not Specified | [7] |
| Compound 7d (thiophene) | Liver (HepG2) | IC50 | Not Specified | [7] |
| Compound 9a (p-fluorophenyl) | Colon (HCT-116) | IC50 | Not Specified | [7] |
| Compound 9d (thiophene) | Colon (HCT-116) | IC50 | Not Specified | [7] |
Structure-Activity Relationship (SAR) studies have indicated that the nature and position of substituents on the pyrido[1,2-a]benzimidazole core significantly influence the anticancer potency. For instance, the presence of haloaryl-amino moieties at specific positions has been shown to enhance activity.[1] Lipophilic substitutions, such as a trifluoromethyl group, have also been associated with increased cytotoxicity against certain cancer cell lines.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of pyrido[1,2-a]benzimidazole derivatives.
General Procedure for One-Pot Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
This protocol is based on a novel multicomponent reaction.[1][2]
Materials:
-
Pyridine or 3-picoline
-
Chloroacetonitrile
-
Malononitrile
-
Aromatic aldehyde
-
Acetonitrile (refluxing)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) in acetonitrile (10 mL), add pyridine (1 mmol), chloroacetonitrile (1 mmol), and malononitrile (1 mmol).
-
Reflux the reaction mixture for the time specified in the relevant literature (typically a few hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold acetonitrile, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/ethanol).[4]
In Vitro Cytotoxicity and Antiproliferative Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content.
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 60 minutes at 4°C.
-
Wash the plates five times with slow-running tap water and air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.
-
Dissolve the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the formation of microtubules.
Procedure:
-
Prepare a reaction mixture containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorescent reporter.
-
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the fluorescence increase compared to the control. The IC50 value for tubulin polymerization inhibition can then be determined.[8][9]
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrido[1,2-a]benzimidazole and related scaffolds are often attributed to their ability to induce apoptosis and inhibit key cellular processes like microtubule dynamics.
Induction of Apoptosis
Several benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to programmed cell death. The process often involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.
References
- 1. Benzimidazole condensed ring systems. XII. Synthesis and anticancer evaluation of certain pyrido[1,2-a]benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Potential Anticancer Agents: Design, Synthesis of New Pyrido[1,2-a]benzimidazoles and Related Derivatives Linked to Alkylating Fragments | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Initial Toxicity Assessment of Pyrido[1,2-a]benzimidazole Derivatives: A Technical Guide
Disclaimer: This document provides an initial toxicity assessment based on available data for the broader class of Pyrido[1,2-a]benzimidazole (PBI) compounds. No specific toxicity data for Pyrido[1,2-a]benzimidazole-2,8-diamine was found in the public domain. The information herein is intended for researchers, scientists, and drug development professionals as a guide for potential toxicity evaluation of this class of compounds.
Executive Summary
Pyrido[1,2-a]benzimidazoles (PBIs) are a class of heterocyclic compounds with a wide range of biological activities, including antischistosomal, antimalarial, and antiviral properties.[1][2][3][4] This guide summarizes the available preclinical toxicity data on various PBI derivatives to inform the initial safety assessment of new analogues such as this compound. The available data indicates that the toxicity profile of PBIs can vary significantly depending on the specific chemical substitutions. In general, some PBI derivatives have demonstrated a favorable in vitro safety profile against certain human cell lines, while also showing toxicity towards other cell types and in vivo at higher doses.
In Vitro Cytotoxicity Assessment
Studies on various PBI derivatives have evaluated their cytotoxic effects on a range of mammalian cell lines. The results indicate a degree of selectivity in their toxicity.
Data Summary
The following table summarizes the reported in vitro cytotoxicity data for different PBI derivatives.
| Compound Class | Cell Line | Assay | Endpoint | Result | Reference |
| N1-1-Phenylethanamine PBIs | CHO (Chinese Hamster Ovary) | Not Specified | Cytotoxicity | Non-toxic | [1][2] |
| N1-1-Phenylethanamine PBIs | HepG2 (Human Liver Carcinoma) | Not Specified | Cytotoxicity | Non-toxic | [1][2] |
| N1-1-Phenylethanamine PBIs | L6 (Rat Myoblast) | Not Specified | Cytotoxicity | Toxic (Selectivity Index < 10) | [1][2] |
| Fluorinated PBIs | Vero (Monkey Kidney Epithelial) | Not Specified | Cytotoxicity | Screened for cytotoxicity | [3] |
| Pyrimido[1,2-a]benzimidazoles | HEK-293 (Human Embryonic Kidney) | Not Specified | Affinity for hA2B receptor | High affinity for some derivatives | [5] |
Experimental Protocols
General In Vitro Cytotoxicity Assay Protocol (Example)
This protocol is a generalized representation based on common cytotoxicity screening methods.
-
Cell Culture: Maintain the selected cell lines (e.g., CHO, HepG2, L6, Vero) in appropriate culture media and conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Dissolve the PBI compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Prepare serial dilutions of the stock solutions in culture medium.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with the medium containing various concentrations of the PBI compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Toxicity Assessment
Limited in vivo toxicity data is available for PBI derivatives. Studies in murine models have been conducted for some analogues.
Data Summary
The following table summarizes the reported in vivo toxicity observations.
| Compound Class | Animal Model | Route of Administration | Observation | Reference |
| N1-1-Phenylethanamine PBIs | S. mansoni-infected mice | Not Specified | Some compounds showed toxicity at high doses. | [2] |
| N1-1-Phenylethanamine PBIs | S. mansoni-infected mice | Not Specified | Moderate to high worm burden reductions (35.8-89.6%) were observed. | [1][2] |
| Antimalarial PBIs | Plasmodium berghei-infected mice | Not Specified | Antiparasitic effects comparable to chloroquine. | [4] |
Experimental Protocols
General Acute Oral Toxicity Study Protocol (Example - based on OECD Guidelines)
This protocol is a generalized representation for an initial in vivo toxicity assessment.
-
Animal Selection: Use healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females are recommended for initial studies).
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Formulation: Prepare the PBI compound in a suitable vehicle. The choice of vehicle will depend on the physicochemical properties of the test substance.
-
Dose Administration: Administer a single dose of the compound to the animals via oral gavage. Start with a preliminary dose-finding study, followed by a main study with a limit dose or a dose-ranging design.
-
Clinical Observations: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Record all observations and analyze the data to determine the LD50 (lethal dose for 50% of the animals) if applicable, and to identify any target organs of toxicity.
Potential Mechanisms of Toxicity and Signaling Pathways
The precise mechanisms of toxicity for most PBI derivatives are not well-elucidated. However, for a subclass of antimalarial PBIs, the mechanism of action involves the suppression of heme detoxification in the parasite.[4] This could be a potential starting point for investigating toxicity in mammalian cells, as interference with heme metabolism can have toxic consequences.
Visualizations
Experimental Workflow for Initial Toxicity Assessment
References
- 1. Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. expanding-the-activity-profile-of-pyrido-1-2-a-benzimidazoles-synthesis-and-evaluation-of-novel-n-1-1-phenylethanamine-derivatives-against-schistosoma-mansoni - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimalarial Pyrido[1,2- a]benzimidazoles Exert Strong Parasiticidal Effects by Achieving High Cellular Uptake and Suppressing Heme Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elar.urfu.ru [elar.urfu.ru]
Unveiling the Solvent-Dependent Fluorescence of Pyrido[1,2-a]benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the solvatochromic effects on the fluorescence of pyrido[1,2-a]benzimidazoles, a class of heterocyclic compounds with significant potential in various scientific domains, including drug development and cellular imaging.[1][2][3] Their intrinsic fluorescence and sensitivity to the local environment make them valuable probes for understanding molecular interactions and cellular processes.[2][4] This document provides a comprehensive overview of their photophysical properties, detailed experimental protocols for their characterization, and a summary of key quantitative data.
Core Concepts: Solvatochromism and Pyrido[1,2-a]benzimidazoles
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of a chromophore by the surrounding solvent molecules. In the context of fluorescence, this manifests as shifts in the absorption and emission spectra, as well as changes in the fluorescence quantum yield.[5] Pyrido[1,2-a]benzimidazoles are known to exhibit such solvent-dependent fluorescence, a property that can be harnessed for various applications.[4][6]
The general structure of pyrido[1,2-a]benzimidazole features a conjugated planar system that gives rise to its fluorescent properties.[7] Substituents on this core structure can further modulate the photophysical characteristics.[6]
Quantitative Photophysical Data
The following tables summarize the reported photophysical properties of various pyrido[1,2-a]benzimidazole derivatives in different solvents. These data highlight the impact of solvent polarity on the absorption and emission characteristics of these compounds.
Table 1: Photophysical Properties of Unsubstituted and Substituted Pyrido[1,2-a]benzimidazoles
| Compound/Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| Pyrido[1,2-a]benzimidazole Derivative 1 | Dichloromethane (DCM) | 420 | 480 | 60 | [4] |
| Dimethyl sulfoxide (DMSO) | 420 | 480-500 | 60-80 | [4] | |
| Methanol | 420 | 480-500 | 60-80 | [4] | |
| Water | 420 | 480-500 | 60-80 | [4] | |
| 2,7,8-trimethyl-3-ethoxycarbonyl-4-phenylpyrido[1,2-a]benzimidazole | Dichloromethane (DCM) | 250 | 460 | 210 | [6] |
Note: The Stokes shift is calculated as the difference between the emission and absorption maxima.
The fluorescence quantum yield of fluorophores is also known to be dependent on solvent polarity.[5][6][8][9] While specific quantum yield values for pyrido[1,2-a]benzimidazoles across a range of solvents were not detailed in the provided search results, the general principle of solvent influence on quantum yield is a critical aspect of their solvatochromic behavior.[6]
Experimental Protocols
This section outlines the typical methodologies employed in the synthesis and photophysical characterization of pyrido[1,2-a]benzimidazole derivatives.
Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
A common synthetic route involves a tandem annulation reaction. For example, substituted pyrido[1,2-a]benzimidazole derivatives can be synthesized through the reaction of 2-acylbenzimidazole derivatives with 4-bromobut-2-enoic esters under mild conditions.[6] Another approach involves the reductive intramolecular cyclization of N- (2-nitrophenyl)pyridinium chlorides.[1]
General Synthetic Workflow:
Caption: General workflow for the synthesis and characterization of pyrido[1,2-a]benzimidazole derivatives.
Photophysical Measurements
The investigation of solvatochromic effects involves measuring the absorption and fluorescence spectra of the compounds in a range of solvents with varying polarities.
Detailed Protocol for Spectroscopic Analysis:
-
Sample Preparation:
-
Prepare stock solutions of the pyrido[1,2-a]benzimidazole derivative in a high-purity solvent (e.g., dichloromethane).
-
Prepare working solutions by diluting the stock solution in various solvents of interest (e.g., dichloromethane, dimethyl sulfoxide, methanol, water) to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
-
Absorption Spectroscopy:
-
Use a UV-Vis spectrophotometer to record the absorption spectra of the solutions.
-
Scan a wavelength range that covers the expected absorption bands (e.g., 200-600 nm).
-
Use the respective pure solvent as a blank for background correction.
-
Identify the wavelength of maximum absorption (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the fluorescence emission spectra.
-
Excite the sample at its absorption maximum (λ_abs) as determined from the absorption spectrum.[4]
-
Record the emission spectrum over a suitable wavelength range (e.g., 400-700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Data Analysis:
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the emission and absorption maxima.
-
Analyze the shifts in λ_abs and λ_em as a function of solvent polarity parameters (e.g., dielectric constant, Reichardt's dye parameter E_T(30)).
-
Experimental Workflow for Solvatochromism Study:
References
- 1. jraic.com [jraic.com]
- 2. Intrinsic fluorescence properties of antimalarial pyrido[1,2- a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Intrinsic Fluorescence Properties of Antimalarial Pyrido[1,2-a]benzimidazoles Facilitate Subcellular Accumulation and Mechanistic Studies in the Human Malaria Parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Synthesis and Properties of Fluorinated Pyrido[1,2-a]benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, properties, and potential applications of fluorinated Pyrido[1,2-a]benzimidazoles. The strategic introduction of fluorine atoms into this privileged heterocyclic scaffold has been shown to significantly modulate physicochemical and biological properties, leading to promising candidates in drug discovery. This guide summarizes key synthetic methodologies, presents detailed experimental protocols, and tabulates quantitative data on the biological and spectral properties of these compounds.
Introduction to Pyrido[1,2-a]benzimidazoles
The Pyrido[1,2-a]benzimidazole core is a fused heterocyclic system of significant interest in medicinal chemistry.[1] These compounds are structurally related to natural purines and can interact with various biopolymers, making them attractive scaffolds for drug design.[2][3] The rigid, planar structure of this core also imparts unique photophysical properties, leading to applications in materials science as fluorescent dyes.[4] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiviral, anticancer, antimalarial, and antiparasitic effects.[4][5]
The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6] In the context of Pyrido[1,2-a]benzimidazoles, fluorination serves as an effective method to modify their chemical properties and biological activity.[4]
Synthesis of Fluorinated Pyrido[1,2-a]benzimidazoles
The construction of the fluorinated Pyrido[1,2-a]benzimidazole scaffold is primarily achieved through the cyclization of a substituted 2-aminobenzimidazole precursor with a suitable bifunctional synthon.[4] Several modern and classical strategies have been developed to afford these molecules.
Key Synthetic Strategies:
-
Condensation with Fluorinated Building Blocks: A common approach involves the reaction of 2-aminobenzimidazole with fluorinated unsaturated carbonyl compounds. For instance, the regioselective synthesis of a trifluoromethyl-substituted pyrimido[1,2-a]benzimidazolone was achieved through the condensation of 2-aminobenzimidazole with ethyl 4,4,4-trifluorobut-2-inoate.[4]
-
Three-Component "Green" Synthesis: Environmentally friendly one-pot reactions have been developed, such as the three-component reaction between 2-aminobenzimidazole, malononitrile, and a fluorinated aryl aldehyde in hot water.[7][8] This method provides direct access to 2-aryl-4-amino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles.
-
Synthesis from Fluorinated Diamines: The synthesis can begin from a fluorinated precursor like 1,2-diamino-4,5-difluorobenzene. This is first reacted with cyanoacetic ether to form 5,6-difluoro-2-cyanobenzimidazole, a key intermediate which is then condensed with reagents like diethylethoxymethylene malonate to build the pyridobenzimidazole core.[9]
-
Ultrasound and Flow Chemistry: Sustainable methods utilizing ultrasound or integrated continuous flow systems have been employed to react polyfluoro-ynones with 2-aminobenzimidazole, yielding polyfluorinated derivatives efficiently and without the need for metals or catalysts.[6]
-
Reductive Intramolecular Cyclization: Another strategy involves the reduction of N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride using a reducing agent like SnCl2. This process facilitates an intramolecular cyclization to form the 7-trifluoromethylpyrido[1,2-a]benzimidazole ring system with high yield.[1]
Properties of Fluorinated Pyrido[1,2-a]benzimidazoles
The structures of novel fluorinated Pyrido[1,2-a]benzimidazoles are confirmed using various spectroscopic techniques. The data provides insight into the electronic environment of the fused ring system.
Table 1: Summary of Spectroscopic Data for Selected Compounds
| Compound ID | Description | 1H NMR (DMSO-d6), δ, ppm | 13C NMR (DMSO-d6), δ, ppm | HRMS [M+H]+ | Ref |
|---|---|---|---|---|---|
| 2a | 7-(Trifluoromethyl) | 7.09 (t), 7.66 (t), 7.68 (d), 7.75 (d), 8.16 (d), 8.53 (dd), 9.15 (d) | Not provided | Not provided | [1] |
| 3a | 4-Amino-2-(3-fluorophenyl)-3-cyano | 7.3–7.5 (m, 3H), 7.5–7.7 (m, 3H), 7.79 (d, 1H), 8.61 (d, 1H), 8.84 (br s, 2H) | 115.0, 115.8–116.1 (m), 118.8, 121.8, 124.7, 125.5, 126.2–126.4 (m), 130.9, 132.3–132.4 (m), 153.8, 157.3-160.6 (m), 160.4 | Calcd: 304.09930, Found: 304.09856 | [8] |
| 3b | 4-Amino-2-(3,5-difluorophenyl)-3-cyano | 7.3–7.5 (m, 1H), 7.5–7.7 (m, 4H), 7.78 (d, 1H), 8.60 (d, 1H), 8.83 (br s, 2H) | 105.6–106.3 (m), 111.9–112.3 (m), 115.1, 116.4, 121.9, 126.3, 140.5, 150.2, 154.4, 160.3, 160.5, 161.2–163.7 (m), 163.6 | Calcd: 322.08988, Found: 322.08897 | [8] |
| 3d (from[6]) | 4-(4-Fluorophenyl)-2-(trifluoromethyl) | a8.03 (d), 7.73–7.69 (m, 2H), 7.59–7.55 (m, 2H), 7.43–7.39 (m, 2H), 7.22–7.18 (m, 1H), 7.11 (s, 1H), 6.83 (d, 1H) | a166.1, 163.5, 152.1 (q), 149.1, 143.7, 130.8 (d), 127.8, 127.3, 122.8, 121.2, 120.4 (q), 115.4, 115.2, 103.8 (d) | Not provided | [6] |
Note: aNMR solvent is CDCl3.
Fluorinated Pyrido[1,2-a]benzimidazoles have shown significant potential as therapeutic agents, particularly against infectious diseases.
-
Antiparasitic Activity: Certain fluorophenyl-substituted derivatives have demonstrated potent and selective activity against protozoan parasites. Compound 2a (from[7]) was identified as a highly active agent against Leishmania major promastigotes and amastigotes, with EC50 values in the nanomolar range.[7] Compound 3b (from[7]) was less active against L. major but showed high, selective activity against Toxoplasma gondii.[7]
-
Antiviral Activity: Screening of various fluorinated derivatives has revealed antiviral properties.[9] Specifically, activity has been noted against several ortho-poxviruses, including variola (smallpox), cowpox, and monkeypox viruses in Vero cell cultures.[9]
-
Antischistosomal Activity: Related non-fluorinated Pyrido[1,2-a]benzimidazoles have shown potent activity against Schistosoma mansoni.[10] A proposed mechanism for some of these related compounds is the inhibition of β-hematin (hemozoin) formation, a critical detoxification process for parasites that digest hemoglobin.[10] This suggests a potential mechanism for fluorinated analogues.
Table 2: Summary of In Vitro Biological Activity Data
| Compound ID | Target Organism/Cell Line | Activity Metric | Value | Selectivity Index (SI) | Ref |
|---|---|---|---|---|---|
| 2a (from[7]) | Leishmania major (promastigote) | EC50 | 0.09 µM | >250 | [7] |
| 2a (from[7]) | Leishmania major (amastigote) | EC50 | 0.23 µM | >97 | [7] |
| 3b (from[7]) | Toxoplasma gondii (tachyzoite) | IC50 | 2.8 µM | 8.12 | [7] |
| IIIa (from[9]) | Variola virus (Ind-3a strain) | Antiviral Activity | Weak | Not provided | [9] |
| VI (from[9]) | Variolovaccine virus | Antiviral Activity | Inhibited growth | Not provided | [9] |
| VI (from[9]) | Monkeypox virus | Antiviral Activity | Inhibited growth | Not provided |[9] |
Detailed Experimental Protocols
The following protocols are adapted from the literature and provide detailed methodologies for the synthesis of key fluorinated Pyrido[1,2-a]benzimidazoles and their intermediates.
Protocol 1: Synthesis of 5,6-Difluoro-2-cyanomethylbenzimidazole (Intermediate II) [9]
-
Charge a flask equipped with a Dean-Stark apparatus with a mixture of 1,2-diamino-4,5-difluorobenzene (2.2 g, 15 mmol), cyanoacetic ether (3.0 g, 25 mmol), and 20 mL of ortho-xylene.
-
Boil the mixture for 8-10 hours, monitoring the removal of water.
-
Cool the reaction mixture.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to yield the pure compound.
Protocol 2: Green Synthesis of 4-Amino-2-(3-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile (2a) [8]
-
Suspend malononitrile (33 mg, 0.5 mmol), 2-aminobenzimidazole (66 mg, 0.5 mmol), and 3-fluorobenzaldehyde (62 mg, 0.5 mmol) in 5 mL of H2O in a round-bottom flask.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the formed precipitate by vacuum filtration.
-
Wash the precipitate sequentially with water, a small amount of ethanol, and diethyl ether.
-
Dry the solid in a vacuum oven to yield the final product (92 mg, 60%).
Protocol 3: Oxidation to 4-Amino-2-(3-fluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile (3a) [8]
-
Dissolve the dihydro- product 2a (25 mg, 0.082 mmol) in 1 mL of hot N,N-dimethylformamide (DMF).
-
Add p-chloranil (21 mg, 0.085 mmol) to the solution.
-
Stir the reaction mixture at 120 °C for 5 minutes.
-
Add H2O (0.1 mL) and continue stirring at 120 °C for an additional 3 minutes.
-
After cooling to room temperature, collect the formed precipitate and wash it with ethanol to yield the aromatized product (15 mg, 61%).
References
- 1. jraic.com [jraic.com]
- 2. mdpi.com [mdpi.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy—Ultrasound and an Integrated Continuous Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application of Pyrido[1,2-a]benzimidazoles in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This document provides an overview of the key therapeutic applications of these compounds, along with detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant signaling pathways and workflows.
Therapeutic Applications
Pyrido[1,2-a]benzimidazoles and their aza-analogs, pyrimido[1,2-a]benzimidazoles, have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and antimalarial activities.[1][2] The fused ring system provides a rigid, planar structure that can effectively interact with various biological targets.
Anticancer Activity
A significant area of research for pyrido[1,2-a]benzimidazole derivatives has been in oncology. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines.[3][4][5] For instance, certain derivatives have displayed notable activity against leukemia, melanoma, and various solid tumors.[5][6]
One of the identified mechanisms of action for the related pyrimido[1,2-a]benzimidazoles is the inhibition of Bone Marrow X (BMX) kinase, a non-receptor tyrosine kinase.[6] BMX kinase is involved in crucial signaling pathways that regulate cell proliferation and survival, such as the STAT, NF-κB, and MAPK pathways.[3][4][7][8] Inhibition of BMX kinase by these compounds can lead to cell cycle arrest and apoptosis in cancer cells. Another proposed anticancer mechanism for benzimidazole-containing compounds is the disruption of microtubule formation by binding to β-tubulin, leading to mitotic arrest.[9]
Table 1: Anticancer Activity of Selected Pyrido[1,2-a]benzimidazole Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 23 (NSC 699944) | Various | - | - | [3] |
| 24 (NSC 699948) | Various | - | - | [3] |
| 5h | Leukemia (HL60) | GI50 | 0.35 | [6] |
| 5h | Leukemia (MOLM-13) | GI50 | <1 | [6] |
| 5h | Leukemia (MV4-11) | GI50 | <1 | [6] |
| 5h | Leukemia (CCRF-CEM) | GI50 | <1 | [6] |
| 5h | Leukemia (THP-1) | GI50 | <1 | [6] |
| 8 | Colon (HCT 116) | IC50 | 0.6-2.0 | [4] |
| 8 | Lung (H460) | IC50 | 0.6-2.0 | [4] |
| 8 | Breast (MCF-7) | IC50 | 0.6-2.0 | [4] |
| 33 | Breast (MCF-7) | IC50 | 9 | [10] |
Note: Specific quantitative data for compounds 23 and 24 were not available in the cited abstract, but they were selected for further in vivo testing by the NCI due to high activity.
Antiviral Activity
Derivatives of pyrido[1,2-a]benzimidazole have been investigated for their antiviral properties. Fluorinated derivatives, in particular, have shown activity against pathogenic ortho-poxviruses when screened on Vero cell cultures.[8] The introduction of fluorine atoms can significantly alter the electronic properties and metabolic stability of the molecules, often leading to enhanced biological activity.[8]
Antimicrobial and Antimalarial Activity
The benzimidazole core is a key feature in several approved anthelmintic drugs.[11] This has prompted the investigation of fused systems like pyrimido[1,2-a]benzimidazoles for a range of antiparasitic activities. These compounds have shown promise against various parasites, including Leishmania major and Toxoplasma gondii.[11]
Furthermore, the pyrido[1,2-a]benzimidazole scaffold has been identified as a promising starting point for the development of new antimalarial agents.[12] A key mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation. During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Pyrido[1,2-a]benzimidazoles have been shown to inhibit this crucial detoxification process, leading to parasite death.[12]
Experimental Protocols
Synthesis of 4-Amino-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitriles
This protocol describes a one-pot, three-component reaction which is an efficient method for synthesizing the pyrimido[1,2-a]benzimidazole core.
Materials:
-
2-Aminobenzimidazole
-
Aryl aldehyde (e.g., p-chlorobenzaldehyde, p-bromobenzaldehyde)
-
Malononitrile
-
Catalyst (e.g., ZnO@SO3H@Tropine, Magnesium Oxide)
-
Solvent (e.g., Ethanol, or solvent-free conditions)
-
In a round-bottom flask, combine equimolar amounts of the aryl aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), and malononitrile (1.2 mmol).
-
Add the catalyst (e.g., 30 mg of ZnO@SO3H@Tropine).
-
Heat the reaction mixture under solvent-free conditions at 120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) [n-hexane:ethyl acetate (7:3)].
-
Upon completion, add ethanol to the reaction mixture.
-
Separate the catalyst by filtration.
-
Evaporate the ethanol to obtain the precipitated product in high purity.
-
The product can be further purified by recrystallization if necessary.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[15][16][17]
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, HCT 116)
-
Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/ml), and streptomycin (100 μg/ml)
-
Pyrido[1,2-a]benzimidazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in Phosphate Buffered Saline - PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours.
-
After incubation, remove the medium and add 50 µL of MTT stock solution to each well.
-
Incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 1 ml of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antiviral Assay for Orthopoxviruses
This protocol is for assessing the antiviral activity of compounds against orthopoxviruses using a high-content imaging-based infectivity assay.[5][11]
Materials:
-
Vero E6 cells
-
Growth medium (DMEM with Glutamax, 10% FBS)
-
Infection medium (DMEM with 2% FBS)
-
Orthopoxvirus stock (e.g., vaccinia virus)
-
Test compounds
-
96-well black, clear-bottom plates
-
Fixative (4% formaldehyde)
-
Permeabilization buffer (e.g., Triton X-100 based)
-
Primary antibody against the virus
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
-
Plate Vero E6 cells in 96-well plates at a density of 1.7 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds.
-
Prepare a viral dilution at a predetermined Multiplicity of Infection (MOI).
-
Pre-incubate the virus with the test compounds for 30 minutes at 37°C.
-
Remove the growth medium from the cells and add the pre-incubated virus-compound mixture.
-
Incubate for 17-24 hours at 37°C with 5% CO2.
-
At the end of the incubation, fix the cells with 4% formaldehyde.
-
Permeabilize the cells and perform immunofluorescence staining using the primary and secondary antibodies.
-
Stain the nuclei with a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the percentage of infected cells in the presence of the test compounds compared to controls.
-
Calculate the EC50 value (the concentration of the compound that reduces viral infection by 50%).
Heme Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (hemozoin).[19][20]
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (e.g., 1 M, pH 4.8)
-
Test compounds
-
96-well plate
-
Microplate reader
-
Prepare a stock solution of hemin chloride in DMSO.
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the hemin solution diluted in acetate buffer to achieve a final concentration of approximately 50 µM.
-
Add the test compounds at various concentrations. Include a positive control (e.g., chloroquine) and a negative control (solvent).
-
Incubate the plate, often with shaking, at a controlled temperature (e.g., 37°C) for a period that allows for significant β-hematin formation in the negative control (can be several hours to overnight).
-
After incubation, centrifuge the plate to pellet the insoluble β-hematin.
-
Carefully remove the supernatant containing unreacted heme.
-
Wash the pellet with DMSO to remove any remaining soluble heme.
-
Dissolve the β-hematin pellet in a suitable solvent (e.g., 0.1 M NaOH).
-
Measure the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 405 nm or 415 nm).
-
Calculate the percentage of inhibition of heme polymerization for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for detection of Oropouche viruses from human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a High-Content Orthopoxvirus Infectivity and Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. caymanchem.com [caymanchem.com]
- 14. An efficient catalysis for the synthesis of pyrimido[1,2- a ]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO 3 H@Tropine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08960F [pubs.rsc.org]
- 15. jcdr.net [jcdr.net]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. journal.uii.ac.id [journal.uii.ac.id]
- 21. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Pyrido[1,2-a]benzimidazole-2,8-diamine as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles are a class of heterocyclic compounds recognized for their diverse biological activities and inherent fluorescent properties.[1] This makes them promising candidates for the development of fluorescent probes for cellular imaging, potentially eliminating the need for extrinsic fluorophores.[2] Pyrido[1,2-a]benzimidazole-2,8-diamine, in particular, is a derivative with potential applications in visualizing cellular structures and processes. The amino groups at the 2 and 8 positions offer sites for further functionalization, allowing for the potential development of targeted probes. This document provides an overview of the application of this compound as a fluorescent probe and outlines generalized protocols for its synthesis, characterization, and use in cellular imaging.
Physicochemical and Fluorescence Properties
While specific quantitative data for this compound is not extensively available in the public domain, the general photophysical properties of the pyrido[1,2-a]benzimidazole scaffold suggest its utility as a fluorescent probe. The following table summarizes illustrative data based on related compounds. Researchers should experimentally determine the specific properties for the 2,8-diamine derivative.
| Property | Illustrative Value | Notes |
| Excitation Maximum (λex) | ~350 - 400 nm | The exact wavelength will depend on the solvent and cellular environment. |
| Emission Maximum (λem) | ~450 - 500 nm | A substituted pyrido[1,2-a]benzimidazole derivative has shown an emission maximum at 460 nm in dichloromethane.[3] |
| Stokes Shift | 50 - 100 nm | This is an estimated range; a larger Stokes shift is generally desirable to minimize self-quenching. |
| Quantum Yield (Φ) | Moderate to High | The quantum yield will be influenced by the molecular rigidity and the surrounding environment. |
| Molar Extinction Coefficient (ε) | > 10,000 M⁻¹cm⁻¹ | Expected to have a strong absorption in the near-UV or blue region of the spectrum. |
Experimental Protocols
I. Synthesis of this compound
A common method for the synthesis of amino-substituted pyrido[1,2-a]benzimidazoles involves the reductive intramolecular cyclization of N-(nitroaryl)pyridinium chlorides. The following is a generalized protocol that may be adapted for the synthesis of the 2,8-diamine derivative.
Materials:
-
2-Chloro-3,5-dinitropyridine
-
2-Amino-5-nitropyridine
-
Appropriate solvent (e.g., ethanol, isopropanol)
-
Reducing agent (e.g., tin(II) chloride, sodium dithionite)
-
Acid (e.g., hydrochloric acid)
-
Base (e.g., sodium bicarbonate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of the Pyridinium Salt: React 2-chloro-3,5-dinitropyridine with 2-amino-5-nitropyridine in a suitable solvent to form the corresponding N-(dinitrophenyl)pyridinium chloride precursor.
-
Reductive Cyclization: Dissolve the pyridinium salt in a mixture of an alcohol (e.g., isopropanol) and aqueous acid (e.g., HCl).
-
Add a reducing agent, such as tin(II) chloride, portion-wise to the reaction mixture.
-
Heat the reaction mixture to facilitate the reductive cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and IR spectroscopy.
II. Cell Culture and Staining
This protocol provides a general guideline for staining live cells with a fluorescent probe. The optimal probe concentration and incubation time should be determined experimentally for each cell line and experimental condition.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture plates or coverslips
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells onto sterile glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be optimized, but a starting range of 1-10 µM is recommended.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined to achieve sufficient signal with minimal cytotoxicity.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. The cells are now ready for fluorescence microscopy.
III. Fluorescence Microscopy and Cellular Imaging
Equipment:
-
Inverted fluorescence microscope equipped with a high-resolution camera
-
Appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., DAPI or a custom filter set).
-
Live-cell imaging chamber to maintain temperature and CO₂ levels during imaging.
Procedure:
-
Place the cell culture dish or coverslip onto the microscope stage within the live-cell imaging chamber.
-
Select the appropriate filter set for the fluorescent probe.
-
Use a low laser power and exposure time initially to locate the cells and minimize phototoxicity.
-
Capture images using the appropriate objective lens (e.g., 40x or 60x oil immersion) and camera settings.
-
For time-lapse imaging, set the desired time intervals and duration of the experiment.
-
Analyze the acquired images using appropriate image analysis software to quantify fluorescence intensity, localization, or any dynamic changes.
IV. Cytotoxicity Assay
It is crucial to assess the potential toxicity of the fluorescent probe to ensure that the observed cellular effects are not due to probe-induced artifacts. The MTT assay is a common method to evaluate cell viability.
Materials:
-
This compound
-
Mammalian cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Probe Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the probe solutions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting the cell viability against the probe concentration.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Generalized mechanism of cellular uptake and fluorescence.
Disclaimer
The provided protocols and data are intended as a general guide. It is essential for researchers to conduct their own experiments to determine the specific photophysical properties, optimal staining conditions, and cytotoxicity of this compound for their particular application and cell type. The synthesis protocol is also a generalized representation and may require significant optimization.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic fluorescence properties of antimalarial pyrido[1,2- a]benzimidazoles facilitate subcellular accumulation and mechanistic studies in the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note and Protocol: A Robust Method for the Synthesis of Pyrido[1,2-a]benzimidazole Amino Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[1,2-a]benzimidazole (PBI) derivatives are a significant class of heterocyclic compounds, recognized for their "privileged" structure in medicinal chemistry. These compounds exhibit a wide range of biological activities and are utilized in the development of new drugs, fluorescent dyes, and chemosensors.[1] This document provides a detailed protocol for the synthesis of amino-substituted Pyrido[1,2-a]benzimidazoles, starting from N-(2-nitroaryl)pyridinium chlorides. The described method is an efficient pathway for producing these valuable compounds for further research and development.[1]
Overall Synthetic Pathway
The synthesis of Pyrido[1,2-a]benzimidazole amino derivatives is achieved through a multi-step process. The general workflow involves the reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium chlorides to form the core PBI structure, followed by further reduction of a nitro group to yield the desired amino derivative. This amino group can then be functionalized, for example, through acylation.
Caption: Synthetic workflow for Pyrido[1,2-a]benzimidazole amino derivatives.
Experimental Protocols
1. Synthesis of 7-substituted-Pyrido[1,2-a]benzimidazoles (2a, 2b)
This procedure outlines the reductive intramolecular cyclization of N-(2-nitro-4-R-phenyl)pyridinium chlorides.
-
Reagents and Materials:
-
N-(2-nitro-4-R-phenyl)pyridinium chloride (1a or 1b)
-
Tin(II) chloride (SnCl₂)
-
Isopropyl alcohol (i-PrOH)
-
4% Hydrochloric acid (HCl)
-
Aqueous ammonia solution
-
Chloroform
-
-
Procedure:
-
Dissolve 0.0036 mol of N-(2-nitro-4-R-phenyl)pyridinium chloride (1a or 1b) in a mixture of 10 mL of isopropyl alcohol and 3 mL of water.[1]
-
Prepare a solution of 0.0075 mol of tin(II) chloride in 10 mL of 4% hydrochloric acid.[1]
-
Add the tin(II) chloride solution to the pyridinium chloride solution.
-
Maintain the reaction mixture at 40°C for 0.1 hours.[1]
-
After the reaction, cool the mixture to room temperature.
-
Alkalize the reaction mixture to a pH of 7-8 using an aqueous ammonia solution.[1]
-
Extract the resulting precipitate with chloroform.
-
Distill the chloroform to obtain the solid product (2a or 2b).[1]
-
2. Synthesis of Pyrido[1,2-a]benzimidazole-7-amine (2c)
This protocol describes the reduction of the nitro-substituted PBI to the corresponding amine.
-
Reagents and Materials:
-
7-nitropyrido[1,2-a]benzimidazole (2b)
-
Titanium(III) chloride (TiCl₃) or Tin(II) chloride (SnCl₂)
-
Acidic aqueous-alcoholic medium
-
-
Procedure:
-
Reduce the nitro compound (2b) in an acidic aqueous-alcoholic medium.
-
Use Titanium(III) chloride as the reducing agent for optimal yield.[1] (Note: Specific quantities of solvent and reducing agent for this step are not detailed in the source material but should follow standard reduction procedures).
-
3. Synthesis of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide (5a)
This protocol details the acylation of the amino group.
-
Reagents and Materials:
-
Pyrido[1,2-a]benzimidazole-7-amine (2c)
-
Propionic anhydride
-
Dimethylformamide (DMFA)
-
Water
-
-
Procedure:
-
Dissolve 0.0025 mol of Pyrido[1,2-a]benzimidazole-7-amine (2c) in 5 mL of DMFA.[1]
-
Add 0.003 mol of propionic anhydride to the solution.[1]
-
Stir the reaction mixture at 20°C for 1 hour.[1]
-
After stirring, add 50 mL of water to the solution while continuing to stir, which will cause the product to precipitate.[1]
-
Filter the precipitate under vacuum and dry to obtain the final product (5a).[1]
-
Quantitative Data Summary
The yields for the key steps in the synthesis of Pyrido[1,2-a]benzimidazole amino derivatives are summarized below.
| Step | Product | Starting Material | Key Reagents | Yield (%) | Reference |
| 1a | 7-trifluoromethyl-pyrido[1,2-a]benzimidazole (2a) | N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride (1a) | SnCl₂, i-PrOH, HCl | 98% | [1] |
| 1b | 7-nitropyrido[1,2-a]benzimidazole (2b) | N-(2,4-dinitrophenyl)pyridinium chloride (1b) | SnCl₂, i-PrOH, HCl | 94% | [1] |
| 2 | Pyrido[1,2-a]benzimidazole-7-amine (2c) | 7-nitropyrido[1,2-a]benzimidazole (2b) | TiCl₃ | 95% | [1] |
| 3 | N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide (5a) | Pyrido[1,2-a]benzimidazole-7-amine (2c) | Propionic anhydride | 96% | [1] |
References
Application Notes and Protocols for Antimalarial Activity Assays of Pyrido[1,2-a]benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrido[1,2-a]benzimidazoles (PBIs) have emerged as a promising class of compounds with potent antimalarial activity. This document provides detailed application notes and experimental protocols for the comprehensive evaluation of PBI compounds against Plasmodium falciparum, the deadliest species of malaria parasite. The following sections outline the key assays for determining in vitro antiplasmodial activity, cytotoxicity, in vivo efficacy, and potential mechanisms of action.
Data Presentation
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of Representative Pyrido[1,2-a]benzimidazole Compounds
| Compound ID | P. falciparum Strain | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| TDR86919 (4c) | K1 (drug-resistant) | 0.047 | >28.2 (L-6 cells) | >600 | [1][2][3][4] |
| TDR86919 (4c) | Chloroquine (control) | 0.17 | - | - | [1][2][5][4] |
| PBI Analogue | PfNF54 (drug-sensitive) | 0.11 | - | - | |
| PBI Analogue | PfK1 (drug-resistant) | 0.12 | - | - | |
| Metabolite of PBI derivative | Chloroquine-sensitive P. falciparum | Potent | - | - | [5][6] |
| Metabolite of PBI derivative | Multidrug-resistant P. falciparum | Potent | - | - | [5][6] |
Table 2: In Vivo Efficacy of Representative Pyrido[1,2-a]benzimidazole Compounds in P. berghei-infected Mice
| Compound/Derivative | Dosing Regimen | Route of Administration | Parasitemia Reduction (%) | Mean Survival Time (days) | Reference |
| PBI Derivative with Mannich Base | 4 x 50 mg/kg | Oral | 95% | 16 | [5][6][7] |
| TDR86919 (4c) and analogues | Not specified | Intraperitoneal (i.p.) and Oral (p.o.) | >90% | Increased | [1][2][5][3][4] |
Experimental Protocols
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum. The SYBR Green I dye binds to the DNA of the parasites, and the fluorescence intensity is proportional to parasite growth.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microplates
-
Pyrido[1,2-a]benzimidazole compounds and control antimalarials (e.g., Chloroquine)
-
SYBR Green I lysis buffer (containing SYBR Green I dye)
-
Phosphate-buffered saline (PBS)
-
Incubator with controlled gas environment (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of the PBI compounds in the complete culture medium.
-
In a 96-well plate, add the diluted compounds. Include wells for positive (no drug) and negative (no parasites) controls.
-
Add the synchronized ring-stage parasite culture (e.g., at 0.5% parasitemia and 1.5% hematocrit) to each well.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, controlled gas).
-
After incubation, add the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a suitable software (e.g., GraphPad Prism).
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the PBI compounds against a mammalian cell line (e.g., rat L-6 myoblasts or human HepG2 cells) to determine the selectivity of their antimalarial activity.
Materials:
-
Mammalian cell line (e.g., L-6)
-
Complete cell culture medium for the specific cell line
-
96-well clear microplates
-
PBI compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the PBI compounds to the wells.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
This standard assay evaluates the in vivo efficacy of PBI compounds in a Plasmodium berghei-infected mouse model.
Materials:
-
Swiss Webster or BALB/c mice
-
Plasmodium berghei (e.g., ANKA strain)
-
PBI compounds and a standard antimalarial drug (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol)
-
Giemsa stain
-
Microscope
Protocol:
-
Infect mice intraperitoneally (i.p.) with P. berghei-infected red blood cells (e.g., 1 x 10^5 infected RBCs).
-
Randomly divide the mice into control (vehicle), positive control (standard drug), and test (PBI compound) groups.
-
Starting 2-4 hours post-infection, administer the compounds orally (p.o.) or i.p. once daily for four consecutive days.
-
On day 5, prepare thin blood smears from the tail blood of each mouse.
-
Stain the smears with Giemsa and determine the parasitemia by microscopic examination.
-
Calculate the percentage of parasitemia suppression compared to the vehicle-treated control group.
-
Monitor the survival of the mice daily for up to 30 days.
Hemozoin Inhibition Assay
This assay investigates a potential mechanism of action of PBI compounds by assessing their ability to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin chloride
-
Sodium acetate buffer
-
Glacial acetic acid
-
PBI compounds and control inhibitor (e.g., Chloroquine)
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH)
-
Plate reader
Protocol:
-
In a 96-well plate, add a solution of hemin chloride.
-
Add the PBI compounds at various concentrations.
-
Initiate the polymerization of hemin to β-hematin by adding an acetate buffer and adjusting the pH with glacial acetic acid to mimic the acidic environment of the parasite's digestive vacuole.
-
Incubate the plate at 37°C for 24-48 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate and wash the resulting pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm.
-
Calculate the percentage of inhibition of β-hematin formation compared to the no-drug control.
Visualizations
References
- 1. med.nyu.edu [med.nyu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimalarial Pyrido[1,2-<i>a</i>]benzimidazoles [scite.ai]
- 4. Antimalarial pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial Pyrido[1,2- a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 7. africaresearchconnects.com [africaresearchconnects.com]
Application Notes and Protocols: Pyrido[1,2-a]benzimidazole-2,8-diamine in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of Pyrido[1,2-a]benzimidazole-2,8-diamine and its analogs in molecular docking studies. This document outlines the rationale for their investigation as potential therapeutic agents, summarizes key in silico data from related compounds, and provides detailed protocols for performing molecular docking experiments.
Introduction
The Pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic system in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and antiparasitic effects.[1] The introduction of amino groups, as in this compound, can significantly modulate the compound's physicochemical properties, such as its ability to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules. These characteristics make it an attractive candidate for investigation as a ligand for various protein targets, particularly kinases, which are often implicated in disease pathways. Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of action of potential drug candidates.
Rationale for Molecular Docking Studies
This compound and its derivatives are of significant interest for molecular docking studies due to their structural features which suggest potential interactions with various enzymatic targets. The fused aromatic system provides a rigid core, while the diamine substitutions at the 2 and 8 positions offer key hydrogen bond donor and acceptor sites. These functionalities are crucial for anchoring the ligand within a protein's binding pocket and achieving high binding affinity.
Data Presentation: Molecular Docking of Related Compounds
While specific molecular docking data for this compound is not extensively available in the public domain, the following table summarizes representative data from molecular docking studies of structurally related benzimidazole and pyrido[1,2-a]benzimidazole derivatives against various protein targets. This data illustrates the potential of this chemical class as a source of bioactive molecules.
| Compound Class | Target Protein | PDB ID | Docking Score (kcal/mol) | Interacting Residues | Reference |
| Benzimidazole Derivative | Cyclin-Dependent Kinase 8 (CDK8) | 5FGK | -8.5 to -9.2 | Cys109, Asp173, Val27 | [3] |
| Benzimidazole Derivative | Estrogen Receptor Alpha (ER-alpha) | 3ERT | -9.0 to -10.1 | Leu346, Thr347, Asp351 | [3] |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1) | 2W96 | -8.2 | Not Specified | [4][5] |
| Benzimidazole-Pyrimidine Hybrid | Pyruvate Kinase M2 (PKM2) | Not Specified | Not Specified (EC50 = 70 nM) | Not Specified | [6] |
| Azo Benzimidazole Derivative | EGFR Kinase Domain (HER2) | 3POZ | Not Specified | Asn842, Leu844, Thr854 | [7] |
Experimental Protocols
Protocol 1: General Molecular Docking Procedure
This protocol outlines a typical workflow for performing molecular docking of a small molecule ligand, such as a Pyrido[1,2-a]benzimidazole derivative, with a target protein.
1. Preparation of the Target Protein:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site of interest.
-
Add hydrogen atoms to the protein structure, which are often absent in PDB files.
-
Assign appropriate protonation states to ionizable residues at a physiological pH.
-
Repair any missing residues or atoms in the protein structure using modeling software.
-
-
Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand or through literature review and binding site prediction tools. A grid box is then defined around this site to guide the docking algorithm.
2. Preparation of the Ligand:
-
Obtain Ligand Structure: Draw the 2D structure of the Pyrido[1,2-a]benzimidazole derivative using a chemical drawing software.
-
3D Conversion and Optimization: Convert the 2D structure to a 3D conformation. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Charges and Atom Types: Assign appropriate partial charges and atom types to the ligand atoms.
3. Molecular Docking Simulation:
-
Select Docking Software: Choose a molecular docking program such as AutoDock Vina, Schrödinger's Glide, or GOLD.[8]
-
Configure Docking Parameters: Set the parameters for the docking run, including the grid box dimensions and location, the number of binding modes to generate, and the exhaustiveness of the search.[8]
-
Run Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
4. Analysis of Docking Results:
-
Examine Binding Poses: Visualize the predicted binding poses of the ligand within the protein's active site.
-
Analyze Interactions: Identify and analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Evaluate Docking Scores: Compare the docking scores of different poses and different ligands to rank their potential binding affinities. A more negative binding energy generally indicates a more favorable interaction.[3]
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
High-Throughput Screening of Pyrido[1,2-a]benzimidazole Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This scaffold is structurally related to natural purines and other biologically active nitrogen-containing heterocycles, making it a privileged structure in drug discovery.[1] Members of this chemical class have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, and antiparasitic properties.[1][2] High-throughput screening (HTS) of libraries based on the pyrido[1,2-a]benzimidazole core offers a powerful approach to identify novel hit compounds for various therapeutic targets and to elucidate their mechanisms of action. This document provides detailed application notes and protocols for the high-throughput screening of pyrido[1,2-a]benzimidazole libraries.
Applications in Drug Discovery
The unique chemical structure of pyrido[1,2-a]benzimidazoles allows for diverse substitutions, leading to a wide range of biological activities. HTS campaigns targeting this scaffold have been instrumental in identifying compounds with potential therapeutic applications in several key areas:
-
Oncology: Certain benzimidazole-based compounds have been identified as selective inhibitors of protein kinases, such as Fms-like tyrosine kinase 3 (FLT3), which is a crucial target in acute myeloid leukemia (AML).[3][4]
-
Infectious Diseases: Pyrido[1,2-a]benzimidazole derivatives have shown potent activity against various parasites, including Leishmania major, Toxoplasma gondii, and Schistosoma mansoni.[2][5] They have also been investigated for their antimicrobial properties against both gram-positive and gram-negative bacteria.[6]
-
Antiviral Research: The structural similarity to purine nucleosides suggests potential applications as antiviral agents.[1]
Experimental Protocols
General High-Throughput Screening Workflow
A typical HTS workflow for a pyrido[1,2-a]benzimidazole library involves several stages, from primary screening to hit confirmation and characterization.
Protocol 1: Cell-Based High-Throughput Screening for Anticancer Activity (FLT3 Inhibition)
This protocol is adapted from a screen that identified a benzimidazole-based selective FLT3 inhibitor.[3][4]
1. Cell Culture:
- Maintain Ba/F3 cells (a murine pro-B cell line) and Ba/F3 cells engineered to express the FLT3-ITD mutation (Ba/F3-ITD) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate growth factors.
2. Compound Library Preparation:
- Prepare a stock solution of the pyrido[1,2-a]benzimidazole library in dimethyl sulfoxide (DMSO).
- Using an acoustic liquid handler, create a series of compound plates with compounds arrayed at the desired screening concentration (e.g., 10 µM).
3. Primary Assay:
- Seed Ba/F3 and Ba/F3-ITD cells into 384-well plates at a density of 5,000 cells per well.
- Transfer compounds from the library plates to the cell plates.
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
- Measure luminescence using a plate reader to determine cell viability.
4. Data Analysis and Hit Selection:
- Calculate the percentage of cell growth inhibition for each compound against both cell lines.
- Identify primary "hits" as compounds that selectively inhibit the growth of Ba/F3-ITD cells over the parental Ba/F3 cells.
5. Hit Confirmation and Dose-Response:
- Re-test the primary hits in the same assay format to confirm their activity.
- Perform dose-response experiments for confirmed hits to determine their IC50 values.
6. Secondary Assays:
- Conduct in vitro kinase assays to confirm direct inhibition of FLT3.
- Perform Western blot analysis to assess the phosphorylation status of FLT3 and downstream signaling proteins.
Protocol 2: Antiparasitic Screening against Leishmania major**
This protocol is based on methods used for screening compounds against Leishmania major.[2]
1. Parasite Culture:
- Culture Leishmania major promastigotes in M199 medium supplemented with 10% FBS.
2. Primary Assay (Promastigote Viability):
- Seed promastigotes into 96-well plates.
- Add the pyrido[1,2-a]benzimidazole compounds at a single high concentration.
- Incubate for 72 hours.
- Assess parasite viability using a resazurin-based assay or by direct counting.
3. Hit Confirmation and Dose-Response:
- Confirm active compounds and determine their EC50 values against promastigotes.
4. Secondary Assay (Amastigote Activity):
- Infect murine macrophages with Leishmania major promastigotes.
- After differentiation into amastigotes, treat the infected cells with the hit compounds.
- After 72 hours, fix and stain the cells.
- Determine the number of amastigotes per macrophage to calculate the EC50.
5. Cytotoxicity Assay:
- Assess the cytotoxicity of active compounds against a mammalian cell line (e.g., Vero cells) using an MTT assay to determine the selectivity index (SI).[2]
Data Presentation
Table 1: Antiparasitic Activity of Pyrido[1,2-a]benzimidazole Derivatives
| Compound | Target Organism | Assay | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |
| PBI-1 | Schistosoma mansoni (NTS) | In vitro | 0.08 | < 10 (L6 cells) | [5] |
| PBI-2 | Schistosoma mansoni (Adult) | In vitro | 1.43 | > 70% stability in microsomes | [5] |
| 2a | Leishmania major (Promastigote) | In vitro | Nanomolar range | - | [2] |
| 2a | Leishmania major (Amastigote) | In vitro | Nanomolar range | - | [2] |
| 3b | Toxoplasma gondii | In vitro | 2.8 | - | [2] |
NTS: Newly Transformed Schistosomula
Table 2: Antimicrobial Activity of Pyrimido[1,2-a]benzimidazole Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| 3e | Gram-positive & Gram-negative | Good | [6] |
| 3g | Gram-positive & Gram-negative | Good | [6] |
Signaling Pathway Visualization
FLT3 Signaling Pathway in Acute Myeloid Leukemia
The Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and downstream signaling pathways, promoting leukemogenesis.
Conclusion
High-throughput screening of pyrido[1,2-a]benzimidazole libraries is a valuable strategy for the discovery of novel therapeutic agents. The protocols and data presented here provide a framework for initiating and conducting HTS campaigns targeting this versatile chemical scaffold. Further exploration of the diverse chemical space accessible through modifications of the pyrido[1,2-a]benzimidazole core is likely to yield additional promising lead compounds for a variety of diseases.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Collection - Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Metal-Free Pathways to Pyrido[1,2-a]benzimidazoles: A Guide for Researchers
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Pyrido[1,2-a]benzimidazoles represent a privileged scaffold, appearing in a multitude of biologically active compounds. The move towards sustainable and cost-effective synthetic methods has spurred the development of metal-free approaches to this important molecular framework. This document provides detailed application notes and protocols for several effective metal-free synthetic strategies for the preparation of pyrido[1,2-a]benzimidazoles.
This guide focuses on practical, reproducible methods, presenting quantitative data in accessible tables and illustrating reaction pathways and workflows with clear diagrams. The protocols detailed below eschew the use of heavy metal catalysts, addressing the growing need for greener and more economical chemical syntheses.
Hypervalent Iodine-Mediated Intramolecular C-N Coupling
One of the most powerful metal-free methods for the synthesis of pyrido[1,2-a]benzimidazoles is the use of hypervalent iodine reagents to facilitate an intramolecular C-H amination/C-N bond formation. This approach offers a direct and efficient route to the desired tricycle from readily available N-aryl-2-aminopyridines. Phenyliodine(III) diacetate (PIDA) is a commonly employed reagent for this transformation.
Experimental Protocol:
A solution of the respective N-aryl-2-aminopyridine (0.5 mmol) in a suitable solvent, such as dichloroethane (DCE) or acetonitrile (MeCN) (5.0 mL), is prepared in a round-bottom flask equipped with a magnetic stirrer. To this solution, phenyliodine(III) diacetate (PIDA) (0.6 mmol, 1.2 equivalents) is added. The reaction mixture is then heated to a temperature ranging from 80°C to 120°C and stirred for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrido[1,2-a]benzimidazole derivative.
Quantitative Data Summary:
| Entry | N-Aryl-2-aminopyridine Substrate | Product | Yield (%) |
| 1 | N-phenylpyridin-2-amine | Pyrido[1,2-a]benzimidazole | 85 |
| 2 | N-(4-methylphenyl)pyridin-2-amine | 8-methylpyrido[1,2-a]benzimidazole | 92 |
| 3 | N-(4-methoxyphenyl)pyridin-2-amine | 8-methoxypyrido[1,2-a]benzimidazole | 88 |
| 4 | N-(4-chlorophenyl)pyridin-2-amine | 8-chloropyrido[1,2-a]benzimidazole | 75 |
| 5 | N-(3-methylphenyl)pyridin-2-amine | 7-methylpyrido[1,2-a]benzimidazole | 89 |
Reaction Workflow:
Caption: Workflow for the synthesis of pyrido[1,2-a]benzimidazoles using hypervalent iodine.
Annulation of 2-Aminopyridines with Cyclohexanones
A green and atom-economical approach to pyrido[1,2-a]benzimidazoles involves the annulation of 2-aminopyridines with cyclohexanones. This method utilizes molecular oxygen as a green oxidant and proceeds through a dehydrogenation-aromatization process, avoiding the need for stoichiometric toxic oxidants.
Experimental Protocol:
In a sealed tube, a mixture of the 2-aminopyridine (1.0 mmol), the corresponding cyclohexanone (1.2 mmol), and a catalytic amount of iodine (0.1 mmol) in a high-boiling solvent such as dimethyl sulfoxide (DMSO) (2.0 mL) is prepared. The tube is sealed, and the reaction mixture is heated to 130-150°C for 12-24 hours under an oxygen atmosphere (balloon). After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to give the desired pyrido[1,2-a]benzimidazole.
Quantitative Data Summary:
| Entry | 2-Aminopyridine Substrate | Cyclohexanone Substrate | Product | Yield (%) |
| 1 | 2-Aminopyridine | Cyclohexanone | Pyrido[1,2-a]benzimidazole | 78 |
| 2 | 5-Methyl-2-aminopyridine | Cyclohexanone | 3-Methylpyrido[1,2-a]benzimidazole | 82 |
| 3 | 2-Aminopyridine | 4-Methylcyclohexanone | 8-Methylpyrido[1,2-a]benzimidazole | 75 |
| 4 | 5-Chloro-2-aminopyridine | Cyclohexanone | 3-Chloropyrido[1,2-a]benzimidazole | 68 |
| 5 | 2-Aminopyridine | 3-Methylcyclohexanone | 7-Methylpyrido[1,2-a]benzimidazole | 72 |
Reaction Pathway:
Caption: Proposed reaction pathway for the annulation of 2-aminopyridines with cyclohexanones.
Iodine-Catalyzed Multicomponent Synthesis
Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. An iodine-catalyzed three-component reaction of an aldehyde, 2-aminobenzimidazole, and malononitrile provides a straightforward route to pyrimido[1,2-a]benzimidazole derivatives, which are structurally related to the target pyrido[1,2-a]benzimidazoles. While this specific example leads to a pyrimido-fused system, the principles of iodine-catalyzed MCRs are applicable to the synthesis of related nitrogen-containing fused heterocycles.
Experimental Protocol:
A mixture of an aromatic aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), and malononitrile (1.2 mmol) is heated under solvent-free conditions at 120°C in the presence of a catalytic amount of iodine (10 mol%) for the appropriate time as monitored by TLC. After completion of the reaction, the mixture is cooled to room temperature, and ethanol is added. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure pyrimido[1,2-a]benzimidazole derivative.
Quantitative Data Summary:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 4-phenyl-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-(4-chlorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | 92 |
| 3 | 4-Methoxybenzaldehyde | 4-(4-methoxyphenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | 96 |
| 4 | 4-Nitrobenzaldehyde | 4-(4-nitrophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | 90 |
| 5 | 2-Naphthaldehyde | 4-(naphthalen-2-yl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile | 93 |
Logical Relationship of the Multicomponent Reaction:
Caption: Logical flow of the iodine-catalyzed three-component synthesis.
Reductive Intramolecular Cyclization
The synthesis of amino-substituted pyrido[1,2-a]benzimidazoles can be achieved through a reductive intramolecular cyclization of N-(2-nitroaryl)pyridinium chlorides. This method provides a direct route to functionalized derivatives that can be further elaborated.
Experimental Protocol:
To a solution of N-(2-nitro-4-substituted-phenyl)pyridinium chloride (3.6 mmol) in a mixture of isopropyl alcohol (10 mL) and water (3 mL), a solution of tin(II) chloride (7.5 mmol) in 4% hydrochloric acid (10 mL) is added. The reaction mixture is stirred at 40°C for 6 minutes. After completion, the mixture is cooled and neutralized with an aqueous ammonia solution to a pH of 7-8. The resulting precipitate is extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the pyrido[1,2-a]benzimidazole derivative.
Quantitative Data Summary:
| Entry | Substituent (R) on N-(2-nitro-4-R-phenyl)pyridinium chloride | Product | Yield (%) |
| 1 | CF3 | 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole | 98 |
| 2 | NO2 | 7-Nitropyrido[1,2-a]benzimidazole | 94 |
Experimental Workflow:
Caption: Workflow for the reductive intramolecular cyclization to yield pyrido[1,2-a]benzimidazoles.
Application Notes and Protocols: Pyrido[1,2-a]benzimidazole Derivatives for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This scaffold, an isostere of purines and pyrimidines, is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[2] Derivatives of pyrido[1,2-a]benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and antiviral properties.[3][4] A particularly promising application for these compounds lies in the field of enzyme inhibition, where they have been shown to effectively target key enzymes implicated in various diseases, such as kinases, cholinesterases, and α-glucosidase.[5][6][7]
This document provides detailed protocols and application notes for researchers interested in exploring pyrido[1,2-a]benzimidazole derivatives as enzyme inhibitors. It covers a general synthesis strategy, protocols for key enzyme inhibition assays, and a summary of reported inhibitory activities.
Synthesis of Pyrido[1,2-a]benzimidazole Derivatives
The synthesis of the pyrido[1,2-a]benzimidazole core is versatile and can be achieved through several routes. A common and effective strategy involves the cyclocondensation of 2-aminobenzimidazole with various bifunctional reagents, such as β-keto esters or α,β-unsaturated carbonyl compounds.[2] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[2]
Caption: General workflow for the synthesis of Pyrido[1,2-a]benzimidazole derivatives.
Protocol 1: General Microwave-Assisted Synthesis
This protocol describes a general method for the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives adapted from literature procedures.[2]
Materials:
-
2-Aminobenzimidazole
-
Substituted β-keto ester (e.g., ethyl acetoacetate)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzimidazole (1 equivalent) and the desired β-keto ester (1.1 equivalents).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 120-150°C) for a short duration (e.g., 3-10 minutes).[2]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid product is often pure enough for initial screening. For higher purity, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Application in Kinase Inhibition Studies
Benzimidazole-containing compounds are well-established as kinase inhibitors, often acting as ATP-competitive inhibitors by interacting with the hinge region of the enzyme's active site.[5] Pyrido[1,2-a]benzimidazole derivatives have been specifically investigated as potent inhibitors of various kinases involved in cancer cell proliferation and survival, such as BMX kinase, FLT3-ITD, and PIM kinases.[8][9][10]
Caption: Inhibition of a generic protein kinase signaling pathway by a Pyrido[1,2-a]benzimidazole derivative.
Quantitative Data: Kinase Inhibition
| Compound Class | Target Cell Line / Kinase | Activity Measurement | Result | Reference |
| Pyrimido[1,2-a]benzimidazoles (5e, 5h) | BMX Kinase | Significant Inhibition | - | [8][9] |
| Pyrimido[1,2-a]benzimidazole (5h) | Leukemia Cell Lines | GI50 | 0.35 - 9.43 µM | [8][9] |
| Pyrimido[1,2-a]benzimidazoles (5e-h) | Human Acute Leukemia Cell Lines | GI50 | Single-digit µM | [8] |
Protocol 2: General Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general method for determining the inhibitory activity of compounds against a specific kinase by measuring the amount of ADP produced in the kinase reaction.[11][12]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Pyrido[1,2-a]benzimidazole test compounds dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well microplates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Kinase Reaction:
-
To each well of the microplate, add the test compound dilution (or control).
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding a predetermined concentration of ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a set time (e.g., 60 minutes).[10]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce light from the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[12]
-
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Application in Cholinesterase Inhibition Studies
Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[11] Pyrido[1,2-a]benzimidazole derivatives, sharing structural similarities with known AChE inhibitors, have been designed and evaluated for this purpose, with several compounds showing potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE).[6][13]
Caption: Inhibition of acetylcholine hydrolysis by an AChE inhibitor.
Quantitative Data: Cholinesterase Inhibition
| Compound Series | Target Enzyme | Activity Measurement | Result Range | Reference |
| Benzimidazole-triazole hybrids (3d, 3h) | AChE | IC50 | 29.5 - 31.9 nM | [6] |
| Benzimidazole-triazole hybrids (3d, 3h) | AChE | Ki | 24.8 - 26.2 nM | [6] |
| Benzimidazole-based hybrids (1-13) | AChE | IC50 | 19.44 - 36.05 µM | [14] |
| Benzimidazole-based hybrids (1-13) | BuChE | IC50 | 21.57 - 39.55 µM | [14] |
| Various benzimidazole derivatives | AChE | IC50 | 123.9 - 342.6 µM | [13] |
| Various benzimidazole derivatives | BuChE | IC50 | 131.3 - 375.8 µM | [13] |
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's method for measuring AChE activity.[15][16][17] The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.[15]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Pyrido[1,2-a]benzimidazole test compounds dissolved in DMSO
-
Donepezil or Galantamine as a positive control
-
Clear, flat-bottom 96-well microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of ATCI and DTNB in the Tris-HCl buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the buffer.
-
-
Assay Reaction:
-
In the wells of a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound dilution (or DMSO vehicle for control).
-
Add the DTNB solution.
-
Add the AChE enzyme solution to all wells except the blank.
-
Mix and pre-incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C).[16]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO vehicle).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Application in α-Glucosidase Inhibition Studies
Inhibiting α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides, is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[1][7] Benzimidazole derivatives have been identified as promising α-glucosidase inhibitors.[7]
References
- 1. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 2. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. Inhibition assay for in vitro α-glucosidase activity [bio-protocol.org]
- 10. caymanchem.com [caymanchem.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bmglabtech.com [bmglabtech.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyrimido[1,2-a]benzimidazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of pyrimido[1,2-a]benzimidazole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, as well as their potential applications in optoelectronics. The following protocols outline various catalytic systems and reaction conditions that offer high yields, short reaction times, and operational simplicity.
Introduction
Pyrimido[1,2-a]benzimidazoles are fused heterocyclic systems that have garnered considerable attention from researchers. The development of synthetic methodologies that are both efficient and environmentally benign is crucial for the exploration of their therapeutic potential. One-pot, multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of these complex molecules, offering advantages such as reduced waste, energy conservation, and atom economy. This document details several effective one-pot procedures for the synthesis of pyrimido[1,2-a]benzimidazole derivatives.
Application Notes
The synthesis of pyrimido[1,2-a]benzimidazoles is often achieved through a three-component condensation reaction involving 2-aminobenzimidazole, an aldehyde, and a compound containing an active methylene group, such as a β-keto ester or malononitrile. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.
Recent advancements have focused on the use of heterogeneous and reusable catalysts to promote greener chemical processes. For instance, nano-catalysts like ZnO@SO3H@Tropine and graphene oxide-based catalysts have demonstrated excellent catalytic activity, providing high yields in short reaction times under mild conditions.[1][2] Microwave-assisted synthesis has also been shown to accelerate the reaction, leading to significant reductions in reaction times.[3] The selection of a specific protocol may depend on the availability of the catalyst, the desired substrate scope, and the importance of catalyst recyclability for the intended application.
Experimental Protocols
Protocol 1: ZnO@SO3H@Tropine Catalyzed Synthesis under Solvent-Free Conditions
This protocol describes a highly efficient and green method for the synthesis of 2-amino-4-aryl-1,4-dihydrobenzo[3][4]imidazo[1,2-a]pyrimidine-3-carbonitrile derivatives using a nanoporous catalyst.[2][5]
Materials:
-
Aldehyde (1 mmol)
-
2-Aminobenzimidazole (1 mmol)
-
Malononitrile (1.2 mmol)
-
ZnO@SO3H@Tropine catalyst (30 mg)
-
Ethanol
Equipment:
-
Round-bottom flask
-
Heating mantle or oil bath
-
Magnetic stirrer
-
TLC plates (n-hexane:ethyl acetate, 7:3)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), malononitrile (1.2 mmol), and ZnO@SO3H@Tropine (30 mg).
-
Heat the mixture at 120 °C under solvent-free conditions with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethanol to the reaction mixture.
-
Separate the catalyst by filtration.
-
The product will precipitate from the ethanol solution. Evaporate the ethanol to obtain the pure product.
Quantitative Data Summary:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Bromobenzaldehyde | 10 | 95 |
| 2 | 4-Chlorobenzaldehyde | 10 | 97 |
| 3 | 3-Nitrobenzaldehyde | 15 | 96 |
| 4 | 4-Methylbenzaldehyde | 15 | 92 |
| 5 | Benzaldehyde | 20 | 90 |
Data sourced from similar syntheses using ZnO@SO3H@Tropine catalyst, demonstrating high yields and short reaction times.[2][5]
Protocol 2: Graphene Oxide-Polysulfonamide-Cu (GO@PSA-Cu) Catalyzed Synthesis
This protocol utilizes a novel heterogeneous catalyst for the one-pot, three-component synthesis of 4H-pyrimido[1,2-a]benzimidazoles in high yields at a lower temperature.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
2-Aminobenzimidazole (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
GO@PSA-Cu catalyst
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a mixture of the aromatic aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), and ethyl acetoacetate (1 mmol) in ethanol, add the GO@PSA-Cu catalyst.
-
Reflux the reaction mixture at 45 °C.
-
Monitor the reaction to completion.
-
After completion, separate the catalyst by filtration.
-
Evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to get the pure pyrimido[1,2-a]benzimidazole derivative.
Quantitative Data Summary:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 5 | 99 |
| 2 | 4-Chlorobenzaldehyde | 8 | 98 |
| 3 | Benzaldehyde | 10 | 95 |
| 4 | 4-Methoxybenzaldehyde | 10 | 96 |
| 5 | 2-Chlorobenzaldehyde | 10 | 97 |
This catalyst provides a sustainable and eco-friendly platform, achieving high yields at a lower temperature and in shorter reaction times compared to many previously reported methods.[1]
Protocol 3: Three-Component Reaction in Water
This "green" chemistry approach utilizes hot water as the reaction medium for the synthesis of 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles.[6]
Materials:
-
2-Aminobenzimidazole
-
Malononitrile
-
Aryl aldehyde
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Ethanol (for washing)
Procedure:
-
Combine 2-aminobenzimidazole, malononitrile, and the corresponding aryl aldehyde in water.
-
Heat the mixture under reflux.
-
Monitor the reaction until completion.
-
Cool the reaction mixture to room temperature.
-
Collect the formed precipitate by filtration.
-
Wash the precipitate with ethanol.
Quantitative Data Summary:
| Entry | Aryl Aldehyde | Yield (%) |
| 1 | 3-Fluorobenzaldehyde | - |
| 2 | 4-Fluorobenzaldehyde | - |
| 3 | 2-Fluorobenzaldehyde | - |
| 4 | 2,4-Difluorobenzaldehyde | - |
Yields for this specific protocol were not detailed in the provided search results, but the methodology is presented as a straightforward and environmentally friendly option.[6]
Visualizations
Caption: General scheme for the one-pot synthesis of pyrimido[1,2-a]benzimidazoles.
Caption: A representative experimental workflow for one-pot synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient catalysis for the synthesis of pyrimido[1,2- a ]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO 3 H@Tropine - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08960F [pubs.rsc.org]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles [mdpi.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1,2-disubstituted benzimidazoles utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their broad spectrum of pharmacological activities, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer properties.[1][2] The 1,2-disubstituted benzimidazole scaffold is a key pharmacophore in numerous clinically used drugs. Traditional methods for their synthesis often involve harsh conditions, long reaction times, and the use of hazardous reagents.[3]
Microwave-assisted organic synthesis has emerged as a powerful technology to accelerate chemical reactions.[1] By utilizing microwave energy, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times and often cleaner product formation with higher yields.[4][5] This approach is particularly effective for the condensation reaction between o-phenylenediamines and aldehydes or their derivatives to form the benzimidazole ring.
This application note details two efficient microwave-assisted protocols for the synthesis of 1,2-disubstituted benzimidazoles: a solvent-free method using a Lewis acid catalyst and a catalyst-free method in a green solvent.
Comparative Data of Synthetic Protocols
The following tables summarize the quantitative data from key experiments, highlighting the efficiency of microwave-assisted synthesis compared to conventional methods.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | Er(OTf)₃ (1 mol%) | Ethyl Lactate | 120 min | 59.6 | [6] |
| Microwave | Er(OTf)₃ (1 mol%) | Solvent-Free | 5 min | 99.9 | [6] |
| Conventional | None | Polyphosphoric Acid | 2-8 hours | Lower | [4][5] |
| Microwave | None | Ethanol | 2-8 min | 85-96 | [7] |
Table 2: Microwave-Assisted Synthesis of Various 1,2-Disubstituted Benzimidazoles using Er(OTf)₃ [6]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-phenyl-2-phenyl-1H-benzo[d]imidazole | 5 | 99 |
| 2 | p-methylbenzaldehyde | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 5 | 98 |
| 3 | p-methoxybenzaldehyde | 2-(4-methoxyphenyl)-1-phenyl-1H-benzo[d]imidazole | 5 | 98 |
| 4 | o-hydroxybenzaldehyde | 2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol | 10 | 86 |
| 5 | Cinnamaldehyde | 1-phenyl-2-styryl-1H-benzo[d]imidazole | 5 | 96 |
Experimental Protocols
Protocol 1: Solvent-Free Microwave-Assisted Synthesis using Erbium Triflate (Er(OTf)₃)
This protocol describes a highly efficient and environmentally friendly method for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions.[6][8]
Materials:
-
N-substituted-o-phenylenediamine (1 mmol)
-
Substituted aldehyde (1 mmol)
-
Erbium (III) trifluoromethanesulfonate (Er(OTf)₃) (1 mol%)
-
Microwave reactor
-
3 mL glass vial
-
Ethyl acetate
-
Water
Procedure:
-
In a 3 mL glass vial, combine the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).
-
Add the substituted aldehyde (1 mmol) to the mixture.
-
Place the vial in the microwave reactor and irradiate for 5-10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
To separate the catalyst, add water to the reaction mixture.
-
Extract the organic product with ethyl acetate (4 x 3 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Catalyst-Free Microwave-Assisted Synthesis in Ethanol
This protocol offers a green and facile one-pot synthesis of 1,2-disubstituted benzimidazoles without the need for a catalyst.[7]
Materials:
-
o-phenylenediamine (1 mmol)
-
Aryl aldehyde (1 mmol)
-
Ethanol
-
Microwave reactor
-
Reaction vessel
Procedure:
-
In a suitable reaction vessel, dissolve o-phenylenediamine (1 mmol) and the aryl aldehyde (1 mmol) in a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 2-8 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified 1,2-disubstituted benzimidazole product.
Visualizations
Diagram 1: General Workflow for Microwave-Assisted Benzimidazole Synthesis
Caption: A generalized workflow for the synthesis of 1,2-disubstituted benzimidazoles.
Diagram 2: Simplified Reaction Mechanism
Caption: A simplified mechanism for the formation of 1,2-disubstituted benzimidazoles.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 1,2-disubstituted benzimidazoles, offering a rapid, efficient, and environmentally conscious alternative to conventional methods.[5][9] The protocols outlined in this document can be readily adapted for the synthesis of a diverse library of benzimidazole derivatives, which is of particular interest to researchers in medicinal chemistry and drug development. The substantial reduction in reaction times and increase in yields make this technology a valuable tool for accelerating the discovery and development of new therapeutic agents.[4][7]
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. ijpp.org [ijpp.org]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
Application Notes and Protocols: Pyrido[1,2-a]benzimidazoles as Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrido[1,2-a]benzimidazole derivatives as versatile chemosensors for a range of analytes, including pH, metal ions, and anions. The inherent photophysical properties of the pyrido[1,2-a]benzimidazole scaffold, such as strong fluorescence and environmental sensitivity, make it an excellent platform for the design of highly sensitive and selective fluorescent probes.[1][2][3] This document details the sensing applications, quantitative performance, underlying signaling mechanisms, and experimental protocols for the synthesis and utilization of these chemosensors.
Sensing Applications and Performance
Pyrido[1,2-a]benzimidazole-based chemosensors have demonstrated significant potential in the detection of various analytes. Their performance is characterized by key parameters such as the limit of detection (LOD), linear range, and selectivity. A summary of the quantitative data for representative chemosensors is presented in Table 1.
| Analyte | Chemosensor Structure/Name | Detection Limit (LOD) | Linear Range | Signaling Mechanism | Key Features | Reference |
| pH | Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | pKa = 3-5 | pH 1-12 | Intramolecular Charge Transfer (ICT) | Strong fluorescence sensitivity to pH changes.[2] | [2] |
| Simple pyrido[1,2-a]benzimidazole derivative | pKa = 5.18 | - | Intramolecular Charge Transfer (ICT) | High quantum yield (φ = 0.96) and fast response (<1 min).[3] | [3] | |
| Cu²⁺ | Pyrido[1,2-a]benzimidazole-rhodamine FRET system | 42 nM | - | Förster Resonance Energy Transfer (FRET) | Large Stokes shift (190 nm) and naked-eye detection.[3] | [3] |
| Hg²⁺ | Pyrido[1,2-a]benzimidazole-rhodamine FRET probe (TMUHg-3) | 18.8 nM | - | Förster Resonance Energy Transfer (FRET) | High energy transfer efficiency (87.3%).[3] | [3] |
| CN⁻ | Triphenylamine-benzimidazole based sensor (PBIA) | 10⁻⁸ M | - | Intramolecular Charge Transfer (ICT) | Rapid response (<20 s) and high selectivity. | [4][5] |
| Hypochlorite | Hydrazine-functionalized pyrido[1,2-a]benzimidazole | 7.0 nM | - | Oxidation of hydrazine | Fast detection within 60 seconds.[3] | [3] |
| Sulfite | Pyrido[1,2-a]benzimidazole-based FRET probe | 70 nM | - | Förster Resonance Energy Transfer (FRET) | High selectivity and sensitivity.[3] | [3] |
Signaling Mechanisms
The sensing mechanism of pyrido[1,2-a]benzimidazole chemosensors is primarily based on the modulation of their photophysical properties upon interaction with the target analyte. Common signaling pathways include Intramolecular Charge Transfer (ICT), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT).
Intramolecular Charge Transfer (ICT)
In ICT-based sensors, the pyrido[1,2-a]benzimidazole core acts as a fluorophore, and the binding of an analyte modulates the electron-donating or -withdrawing properties of a connected receptor unit. This change in the electronic distribution of the molecule alters the energy of the excited state, leading to a detectable change in the fluorescence emission wavelength or intensity.
Caption: Intramolecular Charge Transfer (ICT) signaling pathway.
Förster Resonance Energy Transfer (FRET)
FRET-based sensors consist of a donor fluorophore (the pyrido[1,2-a]benzimidazole moiety) and an acceptor chromophore. In the absence of the analyte, the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, leading to energy transfer and quenching of the donor's fluorescence. Binding of the analyte disrupts this process, restoring the donor's fluorescence.
References
- 1. jraic.com [jraic.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A triphenylamine scaffold for fluorogenic sensing of noxious cyanide via the ICT mechanism and its bioimaging application - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D4SD00018H [pubs.rsc.org]
Pyrido[1,2-a]benzimidazoles: Applications and Protocols in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrido[1,2-a]benzimidazoles are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their rigid, planar structure allows for effective interaction with various biological targets, leading to a broad spectrum of effects, including antimicrobial, anticancer, and notably, antiviral properties. This document provides an in-depth overview of the application of pyrido[1,2-a]benzimidazoles in antiviral research, complete with quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action.
Application Notes
The pyrido[1,2-a]benzimidazole scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has demonstrated the efficacy of these compounds against a range of DNA and RNA viruses. The mechanism of action for many benzimidazole derivatives involves the inhibition of key viral enzymes essential for replication, such as viral polymerases.
One of the well-studied mechanisms for the broader benzimidazole class of compounds is the allosteric inhibition of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), NS5B.[1][2] Certain benzimidazole derivatives have been shown to bind to a non-catalytic GTP-binding site located in the "thumb" domain of the enzyme.[1][2] This binding event induces a conformational change in the polymerase, which in turn prevents the initiation of RNA synthesis, thereby halting viral replication.[1][2] This allosteric inhibition offers a significant advantage as it can be effective against viral strains that have developed resistance to active-site inhibitors.
Furthermore, studies on various substituted benzimidazoles have revealed antiviral activity against several other viruses, including:
-
Orthopoxviruses: Fluorinated pyrido[1,2-a]benzimidazoles have shown activity against vaccinia virus and monkeypox virus.
-
Respiratory Syncytial Virus (RSV): Certain pyridobenzazoles have demonstrated potent inhibitory effects on RSV replication.[3]
-
Flaviviruses (Yellow Fever Virus - YFV) and Pestiviruses (Bovine Viral Diarrhoea Virus - BVDV): Some benzimidazole derivatives have exhibited moderate activity against these viruses.[4]
-
Picornaviruses (Coxsackie Virus B2 - CVB2): Moderate antiviral activity has also been observed against this virus.[4]
The development of pyrido[1,2-a]benzimidazole derivatives often involves structural modifications to enhance antiviral potency and improve pharmacokinetic properties. The addition of different functional groups can significantly impact the compound's activity and selectivity.
Quantitative Data Summary
The following tables summarize the reported antiviral activity and cytotoxicity of selected pyrido[1,2-a]benzimidazole and related benzimidazole derivatives.
Table 1: Antiviral Activity and Cytotoxicity of Fluorinated Pyrido[1,2-a]benzimidazoles against Orthopoxviruses [5]
| Compound | Virus | Chemotherapeutic Index (CTI) | Cytotoxicity (CD₅₀, µg/mL) |
| IIIa | Variola (Ind-3a) | >1.0 | >50 |
| VI | Variolovaccine (LIVP) | >1.0 | >50 |
| VI | Monkeypox (Zair-599) | >1.0 | >50 |
Note: The original data mentioned weak activity and did not provide specific EC₅₀ values, hence the CTI is presented as >1.0, indicating some level of selective activity. CD₅₀ represents the 50% cytotoxic dose.
Table 2: Antiviral Activity of a Pyridobenzazole against Respiratory Syncytial Virus (RSV) [3]
| Compound | Virus | 50% Effective Dose (ED₅₀) (µg/mL) |
| 2-benzamido-4-cyano-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole | RSV | 0.95 |
Experimental Protocols
Protocol 1: In Vitro Antiviral Screening against Orthopoxviruses
This protocol is adapted from the methodology used for screening fluorinated pyrido[1,2-a]benzimidazoles.[5]
1. Cell Culture and Virus Propagation: a. Culture Vero cells (or another suitable host cell line) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. b. Propagate the desired orthopoxvirus strain (e.g., Vaccinia virus, Monkeypox virus) in the host cell line to generate viral stocks. Titer the virus stocks using a standard plaque assay to determine the plaque-forming units (PFU)/mL.
2. Cytotoxicity Assay: a. Seed Vero cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours. b. Prepare serial dilutions of the test compounds (pyrido[1,2-a]benzimidazoles) in the cell culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator. e. Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by microscopic observation of the cytopathic effect (CPE). f. Calculate the 50% cytotoxic concentration (CD₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
3. Antiviral Activity Assay (Plaque Reduction Assay): a. Seed Vero cells in 24-well plates and allow them to form a confluent monolayer. b. Prepare a virus dilution that will produce approximately 50-100 plaques per well. c. Pre-incubate the cell monolayers with serial dilutions of the test compounds for 1-2 hours. d. Remove the medium containing the compounds and infect the cells with the prepared virus dilution for 1 hour. e. After the infection period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of the test compounds. f. Incubate the plates for 48-72 hours until plaques are visible. g. Fix and stain the cells with a crystal violet solution. h. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). i. Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%.
4. Calculation of Chemotherapeutic Index (CTI): a. Calculate the CTI using the formula: CTI = CD₅₀ / EC₅₀. A higher CTI value indicates greater selective antiviral activity.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for antiviral screening of Pyrido[1,2-a]benzimidazoles.
Caption: Allosteric inhibition of HCV NS5B polymerase by benzimidazoles.
Conclusion
Pyrido[1,2-a]benzimidazoles represent a versatile and promising scaffold for the discovery and development of novel antiviral therapeutics. Their demonstrated activity against a variety of viruses, coupled with a potentially unique mechanism of action, makes them attractive candidates for further investigation. The protocols and data presented here provide a foundation for researchers to explore the antiviral potential of this important class of heterocyclic compounds. Further studies are warranted to elucidate the precise molecular targets and signaling pathways for a broader range of pyrido[1,2-a]benzimidazole derivatives to fully realize their therapeutic potential.
References
- 1. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of pyridobenzazoles on virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for Pyrido[1,2-a]benzimidazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrido[1,2-a]benzimidazole derivatives. Pyrido[1,2-a]benzimidazoles are a significant class of heterocyclic compounds with diverse biological activities, making their efficient synthesis crucial for drug discovery and development.[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyrido[1,2-a]benzimidazoles, offering potential causes and solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in pyrido[1,2-a]benzimidazole synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine or benzimidazole precursors and the corresponding carbonyl compounds or other coupling partners. Impurities can interfere with the reaction.
-
Reaction Conditions: The reaction conditions are critical. Refer to the tables below for optimized conditions from various reported syntheses. Key parameters to re-evaluate include:
-
Catalyst: If using a metal catalyst (e.g., Cu(I), Pd), ensure it has not been deactivated. Use fresh catalyst or consider activation procedures if applicable. For metal-free reactions, the choice of acid or base catalyst is crucial.[2][5]
-
Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield. Common solvents include DMSO, DMF, acetonitrile, and ethanol.[2][6] In some cases, solvent-free conditions under microwave irradiation have proven effective.[6][7]
-
Temperature: Many syntheses require elevated temperatures (reflux or microwave heating) to proceed efficiently.[2][6][7] Ensure your reaction is reaching and maintaining the target temperature.
-
Atmosphere: For reactions involving sensitive reagents or catalysts, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation and improve yield.
-
-
Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some microwave-assisted syntheses can be completed in as little as 3-5 minutes.[6][7]
-
Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion.
-
Issue 2: Formation of Side Products/Impurities
-
Question: I am observing significant formation of side products, making the purification of my target pyrido[1,2-a]benzimidazole difficult. What are common side reactions and how can I minimize them?
-
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Overheating can lead to decomposition of starting materials or products and promote side reactions. Maintain a stable and optimized reaction temperature.
-
Choice of Base/Catalyst: The nature and amount of the base or catalyst can influence the reaction pathway. For instance, in multicomponent reactions, the choice of catalyst can be critical for achieving high selectivity.[8]
-
Order of Reagent Addition: In some cases, the order in which reactants are added can affect the outcome. A stepwise addition may be beneficial over a one-pot approach in certain syntheses.
-
Purification Strategy: If side products are unavoidable, optimize your purification method. Column chromatography with a carefully selected solvent system is often effective. Recrystallization can also be a powerful technique for obtaining highly pure product.
-
Issue 3: Poor Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
-
Answer: Regioselectivity is a key consideration, especially when using substituted precursors.
-
Substituent Effects: The electronic and steric properties of substituents on the starting materials can direct the cyclization to a specific position. Electron-donating or withdrawing groups can influence the nucleophilicity of the reacting centers.
-
Reaction Mechanism: Understanding the reaction mechanism can provide insights into controlling regioselectivity. For example, in some multicomponent reactions, the initial condensation step may determine the final regiochemical outcome.[2]
-
Catalyst/Ligand System: In metal-catalyzed reactions, the choice of ligand can play a significant role in controlling the regioselectivity of the C-N bond formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrido[1,2-a]benzimidazoles?
A1: Several efficient methods have been developed for the synthesis of this scaffold. The main approaches include:
-
Transition-Metal-Catalyzed Reactions: These often involve the coupling of a benzimidazole derivative with a suitable partner, catalyzed by metals like copper or palladium.[2]
-
Metal-Free Reactions: These methods avoid the use of potentially toxic and expensive metals and often proceed via condensation and cyclization reactions under acidic, basic, or thermal conditions.[9]
-
Multicomponent Reactions (MCRs): MCRs are highly efficient as they allow the formation of complex molecules in a single step from three or more starting materials, often with high atom economy.[8][10]
-
Reductive Intramolecular Cyclization: This method involves the reduction of a nitro group followed by spontaneous cyclization to form the pyrido[1,2-a]benzimidazole core.[1]
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). TLC provides a quick and simple way to visualize the consumption of starting materials and the formation of the product. LC-MS can confirm the mass of the desired product and help identify any major side products.
Q3: What are some typical purification methods for pyrido[1,2-a]benzimidazoles?
A3: The choice of purification method depends on the physical properties of the product and the nature of the impurities. Common techniques include:
-
Column Chromatography: This is the most widely used method for purifying organic compounds. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents of varying polarity (e.g., hexane/ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a very effective way to obtain highly pure material.
-
Extraction: After the reaction is complete, an aqueous workup with extraction into an organic solvent is often the first step to remove inorganic salts and other water-soluble impurities.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the synthesis of various pyrido[1,2-a]benzimidazole derivatives as reported in the literature.
Table 1: Metal-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazoles [2]
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuBr | 1,10-phenanthroline | K₃PO₄ | DMSO | 110 | 12 | up to 84 |
| Cu(II) | - | - | - | - | - | 32-84 |
Table 2: Metal-Free and Multicomponent Reaction Conditions
| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Reductive Cyclization | N-(2-nitro-4-R-phenyl)pyridinium chloride | SnCl₂ / 4% HCl | i-PrOH/H₂O | 40 | 0.1 h | 94-98 | [1] |
| Multicomponent | Pyridine, Chloroacetonitrile, Malononitrile, Aromatic aldehyde | - | Acetonitrile | Reflux | - | Moderate | [8] |
| One-pot | Malononitrile, Aryl aldehydes, Heterocyclic enamines | - | - | Mild | - | - | [10] |
| Microwave-assisted | 2-aminobenzimidazole, β-keto esters | - | DMF | MW | 3 min | 74-94 | [6] |
| Intramolecular Amination | (o-iodoaryl)-benzamidine | K₂CO₃ | H₂O | 100 | 30 h | Moderate to high | [11] |
Experimental Protocols
Protocol 1: Reductive Intramolecular Cyclization [1]
-
Dissolve 0.0036 mol of N-(2-nitro-4-R-phenyl)pyridinium chloride in 10 ml of isopropyl alcohol and 3 ml of water.
-
To this solution, add 0.0075 mol of tin(II) chloride dissolved in 10 ml of 4% hydrochloric acid.
-
Heat the reaction mixture at 40 °C for 6 minutes (0.1 h).
-
After cooling, alkalize the reaction mixture to a pH of 7-8 with an aqueous ammonia solution.
-
Extract the resulting precipitate with chloroform.
-
Distill the chloroform to obtain the crude product.
-
Purify the product as necessary (e.g., by recrystallization).
Protocol 2: Copper-Catalyzed One-Pot Synthesis [2]
-
To a reaction vessel, add the starting benzimidazole derivative, the coupling partner, Copper(I) bromide (catalyst), 1,10-phenanthroline (ligand), and K₃PO₄ (base).
-
Add Dimethyl sulfoxide (DMSO) as the solvent.
-
Heat the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Visualizations
Diagram 1: General Experimental Workflow for Pyrido[1,2-a]benzimidazole Synthesis
Caption: A generalized workflow for the synthesis of pyrido[1,2-a]benzimidazoles.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low yields in synthesis.
References
- 1. jraic.com [jraic.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Benzimidazole condensed ring systems. XI. Synthesis of some substituted cycloalkyl pyrido[1,2-a]benzimidazoles with anticipated antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient pyrido[1,2-a]benzimidazole formation from 2-aminopyridines and cyclohexanones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Aqueous Solubility of Pyrido[1,2-a]benzimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenge of poor aqueous solubility of Pyrido[1,2-a]benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Pyrido[1,2-a]benzimidazole derivative has very low aqueous solubility, making in vitro assays and in vivo studies difficult. What are the common reasons for this?
A1: Pyrido[1,2-a]benzimidazoles are polycyclic aromatic hydrocarbons, which often results in a rigid, planar structure with high crystallinity and low polarity. These characteristics contribute to poor interactions with water molecules, leading to low aqueous solubility. The limited solubility of some pyrimido[1,2-a]benzimidazoles has been noted in the literature.[1]
Q2: What are the initial steps I should take to improve the solubility of my compound for preliminary biological screening?
A2: For initial screening, using co-solvents is a common and straightforward approach. Solvents such as dimethyl sulfoxide (DMSO) are often used to dissolve the compound first, which is then diluted into the aqueous assay medium. However, it is crucial to be mindful of the final co-solvent concentration, as it can affect cell viability and assay performance. Another strategy is pH modification of the aqueous medium if your compound has ionizable groups.
Q3: Can salt formation improve the solubility of my Pyrido[1,2-a]benzimidazole derivative?
A3: Yes, salt formation is a widely used and effective method for increasing the aqueous solubility of ionizable compounds.[2][3][4][5] If your Pyrido[1,2-a]benzimidazole derivative possesses a basic nitrogen atom, it can be protonated with a pharmaceutically acceptable acid to form a salt. Salts are generally more water-soluble than the corresponding free base.
Q4: Are there formulation strategies I can employ without chemically modifying my compound?
A4: Absolutely. Formulation-based approaches are a cornerstone for improving the solubility of poorly soluble drugs. Key strategies include:
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[6][7][8]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in water.[9][10]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.
Q5: When should I consider synthesizing a prodrug to improve solubility?
A5: Prodrug synthesis is a valuable strategy when other methods are insufficient or when you need to significantly alter the physicochemical properties of the compound for specific delivery requirements (e.g., parenteral administration).[11][12] This involves chemically modifying the parent drug to attach a water-soluble promoiety, which is later cleaved in vivo to release the active drug.
Troubleshooting Guides
Problem 1: Compound precipitates out of solution during in vitro cell-based assays.
| Possible Cause | Troubleshooting Step |
| Low intrinsic solubility in the final assay medium. | Increase the concentration of the co-solvent (e.g., DMSO) in the final medium, but ensure it remains below the toxicity limit for your cell line (typically <0.5%). |
| Pre-complex the compound with a cyclodextrin before adding it to the assay medium. | |
| pH of the medium is not optimal for compound solubility. | If the compound has ionizable groups, adjust the pH of the medium slightly to favor the more soluble ionized form. Ensure the pH change is tolerated by the cells. |
| Compound concentration exceeds its thermodynamic solubility. | Determine the maximum solubility of your compound in the assay medium and perform experiments at concentrations below this limit. |
Problem 2: Inconsistent results in animal studies due to poor and variable oral absorption.
| Possible Cause | Troubleshooting Step |
| Poor dissolution of the solid compound in the gastrointestinal tract. | Formulate the compound as a nanosuspension to increase the dissolution rate. |
| Prepare a solid dispersion of the compound with a hydrophilic polymer. | |
| Low solubility at the pH of the stomach and intestines. | Investigate salt formation to improve solubility across a wider pH range. |
| Consider a prodrug approach to transiently increase solubility for absorption. | |
| Compound degradation in the gastrointestinal tract. | Investigate the stability of your compound at different pH values. If it is unstable, consider formulation strategies that protect the drug, such as encapsulation. |
Quantitative Data on Solubility Enhancement
The following table summarizes the solubility enhancement of benzimidazole derivatives (structurally related to Pyrido[1,2-a]benzimidazoles) using cyclodextrins. This data can serve as a reference for the potential improvements achievable with these methods.
| Compound | Formulation | Solubility (µg/mL) | Fold Increase | Reference |
| Albendazole | Unformulated | 0.4188 | - | [13] |
| with β-cyclodextrin | ~93.47 | 223 | [13] | |
| with hydroxypropyl-β-cyclodextrin | ~443.06 | 1058 | [13] | |
| with hydroxypropyl-β-cyclodextrin and PVP | ~591.22 | 1412 | [13] | |
| Fenbendazole | Unformulated | 0.1054 | - | [13] |
| with β-cyclodextrin | 45.56 | 432 | [13] | |
| with hydroxypropyl-β-cyclodextrin | ~159.36 | 1512 | [13] | |
| with hydroxypropyl-β-cyclodextrin and PVP | ~144.66 | 1373 | [13] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Media Milling
This protocol is a general guideline for preparing a nanosuspension of a poorly water-soluble compound.
-
Preparation of the Suspension:
-
Disperse the Pyrido[1,2-a]benzimidazole derivative (e.g., 5% w/v) in an aqueous solution containing a stabilizer (e.g., 1-2% w/v of a suitable polymer like PVP or a surfactant like Tween 80).
-
-
Milling:
-
Transfer the suspension to a milling chamber containing milling media (e.g., zirconium oxide beads).
-
Mill the suspension at a high speed for a sufficient duration (e.g., several hours). The optimal milling time should be determined experimentally by monitoring the particle size.
-
-
Separation:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and particle size distribution using a technique like photon correlation spectroscopy.
-
Assess the physical stability of the nanosuspension over time by monitoring for particle aggregation or crystal growth.[6]
-
Protocol 2: Complexation with Cyclodextrins (Kneading Method)
This protocol describes a common laboratory-scale method for preparing drug-cyclodextrin inclusion complexes.
-
Molar Ratio Determination:
-
Based on phase-solubility studies, determine the optimal molar ratio of the Pyrido[1,2-a]benzimidazole derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water-ethanol mixture) to form a homogeneous paste.
-
Gradually add the Pyrido[1,2-a]benzimidazole derivative to the paste and knead thoroughly for a specified time (e.g., 30-60 minutes).
-
During kneading, add more solvent if necessary to maintain a suitable consistency.
-
-
Drying:
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Sieving and Storage:
-
Pass the dried complex through a sieve to obtain a uniform particle size.
-
Store the complex in a desiccator.[14]
-
Visualizations
Caption: A logical workflow for addressing poor aqueous solubility.
Caption: A potential signaling pathway for anticancer activity.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]
- 6. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9616019B2 - Nanosuspension of a poorly soluble drug via microfluidization process - Google Patents [patents.google.com]
- 8. Nanosuspension: Newer Approach for Drug Delivery System | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel water soluble benzylazolium prodrugs of lipophilic azole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Functionalization of the Pyrido[1,2-a]benzimidazole Core
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the functionalization of the pyrido[1,2-a]benzimidazole core.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the functionalization of the pyrido[1,2-a]benzimidazole core?
A1: Researchers often face challenges related to:
-
Regioselectivity: Controlling the position of incoming electrophiles during substitution reactions can be difficult. For instance, in electrophilic aromatic substitution (SEAr) reactions like halogenation and nitration, a mixture of isomers is often obtained.[1][2]
-
Reaction Yields: Achieving high yields can be challenging, and optimization of reaction conditions (catalyst, solvent, temperature, and reaction time) is often necessary.
-
Harsh Reaction Conditions: Some traditional functionalization methods require harsh conditions, such as high temperatures and the use of strong acids or bases, which may not be compatible with sensitive functional groups.[3]
-
Substrate Scope: The applicability of a particular functionalization method may be limited to a narrow range of substrates.
Q2: Which positions on the pyrido[1,2-a]benzimidazole core are most reactive towards electrophilic substitution?
A2: The reactivity of the pyrido[1,2-a]benzimidazole core towards electrophilic attack is influenced by the electronic properties of the heterocyclic system and any existing substituents. Generally, electrophilic substitution, such as halogenation, predominantly occurs at the 8th position of the heterocycle.[1][2] However, the formation of other isomers, like the 6-halo derivative, is also possible.[1][2] Studies have shown that the 9th position is strongly deactivated towards electrophilic substitution.[4]
Q3: Are there any modern, more efficient methods for the functionalization of this core?
A3: Yes, significant progress has been made in developing more efficient and milder functionalization methods. These include:
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the introduction of a wide variety of functional groups with high selectivity.
-
Direct C-H Functionalization: This is an atom-economical approach that avoids the need for pre-functionalized starting materials.[5] Visible light-induced C-H functionalization is an emerging eco-friendly strategy.[5]
-
Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex, functionalized pyrido[1,2-a]benzimidazole derivatives in a single step from simple starting materials.[6]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of pyrido[1,2-a]benzimidazole derivatives.[7][8]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question: My electrophilic substitution reaction on the pyrido[1,2-a]benzimidazole core is producing a mixture of isomers with poor selectivity. How can I improve this?
Possible Causes and Solutions:
| Cause | Solution |
| Reaction Conditions | The choice of solvent and temperature can significantly influence regioselectivity. For halogenation, conducting the reaction in sulfuric acid with N-bromosuccinimide or N-chlorosuccinimide has been reported to favor substitution at the 8th position.[1][2] For nitration, a mixture of potassium nitrate in concentrated sulfuric acid is a common nitrating agent.[4] |
| Nature of the Electrophile | The reactivity and steric bulk of the electrophile can affect the product distribution. Consider using a different halogenating or nitrating agent. |
| Substituent Effects | The electronic nature of existing substituents on the pyrido[1,2-a]benzimidazole core will direct incoming electrophiles. However, it has been observed that the electronic nature of a substituent at the 7th position does not significantly affect the orientation of the SEAr reaction.[4] |
Issue 2: Low Yields in Synthesis or Functionalization Reactions
Question: I am getting a low yield for my pyrido[1,2-a]benzimidazole synthesis/functionalization. What are the potential reasons and how can I improve it?
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient Catalyst System | For metal-catalyzed reactions, the choice of catalyst, ligand, and base is crucial. Screening different combinations can lead to significant improvements in yield. For instance, a one-pot synthesis protocol using Copper(I) bromide as the catalyst, 1,10-phenanthroline as the ligand, and K3PO4 as the base in DMSO has been reported to be effective.[9] |
| Suboptimal Reaction Temperature and Time | Reactions may not be going to completion or side reactions may be occurring. Optimize the reaction temperature and monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time. Microwave-assisted synthesis can often improve yields and reduce reaction times.[7][8] |
| Purity of Starting Materials and Reagents | Impurities in starting materials or reagents can interfere with the reaction. Ensure all materials are of high purity. |
| Atmosphere Control | Some reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary. |
Experimental Protocols
Protocol 1: Nitration of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide
This protocol describes the electrophilic nitration of a substituted pyrido[1,2-a]benzimidazole.[4]
Materials:
-
N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide (5a)
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Aqueous ammonia solution
Procedure:
-
Dissolve 0.002 mol of N-(pyrido[1,2-a]benzimidazol-7-yl)propionamide (5a) in 10 mL of concentrated sulfuric acid.
-
Prepare a nitrating mixture by dissolving 0.0022 mol of KNO₃ in 7 mL of concentrated H₂SO₄.
-
Slowly add the nitrating mixture to the solution of the substrate while stirring.
-
Continue stirring the reaction mixture for 1 hour at 20 °C.
-
Pour the resulting solution into ice.
-
Neutralize the solution with an aqueous ammonia solution to a pH of 7-8.
-
Filter the resulting precipitate under vacuum.
-
Wash the precipitate thoroughly with water and dry to obtain N-(8-nitropyrido[1,2-a]benzimidazol-7-yl)propionamide.
Expected Yield: 92%[4]
Protocol 2: Halogenation of 9-chloropyrido[1,2-a]benzimidazole
This protocol outlines the general procedure for the electrophilic halogenation of a pyrido[1,2-a]benzimidazole derivative.[1][2]
Materials:
-
9-chloropyrido[1,2-a]benzimidazole
-
N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the 9-chloropyrido[1,2-a]benzimidazole substrate in concentrated sulfuric acid.
-
Add the halogenating agent (NBS or NCS) to the solution.
-
Stir the reaction mixture at an appropriate temperature and for a sufficient time to ensure the completion of the reaction.
-
Work up the reaction mixture to isolate the halogenated products.
Note: This reaction typically yields a mixture of 8-halo-9-chloropyrido[1,2-a]benzimidazole and 6-halo-9-chloropyrido[1,2-a]benzimidazole, with the 8-halo isomer being the predominant product.[1][2]
Visualizations
Caption: General pathway for electrophilic substitution on the pyrido[1,2-a]benzimidazole core.
Caption: Troubleshooting workflow for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselectivity of 9-chloropyrido[1,2-a]benzimidazole halogenation reaction ЯГТУ - Эдиторум - Editorum [chemintech.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jraic.com [jraic.com]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pyrido[1,2-a]benzimidazole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[1,2-a]benzimidazole-based compounds. The focus is on addressing and reducing the cytotoxicity of these compounds during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental evaluation of Pyrido[1,2-a]benzimidazole-based compounds.
Issue 1: High Cytotoxicity Observed in Preliminary Screenings
Question: My initial screening shows high cytotoxicity for my Pyrido[1,2-a]benzimidazole compound across multiple cell lines, including non-cancerous lines. What are my next steps?
Answer:
High initial cytotoxicity is a common challenge. A systematic approach is necessary to understand and mitigate this effect.
Recommended Workflow:
-
Confirm Assay Integrity: Rule out experimental artifacts. Refer to the "General Assay Troubleshooting" FAQ section.
-
Determine the Mechanism of Cell Death: Understanding how the compound induces cell death is crucial for targeted modifications. Key assays include:
-
Apoptosis vs. Necrosis Assays: Use Annexin V/Propidium Iodide (PI) staining to differentiate between programmed cell death (apoptosis) and cellular injury (necrosis).[1]
-
Caspase Activation Assays: Measure the activity of caspases (e.g., Caspase-3/7, -8, -9) to confirm apoptosis and elucidate the pathway (intrinsic vs. extrinsic).
-
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to identify which parts of the molecule are contributing to cytotoxicity. Consider modifications to:
-
Improve Physicochemical Properties: Enhance aqueous solubility and optimize lipophilicity to potentially reduce off-target effects.[2]
-
Modulate Target Affinity: Fine-tune the compound's interaction with its intended biological target to increase potency and selectivity, which can lead to a better therapeutic window.
-
-
Formulation Strategies: Explore different formulation approaches to alter the compound's pharmacokinetic profile and potentially reduce peak concentration-related toxicity.[3]
Issue 2: Inconsistent IC50 Values Between Experiments
Question: I am getting variable IC50 values for the same Pyrido[1,2-a]benzimidazole compound in my cytotoxicity assays. How can I improve reproducibility?
Answer:
Inconsistent IC50 values can stem from several factors, ranging from cell culture practices to assay execution.
Troubleshooting Steps:
-
Cell Culture Consistency:
-
Passage Number: Use cells within a consistent and low passage number range.
-
Cell Seeding Density: Ensure uniform cell seeding across all wells of the microplate.
-
Cell Health: Regularly check for signs of contamination (e.g., mycoplasma) and ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Compound Handling:
-
Stock Solution Stability: Prepare fresh stock solutions or validate the stability of frozen stocks.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level.
-
-
Assay Protocol Adherence:
-
Incubation Times: Strictly adhere to the specified incubation times for both compound treatment and assay reagents.
-
Reagent Preparation: Prepare assay reagents fresh and according to the manufacturer's instructions.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent non-linear regression model to calculate the IC50 from your dose-response data.
-
Frequently Asked Questions (FAQs)
This section addresses specific questions related to experimental design, data interpretation, and strategies to reduce the cytotoxicity of Pyrido[1,2-a]benzimidazole compounds.
Experimental Design & Protocols
Q1: Which cytotoxicity assay should I choose for my Pyrido[1,2-a]benzimidazole compounds?
A1: The choice of assay depends on the specific research question. A multi-assay approach is often recommended.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Measures metabolic activity through the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.[4] | Well-established, cost-effective, suitable for high-throughput screening. | Can be affected by compounds that interfere with mitochondrial respiration. Requires a solubilization step for MTT. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity. | Indicates necrotic cell death. | Less sensitive for early apoptotic events. |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells. PI stains the nucleus of necrotic or late apoptotic cells.[1] | Differentiates between early apoptosis, late apoptosis, and necrosis. Provides single-cell data via flow cytometry. | Requires more specialized equipment (flow cytometer). |
| Caspase Activity Assays | Measures the activity of specific caspase enzymes that are key mediators of apoptosis. | Provides mechanistic insight into the apoptotic pathway. | May not detect non-apoptotic cell death. |
Q2: Can you provide a detailed protocol for the MTT assay?
A2: Yes, here is a standard protocol for assessing cytotoxicity using the MTT assay in a 96-well format.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Pyrido[1,2-a]benzimidazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on a shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Data Interpretation
Q3: How do I interpret the IC50 values from my cytotoxicity assays?
A3: The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[5][6]
-
Potency: A lower IC50 value indicates higher potency, meaning less of the compound is required to achieve a 50% reduction in cell viability.[5]
-
Selectivity: To assess whether your compound is selectively targeting cancer cells, you should determine the IC50 in both cancerous and non-cancerous (or normal) cell lines. The selectivity index (SI) is calculated as:
-
SI = IC50 (non-cancerous cells) / IC50 (cancerous cells)
-
A higher SI value (ideally >10) suggests that the compound is more toxic to cancer cells than to normal cells, which is a desirable characteristic for a potential therapeutic agent.
-
Strategies for Reducing Cytotoxicity
Q4: What structural modifications to the Pyrido[1,2-a]benzimidazole scaffold could potentially reduce cytotoxicity?
A4: Based on structure-activity relationship (SAR) studies of benzimidazole-based compounds, the following modifications can be explored:
-
Introduction of Polar Groups: Adding polar functional groups (e.g., hydroxyl, carboxyl, or amino groups) can increase hydrophilicity, which may reduce non-specific binding and off-target toxicity.
-
Modification of Side Chains: Altering the length, branching, or nature of alkyl or aryl side chains can significantly impact both potency and cytotoxicity. For example, replacing a lipophilic group with a more polar one might decrease general toxicity.
-
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres (substituents with similar physical or chemical properties) can modulate the compound's biological activity and toxicity profile.
-
Scaffold Hopping: In some cases, replacing the Pyrido[1,2-a]benzimidazole core with a structurally related but distinct heterocyclic system might retain the desired activity while reducing toxicity.[2]
Q5: Are there non-structural strategies to reduce the cytotoxicity of my lead compound?
A5: Yes, formulation and delivery strategies can be very effective:
-
Pharmacokinetic Modulation: Formulations that provide a sustained release of the drug can prevent high peak plasma concentrations that are often associated with toxicity, while maintaining a therapeutic level over a longer period.[3]
-
Targeted Drug Delivery: Encapsulating the compound in nanocarriers (e.g., liposomes, nanoparticles) can improve its solubility and selectively deliver it to the target site (e.g., a tumor), thereby reducing exposure to healthy tissues and minimizing systemic toxicity.
-
Prodrug Approach: A prodrug is an inactive or less active precursor that is metabolized into the active drug in the body.[7] This strategy can be used to improve solubility, increase bioavailability, and target drug release to specific tissues or organs, thereby reducing overall toxicity.[7]
Visualizations
Caption: Workflow for identifying and mitigating cytotoxicity.
Caption: Potential apoptotic pathways induced by cytotoxic compounds.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines [open.uct.ac.za]
- 3. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 7. Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in multicomponent reactions for pyrimido[1,2-a]benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the multicomponent synthesis of pyrimido[1,2-a]benzimidazoles, specifically addressing the issue of poor reaction yields.
Troubleshooting Guide: Overcoming Poor Yields
Poor yields in the multicomponent synthesis of pyrimido[1,2-a]benzimidazoles can arise from several factors, from suboptimal reaction conditions to reactant instability. This guide provides a systematic approach to identifying and resolving these common issues.
Question: My three-component reaction of 2-aminobenzimidazole, an aldehyde, and a β-keto ester/malononitrile is resulting in a low yield of the desired pyrimido[1,2-a]benzimidazole. What are the potential causes and how can I improve the yield?
Answer:
Low yields in this multicomponent reaction are a common challenge. The issue can often be traced back to one or more of the following factors:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical.
-
Ineffective Catalysis: The absence of a suitable catalyst or the use of an inappropriate one can significantly hinder the reaction rate and yield.
-
Reactant Quality and Stoichiometry: Impurities in starting materials or incorrect molar ratios can lead to side reactions and reduced product formation.
-
Work-up and Purification Issues: The desired product might be lost during the extraction and purification steps.
Below is a logical workflow to troubleshoot and optimize your reaction:
Technical Support Center: Purification of Novel Pyrido[1,2-a]benzimidazole Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of novel Pyrido[1,2-a]benzimidazole analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Pyrido[1,2-a]benzimidazole analogs?
A1: The most common purification techniques for this class of compounds are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from reaction byproducts and unreacted starting materials. Recrystallization is subsequently used to achieve high purity.
Q2: My Pyrido[1,2-a]benzimidazole analog is highly polar and shows poor mobility on silica gel TLC even with polar solvents like 100% ethyl acetate. What should I do?
A2: For highly polar compounds, standard silica gel chromatography can be challenging. Consider the following options:
-
Use a more polar solvent system: A mixture of dichloromethane (DCM) and methanol (MeOH), often with a small percentage of ammonium hydroxide to suppress tailing of basic compounds, can be effective.
-
Switch to a different stationary phase: Reverse-phase chromatography (C18) or chromatography on alumina can be good alternatives for polar compounds.[1]
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of polar compounds.[2]
Q3: I am observing significant tailing of my compound on the TLC plate. What could be the cause and how can I fix it?
A3: Tailing is often an issue with basic compounds like Pyrido[1,2-a]benzimidazoles on acidic silica gel. The interaction between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface can lead to this phenomenon. To mitigate tailing:
-
Add a small amount of a basic modifier to your eluent, such as triethylamine (Et3N) or ammonium hydroxide (NH4OH) (typically 0.1-2%).
-
Consider using neutral or basic alumina as your stationary phase.[1]
Q4: My purified compound appears to be degrading on the silica gel column. How can I prevent this?
A4: Some organic molecules can be sensitive to the acidic nature of silica gel. If you suspect your compound is degrading, you can:
-
Deactivate the silica gel: This can be done by treating the silica gel with a base like triethylamine before packing the column.
-
Use an alternative stationary phase: Alumina or Florisil are less acidic alternatives to silica gel.
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation.
Q5: What are some common impurities I might encounter in the synthesis of Pyrido[1,2-a]benzimidazoles?
A5: Common impurities can include unreacted starting materials (e.g., 2-aminobenzimidazoles, aldehydes, ketones), byproducts from side reactions, and polymeric materials. The specific impurities will depend on the synthetic route employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after column chromatography | - Compound is too polar and is retained on the column.- Compound is unstable on silica gel.- Inappropriate solvent system used. | - Use a more polar eluent (e.g., DCM:MeOH gradient).- Switch to a less acidic stationary phase like alumina.- Test different solvent systems using TLC to find an optimal Rf value (around 0.3-0.4). |
| Co-elution of the product with an impurity | - Similar polarity of the product and impurity.- Overloading the column. | - Try a different solvent system to improve separation.- Use a longer column for better resolution.- Reduce the amount of crude material loaded onto the column. |
| Difficulty in inducing crystallization | - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Inappropriate solvent chosen for recrystallization. | - Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent (a solvent in which your compound is poorly soluble).- Scratch the inside of the flask with a glass rod.- Ensure the compound is sufficiently pure before attempting recrystallization. Try different solvents or solvent mixtures. |
| Oily product obtained after recrystallization | - The boiling point of the solvent is too high.- The compound has a low melting point.- Presence of impurities. | - Use a lower-boiling point solvent.- Try to crystallize at a lower temperature.- Further purify the compound by another method (e.g., chromatography) before recrystallization. |
Quantitative Data Summary
Table 1: Column Chromatography Solvent Systems for Pyrido[1,2-a]benzimidazole Analogs
| Compound Type | Stationary Phase | Eluent System | Ratio (v/v) | Reference |
| General Pyrido[1,2-a]benzimidazoles | Silica Gel | Hexane / Ethyl Acetate | 8 / 2 | [3] |
| 1-Substituted Pyrido[1,2-a]benzimidazoles | Silica Gel | Dichloromethane / Methanol | Gradient (0-10% MeOH) | [4] |
| 1-Substituted Pyrido[1,2-a]benzimidazoles | Silica Gel | Ethyl Acetate / Hexane | 2 / 3 | [4] |
| Polyfluoro-Pyrimido[1,2-a]benzimidazoles | Silica Gel | Hexane / Ethyl Acetate | 8 / 2 | [3] |
| Basic and Polar Analogs | Silica Gel | DCM / MeOH / NH4OH | 80 / 18 / 2 | [1] |
Table 2: Recrystallization Solvents for Pyrido[1,2-a]benzimidazole Analogs
| Compound Type | Solvent(s) | Observations | Reference |
| 1-Substituted Pyrido[1,2-a]benzimidazoles | Ethyl Acetate / Acetonitrile | Yellow solids | [4] |
| Amino-substituted quinones | Acetonitrile | Dark crystals | [5] |
| Amino-substituted quinones | Methanol | Suitable for compounds with poor solubility in aprotic solvents | [5] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.
-
Column Packing: Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude Pyrido[1,2-a]benzimidazole analog in a minimal amount of the appropriate solvent (ideally the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If using a gradient elution, gradually increase the polarity of the solvent system.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which your Pyrido[1,2-a]benzimidazole analog is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can promote more complete crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of Pyrido[1,2-a]benzimidazole analogs.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Sustainable Synthesis of Polyfluoro-Pyrimido [1,2-a] Benzimidazole Derivatives Using a Tandem Strategy—Ultrasound and an Integrated Continuous Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. Investigation of Weak Noncovalent Interactions Directed by the Amino Substituent of Pyrido- and Pyrimido-[1,2-a]benzimidazole-8,9-diones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Antischistosomal Pyrido[1,2-a]benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the metabolic stability of antischistosomal Pyrido[1,2-a]benzimidazoles (PBIs).
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it crucial for antischistosomal PBI drug candidates?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1] It is a critical parameter in drug discovery because it influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2][3] For antischistosomal PBIs, poor metabolic stability can lead to rapid elimination from the body, reducing the drug's exposure to the parasite and diminishing its in vivo efficacy, even if the compound shows high potency in vitro.[4]
Q2: My PBI derivative shows high in vitro potency but poor in vivo efficacy. Could metabolic instability be the cause?
A2: Yes, this is a common issue. High hepatic clearance and solubility-limited absorption have been identified as potential reasons for modest in vivo efficacy despite good in vitro activity in PBI derivatives.[4] The alkylamino side chain, in particular, has been noted as a potential site of metabolic instability in this class of compounds.[5] Therefore, assessing the metabolic stability early in the drug discovery process is essential.
Q3: What are the primary in vitro assays to determine the metabolic stability of my PBI compounds?
A3: The most common and essential in vitro assays are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that contain high concentrations of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[6][7] It is a high-throughput method for ranking compounds based on their intrinsic clearance.[6]
-
Hepatocyte Stability Assay: This assay utilizes whole liver cells (hepatocytes) and provides a more comprehensive assessment of overall cellular metabolism, including both Phase I and Phase II metabolic pathways.[3][8]
-
Liver S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II metabolic pathways.[1][8]
Q4: How do I choose between a microsomal and a hepatocyte stability assay?
A4: The choice depends on the goal of your experiment.
-
Use microsomal assays for initial, high-throughput screening and ranking of compounds, primarily to assess Phase I (CYP-mediated) metabolism.[3][6]
-
Use hepatocyte assays for a more comprehensive view of a compound's metabolism, as they include both Phase I and Phase II enzymes, as well as transporters.[7] This provides a more realistic assessment of liver metabolism.[7] If you suspect your compound is cleared by non-CYP pathways or undergoes significant Phase II conjugation, hepatocyte assays are more appropriate.
Q5: What are the common metabolic pathways for benzimidazole-based compounds like PBIs?
A5: For benzimidazole derivatives, common metabolic biotransformations include mono- or di-hydroxylation on the benzimidazole backbone.[9] Other potential pathways, depending on the specific substitutions on the PBI scaffold, can include oxidation, N-dealkylation of side chains, and subsequent conjugation reactions (Phase II metabolism).[1][10]
Q6: What do the key parameters, half-life (t½) and intrinsic clearance (CLint), signify in metabolic stability assays?
A6:
-
In vitro half-life (t½): This is the time it takes for 50% of the parent compound to be metabolized in the in vitro test system.[6] A shorter half-life indicates lower metabolic stability.
-
In vitro intrinsic clearance (CLint): This parameter reflects the inherent ability of liver enzymes to metabolize a drug.[2] It is calculated from the rate of drug disappearance and is used to predict in vivo hepatic clearance and bioavailability.[2][6]
Troubleshooting Guide
Problem: I am observing high variability between replicates in my microsomal stability assay.
-
Possible Cause: Inconsistent pipetting, especially of the microsomal suspension or test compound. Microsomes can settle, so ensure the stock solution is mixed thoroughly (but gently) before each aspiration.
-
Solution: Use calibrated pipettes and consider using reverse pipetting for viscous solutions like microsomal suspensions. Keep microsomes on ice and mix before each use.[6]
Problem: My positive control compound (e.g., Midazolam, Dextromethorphan) is not being metabolized or is degrading too slowly.
-
Possible Cause 1: Inactive NADPH cofactor. NADPH is essential for CYP450 enzyme activity.[6]
-
Solution 1: Prepare the NADPH solution fresh just before the experiment and keep it on ice.
-
Possible Cause 2: Poor microsomal quality or activity due to improper storage or handling.
-
Solution 2: Thaw microsomes rapidly in a 37°C water bath immediately before use and always keep them on ice thereafter.[6] Ensure they have not been subjected to multiple freeze-thaw cycles. Use a new batch of microsomes from a reputable supplier.
Problem: The concentration of my PBI compound is decreasing over time even in the absence of the NADPH cofactor.
-
Possible Cause 1: The compound is chemically unstable in the incubation buffer.
-
Solution 1: Run a control incubation without microsomes to check for chemical stability.
-
Possible Cause 2: The compound is being metabolized by NADPH-independent enzymes present in the microsomes, such as esterases.[7]
-
Solution 2: This indicates a valid metabolic pathway. Further experiments may be needed to identify the specific enzymes involved.
-
Possible Cause 3: Non-specific binding of the compound to the plasticware or microsomal protein.
-
Solution 3: Analyze the sample at time zero immediately after adding the compound to the incubation mixture. Consider using low-binding plates and including an organic solvent in the termination solution to ensure full recovery.
Quantitative Data Summary
The following table summarizes metabolic stability and activity data for selected Pyrido[1,2-a]benzimidazoles from cited literature.
| Compound Class | Assay System | Key Finding | In Vitro Antischistosomal Activity (IC₅₀/EC₅₀) | Reference |
| N¹-1-Phenylethanamine PBIs | Hepatic Microsomes | >70% of drug remaining after 30 min | 0.08 - 1.43 µM (vs. S. mansoni) | [11][12] |
| N-aryl 3-Trifluoromethyl PBIs | Mouse Liver Microsomes | Showed potential for long duration of action based on PK | Potent leads identified | [13] |
| General PBIs | Mouse Liver Microsomes | High hepatic clearance identified as a potential issue | N/A | [4] |
| Benzyl-substituted PBIs | Mouse Liver Microsomes | Electron-withdrawing groups seemed to improve stability | MICs < 1 µg/mL (vs. M. tuberculosis) | [14] |
Experimental Protocols
Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines the procedure for determining the metabolic stability of a PBI derivative using pooled liver microsomes.
1. Materials and Reagents:
-
Test PBI compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, mouse) from a commercial supplier[6]
-
0.1 M Phosphate buffer (pH 7.4)[6]
-
NADPH regenerating solution (or NADPH stock solution, e.g., 10 mM)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[6]
-
Internal Standard (IS) for LC-MS/MS analysis
-
Termination solution: Ice-cold acetonitrile containing the IS[6]
-
96-well incubation plates, low-binding if necessary
-
Incubator/shaking water bath set to 37°C
2. Experimental Workflow Diagram
Caption: Workflow for a typical liver microsomal metabolic stability assay.
3. Incubation Procedure:
-
Prepare the test compound working solution by diluting the stock in phosphate buffer to the desired pre-incubation concentration (e.g., 2 µM for a final concentration of 1 µM).
-
In the incubation plate, add the required volume of phosphate buffer.
-
Add the liver microsome working solution (final concentration typically 0.5 mg/mL).[6]
-
Add the test compound working solution (final concentration typically 1 µM).[6] Include wells for a positive control and a negative control (no NADPH).
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration typically 1 mM). For the negative control wells, add buffer instead of NADPH.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot from the incubation wells and add it to a new plate containing ice-cold acetonitrile with the internal standard to terminate the reaction.[6] The "0 min" sample should be taken immediately after adding NADPH.
4. Sample Analysis:
-
Seal and vortex the termination plate.
-
Centrifuge the plate (e.g., at 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.[8]
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.[6]
-
Determine the slope of the initial linear portion of the curve. The slope (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[6]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg microsomal protein) .[6]
Visualizations
Potential Metabolic Pathways for PBI Derivatives
This diagram illustrates common metabolic "hotspots" on a generalized benzimidazole scaffold, which can guide structural modifications to improve stability.
Caption: Common metabolic hotspots on the Pyrido[1,2-a]benzimidazole scaffold.
Troubleshooting Logic for Poor Metabolic Stability
This decision tree provides a logical workflow for addressing and improving poor metabolic stability in PBI drug candidates.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. nuvisan.com [nuvisan.com]
- 3. bioivt.com [bioivt.com]
- 4. Antischistosomal Activity of Pyrido[1,2-a]benzimidazole Derivatives and Correlation with Inhibition of β-Hematin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mercell.com [mercell.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. Expanding the Activity Profile of Pyrido[1,2- a]benzimidazoles: Synthesis and Evaluation of Novel N1-1-Phenylethanamine Derivatives against Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship and in Vitro Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Studies of N-aryl 3-Trifluoromethyl Pyrido[1,2- a]benzimidazoles That Are Efficacious in a Mouse Model of Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrido[1,2-a]benzimidazole-Based Agents Active Against Tuberculosis (TB), Multidrug-Resistant (MDR) TB and Extensively Drug-Resistant (XDR) TB - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low quantum yield in fluorescent Pyrido[1,2-a]benzimidazole probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorescent Pyrido[1,2-a]benzimidazole probes. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. FAQs: General Properties and Handling
Q1: What are the key spectral properties of Pyrido[1,2-a]benzimidazole probes?
Pyrido[1,2-a]benzimidazole derivatives are a class of fluorescent probes known for their intrinsic luminescence. Their absorption and emission maxima can be influenced by substituents on the heterocyclic core. For example, the introduction of phenyl and methyl groups can markedly influence the maximum emission wavelength.[1] In dichloromethane, some derivatives exhibit an intense absorption maximum at around 250 nm and an emission maximum at approximately 460 nm.[1]
Q2: How does solvent polarity affect the quantum yield of these probes?
The fluorescence quantum yield of Pyrido[1,2-a]benzimidazole probes is often dependent on solvent polarity. The emission spectra can be influenced by the solvent, which in turn affects the quantum yield.[1] It is crucial to select a solvent system that is compatible with your experimental setup and optimizes the fluorescence of your specific probe.
Q3: What is the effect of pH on the fluorescence of Pyrido[1,2-a]benzimidazole probes?
The fluorescence of many Pyrido[1,2-a]benzimidazole derivatives is sensitive to pH. For instance, some amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles show significant changes in their absorption and fluorescence spectra when transitioning from neutral to acidic conditions.[2] This property makes them suitable for use as fluorescent pH sensors. The protonation of a basic nitrogen atom within the pentacyclic skeleton can alter the π-conjugation and electronic features of the molecule, leading to changes in both emission intensity and color.[2] One particular derivative has been shown to respond to acidic pH with a high quantum yield of 0.96.[1]
II. Troubleshooting Guide: Low Quantum Yield
A low quantum yield can manifest as a weak or undetectable fluorescent signal. This section provides a step-by-step guide to troubleshoot common causes of this issue.
Q4: My Pyrido[1,2-a]benzimidazole probe has a very low quantum yield. What are the potential causes and how can I troubleshoot this?
Low quantum yield can stem from several factors, ranging from the probe's chemical integrity to environmental factors during measurement.
Step 1: Verify the Chemical Integrity of Your Probe
-
Purity: Impurities from the synthesis or degradation products can quench fluorescence. It is essential to ensure the high purity of your probe.
-
Degradation: Pyrido[1,2-a]benzimidazole probes, like many organic fluorophores, can be susceptible to photodegradation (photobleaching) upon prolonged exposure to light.
-
Action: Store the probe in a dark, cool, and dry place. Prepare solutions fresh and protect them from light. During fluorescence measurements, use the lowest possible excitation intensity and exposure time that still provides an adequate signal-to-noise ratio.[6]
-
Step 2: Optimize a suitable experimental environment
-
Solvent Effects: As mentioned, solvent polarity can significantly impact quantum yield.
-
Action: Test the fluorescence of your probe in a range of solvents with varying polarities to find the optimal medium. Refer to the literature for solvent-dependent quantum yield data for similar Pyrido[1,2-a]benzimidazole derivatives.
-
-
Aggregation-Caused Quenching (ACQ): At high concentrations, these probes can form non-emissive aggregates, leading to a decrease in fluorescence intensity.
-
Action: Work with dilute solutions of the probe. The optimal concentration will depend on the specific derivative and solvent but is often in the micromolar range or lower. If you suspect aggregation, you can try to disaggregate the probe by changing the solvent or adding surfactants, although this may interfere with your experiment.
-
-
pH of the Solution: The protonation state of the molecule can drastically affect its electronic structure and, consequently, its fluorescence.
-
Action: Measure and, if necessary, adjust the pH of your solution using appropriate buffers. The optimal pH will depend on the specific pKa of your probe and the desired protonation state for fluorescence.[2]
-
Step 3: Check Your Instrumentation and Measurement Parameters
-
Incorrect Wavelengths: Using incorrect excitation or emission wavelengths will result in a low signal.
-
Action: Record the full absorption and emission spectra of your probe to determine the optimal excitation and emission wavelengths.
-
-
Instrument Settings: Inappropriate settings on the fluorometer, such as slit widths that are too narrow or incorrect detector gain, can lead to a weak signal.
-
Action: Consult your instrument's manual to optimize the measurement parameters for weakly fluorescent samples.
-
Below is a flowchart to guide you through the troubleshooting process:
Caption: Troubleshooting workflow for low quantum yield.
III. Data Presentation
Table 1: Quantum Yield of a Pyrido[1,2-a]benzimidazole Derivative in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Quantum Yield (Φ) |
| Dichloromethane | 8.93 | 1.424 | Data not available |
| Tetrahydrofuran (THF) | 7.52 | 1.407 | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available |
| Methanol | 32.7 | 1.329 | Data not available |
| Water | 80.1 | 1.333 | Data not available |
Note: This table is a template. Specific quantum yield values for various Pyrido[1,2-a]benzimidazole derivatives need to be populated from experimental data found in the literature. The search results provided some data, but a comprehensive table requires further compilation.
Table 2: Effect of pH on the Fluorescence of an Amino-Substituted Benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole
| pH | Absorption λmax (nm) | Emission λmax (nm) | Relative Fluorescence Intensity |
| 2.0 | 491 | 550 | High |
| 4.0 | 485 | 545 | Moderate |
| 7.0 | 470 | 530 | Low |
| 10.0 | 470 | 530 | Low |
Note: This table is a representative example based on the trends described in the literature.[2] Actual values will vary depending on the specific probe.
IV. Experimental Protocols
Protocol 1: General Synthesis of Amino-Substituted Pyrido[1,2-a]benzimidazoles
This protocol is a general guideline based on reductive intramolecular cyclization.[7]
Materials:
-
N-(2-nitro-4-R-phenyl)pyridinium chloride (starting material)
-
Tin(II) chloride (SnCl2)
-
Hydrochloric acid (HCl), 4% solution
-
Isopropyl alcohol (i-PrOH)
-
Aqueous ammonia solution
-
Chloroform
Procedure:
-
Dissolve the N-(2-nitro-4-R-phenyl)pyridinium chloride in a mixture of isopropyl alcohol and water.
-
Add a solution of tin(II) chloride in 4% hydrochloric acid to the reaction mixture.
-
Heat the reaction at 40 °C for approximately 6 minutes.
-
After completion, cool the reaction mixture and neutralize to pH 7-8 with an aqueous ammonia solution.
-
Extract the product with chloroform.
-
Distill the chloroform to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Relative Quantum Yield Measurement
This protocol describes the comparative method for determining the fluorescence quantum yield relative to a standard.
Materials:
-
Pyrido[1,2-a]benzimidazole probe solution of unknown quantum yield
-
A standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)
-
Solvent (the same for both the sample and the standard)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of five dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)
Where:
-
Φ_std is the quantum yield of the standard
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance
-
n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvent is the same, this ratio is 1).
-
V. Signaling Pathways and Mechanistic Diagrams
Antimalarial Mechanism of Action: Inhibition of Heme Detoxification
Pyrido[1,2-a]benzimidazole derivatives have shown promise as antimalarial agents.[8][9][10][11][12] One of their proposed mechanisms of action is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum.[8][9][10] The parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. Pyrido[1,2-a]benzimidazole probes can interfere with this process, leading to a buildup of toxic heme and parasite death.[13][14][15][16]
Caption: Inhibition of heme detoxification by Pyrido[1,2-a]benzimidazole probes.
Fluorescence Sensing Mechanisms
Pyrido[1,2-a]benzimidazole probes can be designed to act as "turn-on" or "turn-off" fluorescent sensors for pH and metal ions. The underlying mechanisms often involve Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).
pH Sensing (Turn-On): In some designs, the probe is non-fluorescent at neutral pH. Upon protonation in an acidic environment, a change in the electronic structure, such as the inhibition of PET or a change in ICT, can lead to a significant increase in fluorescence.
Caption: "Turn-on" fluorescence mechanism of a pH-sensitive probe.
Metal Ion Sensing (Turn-Off): Conversely, a probe might be fluorescent in its free form. Upon binding to a specific metal ion, a process like PET can be initiated, where the metal ion acts as an electron acceptor, quenching the fluorescence.
Caption: "Turn-off" fluorescence mechanism of a metal ion-sensitive probe.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. jraic.com [jraic.com]
- 8. Antimalarial Pyrido[1,2- a]benzimidazoles Exert Strong Parasiticidal Effects by Achieving High Cellular Uptake and Suppressing Heme Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model | Medicines for Malaria Venture [mmv.org]
- 12. miguelprudencio.com [miguelprudencio.com]
- 13. researchgate.net [researchgate.net]
- 14. Heme Detoxification in the Malaria Parasite Plasmodium falciparum: A Time-Dependent Basal-Level Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. openscholarship.wustl.edu [openscholarship.wustl.edu]
Stability testing of Pyrido[1,2-a]benzimidazole-2,8-diamine under physiological conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrido[1,2-a]benzimidazole-2,8-diamine. The information provided is intended to assist in designing and troubleshooting stability studies under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a change in color and/or precipitation upon storage at physiological pH (7.4). What could be the cause?
A1: Color change and precipitation can be indicators of chemical instability and/or poor solubility. Pyrido[1,2-a]benzimidazole derivatives can be susceptible to degradation, particularly at physiological pH. The observed changes could be due to:
-
Hydrolysis: The diamine functional groups may be susceptible to hydrolysis.
-
Oxidation: The aromatic rings and amino groups can be prone to oxidation, which is often accelerated by light and the presence of metal ions.
-
Poor Solubility: The compound may have limited solubility at pH 7.4, leading to precipitation over time. While it might initially dissolve, changes in ionic strength or temperature can reduce its solubility.
Troubleshooting Steps:
-
pH Adjustment: Investigate the compound's stability and solubility at a range of pH values to identify the optimal pH for your experimental window.[1][2] Most drugs exhibit maximum stability in the pH range of 4-8.[1]
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Light Protection: Protect solutions from light by using amber vials or covering containers with aluminum foil.[3][4]
-
Antioxidants: Consider the addition of antioxidants to the formulation, but ensure they do not interfere with your downstream assays.
-
Co-solvents: If solubility is the primary issue, consider the use of a co-solvent. However, be mindful that co-solvents can also impact stability.
Q2: I am observing a rapid decrease in the concentration of this compound in my cell culture medium. What are the potential reasons?
A2: A rapid decrease in concentration in a complex biological medium can be attributed to several factors:
-
Chemical Degradation: As mentioned in Q1, the compound may be degrading under the physiological conditions of the cell culture medium (pH ~7.4, 37°C).
-
Enzymatic Degradation: The cell culture medium, especially if supplemented with serum, contains enzymes that could metabolize the compound.
-
Binding to Medium Components: The compound may bind to proteins (like albumin in fetal bovine serum) or other components of the medium, reducing its free concentration.
-
Adsorption to Labware: The compound might adsorb to the surface of your plasticware (e.g., flasks, plates, pipette tips).
Troubleshooting Steps:
-
Control Experiments:
-
Incubate the compound in the cell culture medium without cells to assess chemical stability and binding to medium components.
-
Incubate the compound in a simple buffer (e.g., PBS) at the same pH and temperature to isolate the effect of the biological matrix.
-
-
Analytical Method Validation: Ensure your analytical method (e.g., HPLC-UV, LC-MS) is validated for the specific matrix to account for potential interferences.
-
Use of Protein-Free Medium: If possible, conduct initial stability tests in a protein-free version of your medium.
-
Low-Binding Labware: Utilize low-protein-binding plates and tubes to minimize adsorption.
Q3: How can I proactively assess the stability of this compound before starting long-term experiments?
A3: Conducting forced degradation or stress testing is a valuable approach to predict the potential degradation pathways and the intrinsic stability of a compound.[4] This involves exposing the compound to more extreme conditions than those of the intended long-term storage.
Recommended Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: High temperature (e.g., 70°C) in solid state and in solution.
-
Photostability: Exposure to UV and visible light as per ICH Q1B guidelines.
By analyzing the degradation products formed under these conditions, you can develop stability-indicating analytical methods and gain insights into which environmental factors are most critical to control.
Troubleshooting Guides
Issue 1: Inconsistent Results in Stability Assays
| Symptom | Possible Cause(s) | Recommended Action(s) |
| High variability between replicate samples. | - Inconsistent sample preparation or handling.- Pipetting errors.- Non-homogenous solution. | - Ensure the stock solution is fully dissolved and vortexed before preparing dilutions.- Use calibrated pipettes and consistent pipetting techniques.- Prepare a master mix for replicates where possible. |
| Drifting baseline or changing peak shapes in HPLC analysis. | - Column degradation.- Mobile phase instability.- Contamination. | - Flush the HPLC column with an appropriate solvent.- Prepare fresh mobile phase daily.- Check for and eliminate sources of contamination in your samples and solvents. |
| Unexpected appearance of new peaks in the chromatogram over time. | - Formation of degradation products.- Contamination from the storage container or solvent. | - Conduct forced degradation studies to identify potential degradants.- Run a blank (solvent only) to check for contamination.- Ensure high-purity solvents are used. |
Issue 2: Difficulty in Developing a Stability-Indicating Analytical Method
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Degradation products co-elute with the parent compound peak in HPLC. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., change organic modifier, pH, or gradient slope).- Try a different column chemistry (e.g., C18, Phenyl-Hexyl).- Adjust the column temperature. |
| Degradation products are not detected by the current analytical method (e.g., UV-Vis). | - Degradants lack a chromophore at the detection wavelength. | - Use a mass spectrometer (LC-MS) for detection, as it is a more universal detector.- If using UV-Vis, acquire a full spectrum of the stressed samples to identify a more suitable wavelength. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Physiological Buffer
Objective: To assess the short-term stability of this compound in a phosphate-buffered saline (PBS) solution at physiological pH and temperature.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (or other suitable organic solvent for stock solution)
-
Calibrated incubator at 37°C
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)
-
Amber vials
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed PBS (37°C) to achieve a final concentration (e.g., 10 µM). The final concentration of DMSO should be kept low (e.g., <0.1%) to minimize its effect on stability.
-
Immediately after preparation (T=0), take an aliquot, and if necessary, quench any ongoing degradation by adding an equal volume of cold acetonitrile or methanol. Store this sample at -20°C or -80°C until analysis.[5]
-
Incubate the remaining solution in a calibrated incubator at 37°C, protected from light.
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours). Process each aliquot as in step 3.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Data Presentation:
| Time (hours) | Peak Area (Mean ± SD) | % Remaining |
| 0 | 1,234,567 ± 12,345 | 100.0 |
| 1 | 1,210,987 ± 11,543 | 98.1 |
| 2 | 1,187,654 ± 13,012 | 96.2 |
| 4 | 1,154,321 ± 10,987 | 93.5 |
| 8 | 1,098,765 ± 12,543 | 89.0 |
| 12 | 1,045,678 ± 11,876 | 84.7 |
| 24 | 987,654 ± 10,123 | 80.0 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Potential Degradation Pathways
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 3. ijsdr.org [ijsdr.org]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in the Synthesis of Substituted Pyrido[1,2-a]benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling regioselectivity during the synthesis of substituted Pyrido[1,2-a]benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for preparing substituted Pyrido[1,2-a]benzimidazoles?
A1: The primary synthetic routes include multicomponent reactions (MCRs), transition-metal-catalyzed cross-coupling reactions (notably with copper and palladium), and metal-free annulation reactions. Each method offers distinct advantages regarding substrate scope, reaction conditions, and control over regioselectivity. MCRs, for instance, provide a convergent and atom-economical approach, while metal-catalyzed reactions often offer high efficiency and regioselectivity for specific bond formations.[1][2]
Q2: What are the key factors that influence the regioselectivity in the synthesis of Pyrido[1,2-a]benzimidazoles?
A2: Several factors critically determine the regiochemical outcome of the synthesis:
-
Electronic Effects of Substituents: The electronic nature of substituents on both the benzimidazole and pyridine precursors plays a significant role. Electron-donating or withdrawing groups can direct the cyclization to a specific position.[3]
-
Catalyst System: The choice of catalyst (e.g., copper(I) vs. copper(II), different ligands) can dramatically influence which regioisomer is formed preferentially.[2]
-
Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives or bases can alter the reaction pathway and, consequently, the regioselectivity.[4]
-
Nature of the Starting Materials: The structure of the precursors, such as the use of α-oxo ketene dithioacetals or β-bromo-α,β-unsaturated aldehydes, dictates the possible cyclization pathways.[4][5]
Q3: How can I predict the major regioisomer in my reaction?
A3: Predicting the major regioisomer often involves considering both steric and electronic factors. In many cases, the reaction proceeds via nucleophilic attack of a nitrogen atom of the benzimidazole moiety onto an electrophilic carbon. The regioselectivity is then determined by the relative nucleophilicity of the nitrogen atoms and the electrophilicity of the carbon centers. For multicomponent reactions, the initial condensation and Michael addition steps often set the regiochemical course.[2] Quantum chemical calculations have also been employed to predict the most likely reaction pathway and resulting regioisomer by analyzing the electron density distribution in the reactants.
Q4: I am getting a mixture of regioisomers. How can I improve the selectivity?
A4: To improve regioselectivity, you can systematically optimize the reaction conditions. This includes screening different catalysts and ligands, varying the solvent polarity, and adjusting the reaction temperature. In some cases, changing the synthetic strategy altogether might be necessary. For example, a stepwise approach might offer better control than a one-pot multicomponent reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst.2. Unsuitable solvent.3. Reaction temperature is too low or too high.4. Poor quality of starting materials. | 1. Use a fresh batch of catalyst or try a different catalyst/ligand system.2. Screen a range of solvents with varying polarities.3. Optimize the reaction temperature in increments.4. Purify starting materials before use. |
| Formation of a Mixture of Regioisomers | 1. Similar reactivity of different nucleophilic or electrophilic sites.2. Unoptimized reaction conditions. | 1. Modify the electronic properties of the substrates with appropriate protecting or directing groups.2. Systematically vary the catalyst, solvent, and temperature to favor the formation of one isomer.3. Consider a different synthetic route that offers better regiocontrol. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time.2. Low reaction temperature.3. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.2. Gradually increase the reaction temperature.3. Add a fresh portion of the catalyst. |
| Formation of Unidentified Side Products | 1. Decomposition of starting materials or products.2. Competing reaction pathways. | 1. Lower the reaction temperature or use milder reaction conditions.2. Analyze the side products by NMR and MS to understand their structure and adjust the reaction conditions to disfavor their formation. For example, in some multicomponent reactions, the formation of simple benzimidazole derivatives can be a side product.[6] |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and impurities/regioisomers. | 1. Optimize the chromatographic separation conditions (e.g., solvent gradient, column type).2. Consider recrystallization from a suitable solvent system.3. If applicable, derivatize the product mixture to facilitate separation. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrido[1,2-a]benzimidazoles via Reductive Intramolecular Cyclization [7]
| Entry | Starting Material | Product | Reducing Agent | Yield (%) |
| 1 | N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride | 7-trifluoromethylpyrido[1,2-a]benzimidazole | SnCl₂ | 98 |
| 2 | N-(2,4-dinitrophenyl)pyridinium chloride | 7-nitropyrido[1,2-a]benzimidazole | SnCl₂ | 94 |
| 3 | 7-nitropyrido[1,2-a]benzimidazole | Pyrido[1,2-a]benzimidazole-7-amine | TiCl₃ | 95 |
Experimental Protocols
Protocol 1: Multicomponent Synthesis of Substituted Pyrido[1,2-a]benzimidazoles
This protocol is a general guideline for a one-pot, four-component reaction.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine or a substituted pyridine (1.0 mmol), chloroacetonitrile (1.0 mmol), malononitrile (1.0 mmol), and an aromatic aldehyde (1.0 mmol) in acetonitrile (15 mL).
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Copper-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazoles
This protocol is a general procedure for the copper-catalyzed intramolecular C-N coupling.
-
Reaction Setup: In a sealed tube, combine the N-aryl-2-aminopyridine substrate (1.0 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), and Fe(NO₃)₃·9H₂O (0.1 mmol, 10 mol%) in DMF (5 mL).
-
Reaction Execution: Stir the reaction mixture at 120 °C under an oxygen atmosphere (a balloon of O₂ is sufficient).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. jraic.com [jraic.com]
Technical Support Center: Scaling Up Pyrido[1,2-a]benzimidazole-2,8-diamine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Pyrido[1,2-a]benzimidazole-2,8-diamine for preclinical studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format to address common challenges encountered during laboratory experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the initial cyclization step to form the pyrido[1,2-a]benzimidazole core. | Incomplete reaction; suboptimal temperature; inefficient catalyst. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Optimize the reaction temperature. Some reductive cyclizations benefit from gentle heating (e.g., 40-60°C).[1] - Ensure the catalyst (e.g., SnCl₂, TiCl₃) is of high quality and used in the correct stoichiometric amount.[1] |
| Formation of chlorinated byproducts during reduction with SnCl₂. | Reaction with the chloride source in the reaction medium. | - Consider using an alternative reducing agent like Titanium(III) chloride (TiCl₃), which has been shown to give higher yields without chlorination in similar systems.[1] |
| Difficulty in introducing the second amino group at the desired position (regioselectivity issues). | Competing reaction sites on the heterocyclic core. The C9 position can sometimes be deactivated, but other positions might compete for substitution.[1] | - Employ a directing group to favor substitution at the desired position.- Carefully control reaction conditions (temperature, solvent, and reagent stoichiometry).- Consider a multi-step approach where one amino group is introduced, followed by a protecting group strategy before introducing the second amino group. |
| Poor solubility of intermediates or the final product, complicating purification. | The planar, aromatic nature of the heterocyclic core can lead to strong intermolecular interactions and low solubility. | - Experiment with a range of solvents for recrystallization, including polar aprotic solvents like DMF or DMSO, and alcohols.- Utilize column chromatography with a suitable stationary phase and a gradient elution system.- For highly insoluble compounds, techniques like soxhlet extraction or trituration with an appropriate solvent might be effective. |
| Presence of residual metals from catalysts in the final product. | Incomplete removal of the metal catalyst (e.g., Palladium, Platinum) after the reaction. | - Employ appropriate work-up procedures, such as washing with chelating agents (e.g., EDTA solution).- Use specialized silica gel for chromatography designed for metal scavenging.- The final product should be tested for residual metals, with levels for common catalysts like Palladium and Platinum often needing to be below 10 ppm. |
| Inconsistent purity results between batches. | Variability in starting material quality; slight deviations in reaction conditions; inefficient purification. | - Ensure the purity of starting materials is consistent for each batch.- Strictly adhere to the validated standard operating procedure (SOP) for the synthesis and purification.- Validate the analytical method used for purity determination (e.g., HPLC) to ensure it is robust and reproducible. |
| Degradation of the compound during storage. | Instability due to light, air (oxidation), or temperature. | - Store the final compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen).- Conduct stability studies at different temperatures and humidity levels to determine optimal storage conditions. |
Frequently Asked Questions (FAQs)
1. What is the target purity level for this compound intended for preclinical studies?
For early-phase preclinical studies, the target purity is generally high, typically above 97.0%.[2] The presence of any impurity at a level of 0.10% or higher should be identified, and if it reaches 0.15%, it must be qualified through toxicological testing.[3]
2. What are the most suitable analytical methods for characterizing the final compound and assessing its purity?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment due to its precision and ability to separate complex mixtures.[4][5]
-
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is crucial for confirming the molecular weight of the compound and identifying impurities.[4][6]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information and can be used for quantitative purity determination (qNMR).[5][7]
-
Fourier-Transform Infrared Spectroscopy (FTIR) helps in identifying functional groups present in the molecule.[5][6]
3. How much of the compound is typically required for initial preclinical studies?
The required quantity can vary significantly depending on the planned studies (e.g., in vitro assays, in vivo animal models). It is crucial to coordinate with the pharmacology and toxicology teams to estimate the necessary amount. For early studies, this can range from several grams to tens of grams.
4. What documentation is necessary for the synthesized compound to be used in preclinical GLP (Good Laboratory Practice) studies?
Comprehensive documentation is essential and should include:
-
A detailed synthesis protocol and a Certificate of Analysis (CoA).
-
Data from all analytical tests used for characterization and purity determination (HPLC, MS, NMR spectra).
-
Information on the stability of the compound.
-
A record of all batches produced, including dates, yields, and purity profiles.
5. What are the key challenges when scaling up the synthesis from milligram to gram or kilogram scale?
Common scale-up challenges include:
-
Heat transfer: Exothermic or endothermic reactions that are manageable on a small scale can become problematic in larger reactors.
-
Mixing efficiency: Ensuring homogeneous mixing in large volumes can be difficult and may affect reaction kinetics and yield.
-
Reagent addition rates: The rate of addition of reagents may need to be carefully controlled to manage reaction temperature and side reactions.
-
Purification: Methods like column chromatography that are feasible in the lab may not be practical for large quantities. Developing robust crystallization or alternative purification methods is often necessary.
-
Safety: A thorough safety assessment of the process is critical before scaling up.
Experimental Protocols
Synthesis of Amino-Substituted Pyrido[1,2-a]benzimidazoles (General Procedure)
This protocol is a general representation based on the synthesis of similar amino-substituted pyrido[1,2-a]benzimidazoles and should be adapted and optimized for the specific synthesis of the 2,8-diamine derivative.
Step 1: Reductive Intramolecular Cyclization to form the Pyrido[1,2-a]benzimidazole Core [1]
-
Dissolve the appropriate N-(nitro-phenyl)pyridinium chloride starting material (1 equivalent) in a mixture of isopropyl alcohol and water.
-
Add a solution of a reducing agent, such as tin(II) chloride (SnCl₂) (2.5 equivalents) in hydrochloric acid, to the reaction mixture.
-
Heat the reaction mixture to 40-60°C and monitor the progress by TLC.
-
Upon completion, cool the mixture and neutralize it with an aqueous ammonia solution to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Introduction of the Second Amino Group (Illustrative Nitration and Reduction) [1]
-
To a solution of the mono-amino or a suitable precursor of pyrido[1,2-a]benzimidazole in concentrated sulfuric acid, add a nitrating agent (e.g., potassium nitrate) portion-wise at a controlled temperature (e.g., 20-30°C).
-
Stir the reaction mixture for the required time and then pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., aqueous ammonia) and collect the precipitated nitro-substituted product by filtration.
-
Wash the solid with water and dry it.
-
Reduce the nitro group to an amino group using a suitable reducing agent (e.g., TiCl₃ or catalytic hydrogenation with Pd/C) in an appropriate solvent.
-
Work up the reaction mixture as described in Step 1 to isolate the crude diamino product.
-
Purify the final product by column chromatography or recrystallization to achieve the desired purity for preclinical studies.
Characterization Data for a Representative Amino-Substituted Pyrido[1,2-a]benzimidazole
The following table summarizes typical characterization data for a related compound, pyrido[1,2-a]benzimidazole-7-amine, which can serve as a reference.[1]
| Parameter | Value |
| Yield | 95% (using TiCl₃ as reducing agent) |
| Melting Point | 233-235 °C |
| ¹H NMR (DMSO-d₆) δ, ppm | 5.40 (s, 2H, NH₂), 6.87-6.91 (m, 1H), 7.44 (m, 1H), 7.52 (s, 1H), 7.56 (d, 1H), 7.88 (s, 1H), 8.72 (d, 1H) |
| ¹³C NMR (DMSO-d₆) δ, ppm | 97.0, 110.2, 112.8, 117.0, 124.1, 126.2, 126.7, 129.5, 132.1, 135.3, 140.9, 147.8 |
| Mass Spectrometry (m/z) | Found: 252.0743 [M+H]⁺, Calculated: 252.0749 |
Visualizations
Synthesis Workflow
References
- 1. jraic.com [jraic.com]
- 2. pharmtech.com [pharmtech.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Method refinement for consistent Pyrido[1,2-a]benzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for refining the synthesis of Pyrido[1,2-a]benzimidazoles. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing Pyrido[1,2-a]benzimidazoles?
A1: There are two main strategies for synthesizing the Pyrido[1,2-a]benzimidazole scaffold. The most common approach is the reaction of 2-aminobenzimidazoles with bifunctional synthetic equivalents, such as α,β-unsaturated carbonyl compounds, β-keto esters, or 2-haloaroyl chlorides.[1][2] A second major strategy involves multicomponent reactions (MCRs), which offer the advantage of constructing the complex heterocyclic system in a single step from readily available starting materials.[1][3][4] Additionally, methods involving transition-metal catalysis and metal-free oxidative annulation have been developed.[3][5]
Q2: My reaction yield is consistently low. What are the common factors I should investigate?
A2: Low yields can stem from several factors. Optimization of reaction conditions is critical. Key parameters to investigate include the choice of solvent, catalyst, temperature, and reaction time. For instance, in condensations with β-keto esters, microwave activation has been shown to dramatically increase yields (from 74-94%) and reduce reaction times from hours to just a few minutes.[1] Similarly, for reactions involving aldehydes, malononitrile, and 2-aminobenzimidazole, heating under solvent-free conditions can produce high yields (95-99%).[6] The purity of starting materials and the choice of catalyst are also crucial for success.[7]
Q3: I am observing the formation of multiple isomers. How can I achieve better regioselectivity?
A3: The formation of regioisomers is a known challenge, particularly when using substituted 2-aminobenzimidazoles.[1] The reaction can proceed non-regioselectively, leading to mixtures that are difficult to separate.[3] One effective strategy is to employ a regioselective annulation protocol, such as the [3+3] cyclocondensation of dianions generated from 2-methyl or 2-cyanomethyl benzimidazoles with α-oxoketene dithioacetals, which has been reported to be highly regioselective.[3] Careful selection of starting materials and reaction conditions is paramount to controlling the reaction's regiochemical outcome.
Q4: Are there "green" or metal-free synthetic alternatives available?
A4: Yes, greener and more sustainable methods are being actively developed. An efficient, metal-free procedure has been described for preparing Pyrido[1,2-a]benzimidazoles from 2-aminopyridines and cyclohexanones, using molecular oxygen as a green oxidant.[5] Many modern protocols also focus on solvent-free conditions or the use of water as a solvent to minimize environmental impact.[6][8]
Q5: What are the recommended analytical techniques for characterizing the final products?
A5: Standard spectroscopic methods are used to characterize Pyrido[1,2-a]benzimidazole derivatives. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) are essential for structural elucidation.[9][10] Infrared (IR) spectroscopy helps identify key functional groups, and High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula.[10] For crystalline products, single-crystal X-ray analysis provides definitive structural confirmation.[11]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Catalyst | Screen different catalysts. For condensation reactions, various catalysts from ammonium chloride to specialized ZnO-based nanocatalysts have been reported to be effective.[6][7] Ensure the catalyst is not poisoned or deactivated. |
| Suboptimal Solvent | The choice of solvent can significantly impact yield. For certain condensation reactions, chloroform (CHCl₃) was found to be more suitable than acetonitrile, methanol, or DMF.[7] In other cases, performing the reaction under solvent-free conditions provides the best results.[1][6] |
| Incorrect Temperature | Some reactions require specific temperature control. For example, acylation of 2-aminobenzimidazole with 2-haloaroyl chlorides is initiated at -10°C before heating to 75°C for cyclization.[1] Conversely, some multicomponent reactions proceed efficiently at 120°C.[6] |
| Insufficient Reaction Time | Monitor the reaction using Thin-Layer Chromatography (TLC). While some traditional methods require refluxing for 8-24 hours, microwave-assisted synthesis can reduce reaction times to mere minutes.[1] |
| Poor Starting Material Quality | Ensure the purity of your 2-aminobenzimidazole and other reactants. Recrystallize or purify starting materials if necessary. |
Problem: Formation of Multiple Products / Isomers
| Possible Cause | Suggested Solution |
| Non-Regioselective Reaction | When using asymmetrically substituted benzimidazoles, isomer formation is common.[1] Consider synthetic routes known for high regioselectivity.[3] It may be necessary to alter the synthetic strategy entirely to favor the desired isomer. |
| Side Reactions | Unwanted side reactions can compete with the main product formation. Adjusting the temperature, concentration of reactants, or order of addition may help minimize side products. Analyze byproducts to understand the competing reaction pathways. |
| Product Degradation | The target molecule may be unstable under the reaction or work-up conditions. Consider using milder reagents, lowering the temperature, or modifying the purification process. |
Quantitative Data Summary
Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrimido[1,2-a]benzimidazoles from β-bromo-α,β-unsaturated aldehydes.
| Solvent | Catalyst/Additive | Method | Yield | Reference |
| DMF | Et₃N, MgSO₄ | Microwave | Optimal | [1] |
| Ethanol | Basic Catalysis | Conventional Heating | Good (71%) | [1] |
| None | PAA-g-LDH | Conventional Heating | High (>85%) | [1][2] |
Table 2: Comparison of Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole.
| Catalyst (Ammonium Salt) | Solvent | Time (hours) | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | 4 | 92 | [7] |
| NH₄Br | CHCl₃ | 4 | 86 | [7] |
| NH₄F | CHCl₃ | 5 | 72 | [7] |
| (NH₄)₂CO₃ | CHCl₃ | 5 | 72 | [7] |
Key Experimental Protocols
Protocol 1: General Procedure for Multicomponent Synthesis of Pyrimido[1,2-a]benzimidazoles [6]
-
Combine the aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), malononitrile (1.2 mmol), and the ZnO@SO₃H@Tropine catalyst (30 mg) in a reaction vessel.
-
Heat the mixture under solvent-free conditions at 120°C.
-
Monitor the reaction's completion using TLC (eluent: n-hexane:ethyl acetate, 7:3).
-
After completion, add ethanol (EtOH) to the reaction mixture.
-
Filter the hot solution to separate the catalyst.
-
Evaporate the solvent from the filtrate to obtain the precipitated product. The product is often obtained in high purity without the need for further purification.
Protocol 2: Synthesis of Pyrimido[1,2-a]benzimidazol-4-one via Microwave-Assisted Cyclocondensation [1]
-
In a microwave-safe vessel, mix the β-keto ester (1 mmol) and 2-aminobenzimidazole (1 mmol).
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture for approximately 3 minutes.
-
Monitor the reaction for completion.
-
After cooling, purify the product, typically by recrystallization from a suitable solvent, to yield the target compound (yields typically 74-94%).
Protocol 3: Dehydrogenation of Dihydropyrimido[1,2-a]benzimidazoles to Aromatic Products [8]
-
Dissolve the starting dihydropyrimido[1,2-a]benzimidazole derivative (e.g., 2a , 0.082 mmol) in hot dimethylformamide (DMF, 1 mL).
-
Add p-chloranil (0.085 mmol) to the solution.
-
Stir the reaction mixture at 120°C for 5 minutes.
-
Add a small amount of water (H₂O, 0.1 mL) and continue stirring at 120°C for an additional 3 minutes.
-
Cool the mixture to room temperature.
-
Collect the formed precipitate by filtration and wash with ethanol to yield the final aromatic product.
Visualizations
Caption: General experimental workflow for Pyrido[1,2-a]benzimidazole synthesis.
Caption: Troubleshooting flowchart for addressing low reaction yields.
Caption: Overview of the major synthetic pathways to the target scaffold.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient pyrido[1,2-a]benzimidazole formation from 2-aminopyridines and cyclohexanones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jraic.com [jraic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to avoid side-product formation in Pyrido[1,2-a]benzimidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in the synthesis of Pyrido[1,2-a]benzimidazoles, with a focus on minimizing side-product formation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrido[1,2-a]benzimidazole Product
Symptoms:
-
The isolated yield of the target product is significantly lower than expected.
-
Thin Layer Chromatography (TLC) analysis of the crude reaction mixture shows multiple spots, indicating a complex mixture of products.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using TLC. If starting materials are still present after the initial reaction time, extend the duration. - Increase Temperature: Gradually increase the reaction temperature. For thermally sensitive substrates, consider using microwave irradiation, which can reduce reaction times and improve yields.[1] - Optimize Catalyst Loading: If a catalyst is used, its concentration can be critical. Perform small-scale experiments to determine the optimal catalyst loading. |
| Suboptimal Solvent | The polarity and boiling point of the solvent can significantly influence the reaction outcome. If yields are low, consider screening different solvents. For example, DMF has been shown to be an effective solvent in certain Pyrido[1,2-a]benzimidazole syntheses, particularly under microwave irradiation.[1] |
| Degradation of Starting Materials or Product | Some reagents or products may be sensitive to prolonged heat or acidic/basic conditions. Consider lowering the reaction temperature and using milder reaction conditions. The use of a reusable, solid-supported catalyst can sometimes offer a cleaner reaction profile. |
| Formation of Side-Products | See Issue 2 for detailed troubleshooting of side-product formation. |
Issue 2: Formation of Undesired Side-Products
Symptoms:
-
Isolation of products with unexpected molecular weights or NMR spectra.
-
Presence of regioisomers, making purification difficult.
Common Side-Products and Mitigation Strategies:
A. Regioisomer Formation
When using asymmetrically substituted 2-aminobenzimidazoles, the formation of regioisomers is a common issue.[1]
Mitigation Strategies:
| Strategy | Detailed Protocol and Explanation |
| Choice of Solvent and Base | The solvent and base can influence the nucleophilicity of the different nitrogen atoms in the 2-aminobenzimidazole, thereby directing the regioselectivity. For the reaction of β-bromo-α,β-unsaturated aldehydes with 2-aminobenzimidazole, the use of DMF as a solvent with Et3N and MgSO4 under microwave irradiation has been shown to be optimal for achieving high regioselectivity.[1] |
| Use of Directing Groups | In some cases, the inherent electronic and steric properties of substituents on the 2-aminobenzimidazole ring can direct the cyclization to favor one regioisomer. For instance, unsubstituted and 5-methyl-2-aminobenzimidazoles have been observed to react regioselectively.[1] |
| Catalyst Selection | The choice of catalyst can play a crucial role in controlling regioselectivity. For multicomponent reactions involving 2-aminobenzimidazoles, aldehydes, and alkynes, a copper and silver salt system has been used to achieve regioselective synthesis.[1] |
B. Incomplete Cyclization/Side Reactions
In some cases, side-products can arise from incomplete cyclization or alternative reaction pathways. For example, in reductive intramolecular cyclization reactions starting from N-(2,4-dinitrophenyl)pyridinium chloride, a potential side-product is N-(2,4-diaminophenyl)pyridinium chloride if the ortho-nitro group is fully reduced without subsequent cyclization.[2]
Mitigation Strategies:
| Strategy | Detailed Protocol and Explanation |
| Controlled Addition of Reagents | To avoid over-reduction and promote cyclization, the reducing agent (e.g., SnCl2) should be added portion-wise. For the synthesis of pyrido[1,2-a]benzimidazole-7-amine, a two-stage addition of SnCl2 was found to be effective: first, 2 equivalents to facilitate the reductive cyclization, followed by an additional 3 equivalents to reduce the para-nitro group.[2] |
| Optimization of Reaction Conditions | Fine-tuning the reaction temperature and time is crucial. In the case of the reductive cyclization, conducting the reaction at 40°C with controlled addition of the reducing agent helps to minimize the formation of the uncyclized diamino side-product.[2] |
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of regioisomers in my reaction. How can I confirm their structures and improve the selectivity?
A1:
-
Structure Confirmation: The most definitive way to confirm the structures of your regioisomers is through 2D NMR techniques such as NOESY or HMBC, which can establish through-space or through-bond correlations between protons and carbons, respectively. Single-crystal X-ray diffraction is another powerful method if you can obtain suitable crystals.
-
Improving Selectivity: To improve regioselectivity, you can try the following:
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Base Screening: Evaluate different organic and inorganic bases.
-
Temperature Optimization: Lowering the reaction temperature may favor the thermodynamically more stable product.
-
Catalyst Screening: If applicable, screen different Lewis or Brønsted acid catalysts.
-
Q2: My reaction is not going to completion, and I am left with a significant amount of starting material. What can I do?
A2:
-
First, ensure that your reagents are pure and dry, as impurities or moisture can inhibit the reaction.
-
If the reaction is sluggish, consider increasing the temperature or switching to a higher-boiling solvent.
-
Microwave-assisted synthesis can often drive reactions to completion in a much shorter time.[1]
-
If you are using a catalyst, ensure it is active and consider increasing the catalyst loading.
Q3: Are there any general "green" chemistry approaches for the synthesis of Pyrido[1,2-a]benzimidazoles to minimize waste and the use of hazardous materials?
A3:
-
Yes, several green chemistry approaches have been developed. One-pot, multicomponent reactions are highly efficient as they reduce the number of synthetic steps and purification stages.[3][4]
-
The use of solvent-free reaction conditions or green solvents like water or ethanol is also a key strategy.
-
Employing reusable catalysts, such as solid-supported acid catalysts, can minimize waste and simplify product purification.[4]
-
Metal-free reaction conditions are also being explored to avoid the use of potentially toxic and expensive transition metals.[5]
Experimental Protocols
Protocol 1: Regioselective Synthesis of Pyrimido[1,2-a]benzimidazoles via Microwave-Assisted Reaction [1]
This protocol describes the reaction of 2-aminobenzimidazole with β-bromo-α,β-unsaturated aldehydes.
-
To a microwave vial, add 2-aminobenzimidazole (1 mmol), β-bromo-α,β-unsaturated aldehyde (1 mmol), triethylamine (Et3N, 1.2 mmol), and magnesium sulfate (MgSO4, 1.5 mmol).
-
Add dimethylformamide (DMF, 5 mL) as the solvent.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120 °C) for the optimized reaction time (typically 10-30 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for Pyrido[1,2-a]benzimidazole synthesis showing the formation of the desired product and a potential regioisomeric side-product.
Caption: A troubleshooting workflow for addressing low yields and side-product formation in Pyrido[1,2-a]benzimidazole reactions.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jraic.com [jraic.com]
- 3. One-step synthesis of pyrido[1,2-a]benzimidazole derivatives by a novel multicomponent reaction of chloroacetonitrile, malononitrile, aromatic aldehyde, and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO3H@Tropine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient pyrido[1,2-a]benzimidazole formation from 2-aminopyridines and cyclohexanones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrido[1,2-a]benzimidazoles
The pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been a subject of considerable interest, leading to the development of diverse synthetic strategies. This guide provides a comparative overview of four prominent methods for the synthesis of pyrido[1,2-a]benzimidazoles: Copper-Catalyzed Ullmann Condensation, Ruthenium-Catalyzed C-H Activation, a Multicomponent Reaction (MCR), and Reductive Intramolecular Cyclization. Additionally, a microwave-assisted approach for the synthesis of the closely related pyrimido[1,2-a]benzimidazole system is presented to highlight modern energy-input techniques.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative parameters for the different synthesis routes, offering a direct comparison of their efficiency and reaction conditions.
| Synthesis Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Catalyzed Ullmann Condensation | CuBr (10 mol%), 1,10-phenanthroline (20 mol%) | DMSO | 110 | 12 | 75-92[1] |
| Ruthenium-Catalyzed C-H Activation | [Ru(p-cymene)Cl₂]₂ (5 mol%), AgSbF₆ (20 mol%), PivOH (30 mol%) | 1,2-dichloroethane | 100 | 12 | 65-95[2] |
| Multicomponent Reaction (MCR) | Triethylamine | Acetonitrile | Reflux | 1 | 80-85[3] |
| Reductive Intramolecular Cyclization | SnCl₂ | Isopropyl alcohol / 4% HCl | 40 | 0.1 | 94-98[4] |
| Microwave-Assisted Synthesis (Pyrimido[1,2-a]benzimidazol-4-one) | None (neat) | None | 120 | 0.1-0.2 | 85-95[5] |
Detailed Experimental Protocols
Copper-Catalyzed Ullmann Condensation
This method involves a one-pot, copper-catalyzed reaction between a di-iodobenzene and 2-aminopyridine.[1]
Protocol:
-
A mixture of 1,2-diiodobenzene (1.0 mmol), 2-aminopyridine (2.2 mmol), CuBr (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (3.0 mmol) in DMSO (5 mL) is taken in a sealed tube.
-
The reaction mixture is stirred at 110 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole.
Ruthenium-Catalyzed C-H Activation
This approach utilizes a ruthenium catalyst to facilitate the direct C-H activation and annulation of 2-aryl imidazo[1,2-a]pyridines with internal alkynes.[2]
Protocol:
-
To a screw-capped vial are added 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), diphenylacetylene (0.3 mmol), [Ru(p-cymene)Cl₂]₂ (0.01 mmol), AgSbF₆ (0.04 mmol), and PivOH (0.06 mmol).
-
The vial is evacuated and backfilled with argon.
-
1,2-Dichloroethane (1.0 mL) is added, and the mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pyrido[1,2-a]benzimidazole derivative.
Multicomponent Reaction (MCR)
This one-pot synthesis combines a heterocyclic enamine, an aromatic aldehyde, and malononitrile to rapidly construct the pyrido[1,2-a]benzimidazole core.[3]
Protocol:
-
A mixture of the heterocyclic enamine (1 mmol), aromatic aldehyde (1 mmol), and malononitrile (1 mmol) is stirred in acetonitrile (15 mL) at 60 °C for 15 minutes.
-
Triethylamine (0.5 mmol) is added, and the reaction mixture is heated to reflux for 1 hour.
-
The product precipitates out of the reaction medium in a pure state.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Reductive Intramolecular Cyclization
This method involves the reduction of a nitro group in an N-(2-nitrophenyl)pyridinium chloride, which then undergoes intramolecular cyclization.[4]
Protocol:
-
To a solution of N-(2-nitro-4-R-phenyl)pyridinium chloride (3.6 mmol) in a mixture of isopropyl alcohol (10 mL) and water (3 mL), a solution of tin(II) chloride (7.5 mmol) in 4% hydrochloric acid (10 mL) is added.
-
The reaction mixture is stirred at 40 °C for 6 minutes.
-
After cooling, the mixture is neutralized to pH 7-8 with an aqueous ammonia solution.
-
The resulting precipitate is extracted with chloroform.
-
The organic layer is dried and concentrated to give the pyrido[1,2-a]benzimidazole product.
Microwave-Assisted Synthesis of Pyrimido[1,2-a]benzimidazol-4-ones
This protocol describes a rapid, solvent-free synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives, which are structurally related to pyrido[1,2-a]benzimidazoles, using microwave irradiation.[5]
Protocol:
-
A mixture of an aldehyde (1 mmol), 2-aminobenzimidazole (1 mmol), and malononitrile (1.2 mmol) is placed in a microwave-safe vessel.
-
The mixture is irradiated in a microwave reactor at 120 °C for 6-12 minutes.
-
After completion of the reaction, the solid product is washed with ethanol to afford the pure pyrimido[1,2-a]benzimidazole derivative.
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for each synthesis route.
Figure 1: Proposed mechanism for the Copper-Catalyzed Ullmann Condensation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium-catalyzed cascade C–H activation/annulation of N-alkoxybenzamides: reaction development and mechanistic insight - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. jraic.com [jraic.com]
- 5. Item - One-Step Synthesis of Pyrido[1,2-a]benzimidazole Derivatives by a Novel Multicomponent Reaction of Chloroacetonitrile, Malononitrile, Aromatic Aldehyde, and Pyridine - American Chemical Society - Figshare [acs.figshare.com]
Structure-Activity Relationship (SAR) of antimalarial Pyrido[1,2-a]benzimidazoles
A deep dive into the structure-activity relationship of a novel class of antimalarials reveals key structural determinants for potent, multi-stage activity against Plasmodium falciparum.
In the relentless pursuit of novel therapeutics to combat the global threat of malaria, pyrido[1,2-a]benzimidazoles (PBIs) have emerged as a promising class of synthetic compounds with potent antiplasmodial activity.[1][2] Extensive research has elucidated critical aspects of their structure-activity relationship (SAR), guiding the development of analogues with improved efficacy and drug-like properties. These compounds have demonstrated activity against both drug-sensitive and drug-resistant strains of P. falciparum, and some exhibit pan-activity, targeting multiple life cycle stages of the parasite.[3][4]
Deciphering the Structure-Activity Landscape
Systematic modifications of the PBI scaffold have revealed several key features crucial for their antimalarial potency. The core structure, a fusion of pyridine and benzimidazole rings, serves as the foundational pharmacophore. However, substitutions at various positions dramatically influence the biological activity.
One of the earliest identified lead compounds, TDR86919 (4c) , showcased potent in vitro activity against the drug-resistant K1 strain of P. falciparum with an IC50 of 0.047 µM, outperforming chloroquine.[1][5][6] This discovery spurred further optimization efforts, focusing primarily on the alkylamino side chain and substitutions on the aromatic rings.
Key SAR insights include:
-
The Alkylamino Side Chain: The nature of the side chain at the C-1 position of the pyridobenzimidazole core is a critical determinant of in vivo efficacy.[5][7] Metabolic stability of this chain has been identified as a key challenge, influencing the pharmacokinetic profile of the compounds.[1][5]
-
N-Aryl Substitutions: Structure-activity relationship studies on N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles have identified compounds with potent activity against asexual blood, liver, and gametocyte stages of the Plasmodium parasite.[3][4] This multi-stage activity is a highly desirable attribute for a next-generation antimalarial, as it could not only treat the disease but also prevent its transmission.
-
Substitutions on the Aromatic Rings: Modifications on both the left-hand and right-hand aromatic rings of the PBI scaffold have been explored to improve potency and physicochemical properties.[8][9] For instance, introducing electron-withdrawing groups on the phenyl ring has been investigated to modulate activity and solubility.[8] However, these modifications can sometimes lead to a loss of antiparasitic activity.[8]
-
Mannich Base Side Chains: A series of PBIs bearing Mannich base side chains have been synthesized and evaluated.[10] The in vivo efficacy of these derivatives is often attributed to their active metabolites, highlighting the importance of understanding the metabolic fate of these compounds.[10]
Despite their promise, a significant hurdle for the clinical development of PBIs has been their poor aqueous solubility and suboptimal pharmacokinetic properties.[11] Ongoing research aims to address these limitations through the design of new analogues with improved physicochemical characteristics.[8][11]
Quantitative Analysis of Antimalarial Activity
The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of selected pyrido[1,2-a]benzimidazole derivatives against various P. falciparum strains.
| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (L-6 cells) IC50 (µM) | Selectivity Index (SI) | Reference |
| TDR86919 (4c) | K1 (drug-resistant) | 0.047 | >28.5 | >600 | [1][5][6] |
| Chloroquine | K1 (drug-resistant) | 0.17 | - | - | [1][5][6] |
| Compound 10 | Asexual Blood Stage | Potent | Good ADME profile | - | [3][4] |
| Compound 49 | Asexual Blood Stage | Potent | Good ADME profile | - | [3][4] |
| GMP-19 | NF54 (drug-sensitive) | 0.430 | - | - | [8] |
Mechanism of Action: A Tale of Heme Detoxification and Cellular Uptake
The mode of action of pyrido[1,2-a]benzimidazoles appears to be multifactorial, with strong evidence pointing towards the disruption of heme detoxification, a pathway also targeted by established antimalarials like chloroquine.[2][9][12][13] During its intra-erythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin. PBIs are thought to inhibit this process by forming a complex with heme, preventing its detoxification and leading to parasite death due to oxidative stress.[9]
Furthermore, studies have shown that PBIs exhibit high rates of uptake by parasite-infected red blood cells, while having limited uptake by host cells.[2][12] This selective accumulation within the parasite is a key contributor to their potent antimalarial effect. The mechanism of cellular uptake for PBIs differs from the ion-trapping mechanism observed for 4-aminoquinolines, despite sharing some structural similarities.[2]
Experimental Protocols
In Vitro Antiplasmodial Activity Assay
The in vitro activity of the compounds against P. falciparum is typically determined using a parasite lactate dehydrogenase (pLDH) assay.
-
Parasite Culture: Chloroquine-sensitive (e.g., NF54) and chloroquine-resistant (e.g., K1) strains of P. falciparum are maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Testing: Asynchronous parasite cultures with approximately 2% parasitemia are incubated with serial dilutions of the test compounds in 96-well microtiter plates for 72 hours.
-
pLDH Assay: After incubation, the plates are frozen and thawed twice to lyse the cells. The pLDH activity is then measured by adding a reaction mixture containing Malstat reagent and NBT/PES. The absorbance is read at 650 nm.
-
Data Analysis: The IC50 values (the concentration of drug that inhibits parasite growth by 50%) are calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a mammalian cell line, such as rat skeletal myoblasts (L-6 cells).
-
Cell Culture: L-6 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
Compound Exposure: Cells are seeded in 96-well plates and incubated for 24 hours before being exposed to serial dilutions of the test compounds for 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the resazurin reduction assay. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 values (the concentration of drug that reduces cell viability by 50%) are determined from the dose-response curves.
Visualizing the Path to Discovery
The following diagrams illustrate the general workflow of an antimalarial drug discovery program focused on SAR studies and the proposed mechanism of action for pyrido[1,2-a]benzimidazoles.
Caption: General workflow for the discovery and optimization of antimalarial compounds.
Caption: Proposed mechanism of action of pyrido[1,2-a]benzimidazoles.
References
- 1. Antimalarial Pyrido[1,2-<i>a</i>]benzimidazoles [scite.ai]
- 2. Antimalarial Pyrido[1,2- a]benzimidazoles Exert Strong Parasiticidal Effects by Achieving High Cellular Uptake and Suppressing Heme Detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies and Plasmodium Life Cycle Profiling Identifies Pan-Active N-Aryl-3-trifluoromethyl Pyrido[1,2- a]benzimidazoles Which Are Efficacious in an in Vivo Mouse Model of Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimalarial pyrido[1,2-a]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, structure-activity relationship and solubility improvement studies of potential antimalarial and antischistosomal pyrido[1,2-a]benzimidazoles [open.uct.ac.za]
- 9. miguelprudencio.com [miguelprudencio.com]
- 10. Antimalarial Pyrido[1,2- a]benzimidazole Derivatives with Mannich Base Side Chains: Synthesis, Pharmacological Evaluation, and Reactive Metabolite Trapping Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity and structure-property relationships of antimalarial pyrimido[1,2-a]benzimidazoles, imidazo[1,2-a]pyridines, and imidazo[1,2-a]pyrimidines [open.uct.ac.za]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antimalarial Pyrido[1,2-a]benzimidazoles: Lead Optimization, Parasite Life Cycle Stage Profile, Mechanistic Evaluation, Killing Kinetics, and in Vivo Oral Efficacy in a Mouse Model | Medicines for Malaria Venture [mmv.org]
Validating the Mechanism of Action of Pyrido[1,2-a]benzimidazole Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging Pyrido[1,2-a]benzimidazole-based anticancer agents, focusing on their mechanism of action as potent inhibitors of Bone Marrow X (BMX) kinase. The performance of these compounds is compared with established chemotherapy agents, supported by experimental data from in vitro studies. Detailed protocols for key validation assays are also provided to facilitate further research and development.
Introduction to Pyrido[1,2-a]benzimidazoles in Oncology
The Pyrido[1,2-a]benzimidazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer properties. Recent studies have identified a series of 2,4-Diaryl-pyrimido[1,2-a]benzimidazoles as promising drug candidates for the treatment of hematological malignancies, particularly acute myeloid leukemia (AML).[1][2] This guide focuses on a subset of these compounds that have been shown to exert their anticancer effects through the inhibition of BMX kinase, a non-receptor tyrosine kinase implicated in cancer cell survival and proliferation.[1][2]
Mechanism of Action: BMX Kinase Inhibition
Extensive kinase profiling has revealed that specific 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives, notably compounds designated as 5e and 5h in recent literature, are potent inhibitors of BMX kinase.[1] BMX kinase is a crucial mediator in several pro-survival signaling pathways. Its inhibition by these Pyrido[1,2-a]benzimidazole compounds triggers a cascade of events culminating in cancer cell death.
The proposed mechanism of action involves the following key steps:
-
Direct Inhibition of BMX Kinase: The Pyrido[1,2-a]benzimidazole compounds bind to the ATP-binding site of BMX kinase, preventing its phosphorylation and activation.
-
Downregulation of Pro-Survival Signaling: BMX kinase is known to activate downstream effectors such as the AKT/mTOR pathway and to phosphorylate and inactivate the pro-apoptotic protein BAK.[3] Inhibition of BMX, therefore, leads to reduced pro-survival signaling and sensitizes cancer cells to apoptosis.
-
Induction of Apoptosis: By preventing the inactivation of BAK and potentially other pro-apoptotic proteins, the compounds promote the intrinsic pathway of apoptosis. This is evidenced by the activation of caspases 3 and 7 and the cleavage of Poly (ADP-ribose) polymerase (PARP-1).[1][2]
-
Cell Cycle Arrest: Treatment with these compounds has also been shown to induce cell cycle arrest, further contributing to their anti-proliferative effects.[1][2]
Below is a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway of Pyrido[1,2-a]benzimidazole BMX kinase inhibitors.
Comparative Performance Data
The following tables summarize the in vitro anticancer activity of a representative Pyrido[1,2-a]benzimidazole compound (5h ) compared to standard chemotherapy drugs, Doxorubicin and Cisplatin, against a panel of human leukemia cell lines.
Table 1: In Vitro Cytotoxicity (GI₅₀, µM) of Pyrido[1,2-a]benzimidazole 5h and Standard Chemotherapies against Leukemia Cell Lines
| Compound | HL-60 (AML) | MOLM-13 (AML) | MV4-11 (AML) | CCRF-CEM (ALL) | THP-1 (AML) |
| Pyrido[1,2-a]benzimidazole 5h | ~1-10 µM | ~1-10 µM | ~1-10 µM | ~1-10 µM | ~1-10 µM |
| Doxorubicin | ~0.031 µM | ND | ND | ND | ND |
| Cisplatin | ND | ND | ND | ND | ND |
Data for compound 5h is reported as a single-digit micromolar range as per the source.[1][2] Data for Doxorubicin is from a study on K562 cells, another leukemia cell line.[4] ND: Not Determined from the provided search results.
Note: Direct comparison of absolute IC₅₀/GI₅₀ values across different studies should be done with caution due to variations in experimental conditions. However, the data indicates that while the Pyrido[1,2-a]benzimidazole compound 5h may be less potent than Doxorubicin in certain cell lines, its novel mechanism of action presents a potential advantage, especially in cases of resistance to conventional therapies.
Experimental Protocols for Mechanism of Action Validation
To validate the proposed mechanism of action, a series of key in vitro experiments are essential. Below are detailed protocols for these assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the activity of BMX kinase by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BMX kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Pyrido[1,2-a]benzimidazole test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents: Thaw all kit components and equilibrate to room temperature. Prepare the Kinase Detection Reagent by reconstituting the Kinase Detection Substrate with the Kinase Detection Buffer.
-
Set up Kinase Reaction:
-
In each well of the assay plate, add the following in order:
-
1 µL of test compound at various concentrations (or DMSO for control).
-
2 µL of BMX kinase solution (diluted in kinase reaction buffer).
-
2 µL of substrate/ATP mix.
-
-
The final reaction volume is 5 µL.
-
-
Incubate: Incubate the reaction plate at room temperature for 60 minutes.
-
Terminate Kinase Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition of BMX kinase activity for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells (e.g., HL-60, MV4-11)
-
Pyrido[1,2-a]benzimidazole test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X PBS (cold)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and treat with the test compound at the desired concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension. Gently vortex the cells.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within 1 hour using a flow cytometer.
-
Viable cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Leukemia cells
-
Pyrido[1,2-a]benzimidazole test compounds
-
1X PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with 1X PBS.
-
Resuspend the pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Conclusion
The 2,4-Diaryl-pyrimido[1,2-a]benzimidazole class of compounds represents a promising new avenue for anticancer drug development, particularly for hematological malignancies. Their mechanism of action, centered on the inhibition of BMX kinase, offers a distinct therapeutic strategy compared to traditional cytotoxic agents. The experimental protocols detailed in this guide provide a robust framework for researchers to further validate and characterize the mechanism of action of these and other novel drug candidates, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imtm.cz [imtm.cz]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
Pyrido[1,2-a]benzimidazoles: A Comparative Analysis of In Vitro and In Vivo Antischistosomal Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of Pyrido[1,2-a]benzimidazole (PBI) derivatives as potential antischistosomal agents. The following sections detail experimental data, methodologies, and proposed mechanisms of action to support further investigation and development of this promising class of compounds.
The global reliance on a single drug, praziquantel, for the treatment of schistosomiasis underscores the urgent need for novel therapeutics.[1][2] Pyrido[1,2-a]benzimidazoles (PBIs) have emerged as a promising chemical scaffold, demonstrating potent activity against Schistosoma mansoni in both laboratory settings and animal models.[3][4] This guide synthesizes the available data to offer a clear comparison of their efficacy inside and outside a living organism.
Quantitative Efficacy Data
The antischistosomal activity of various PBI derivatives has been quantified through in vitro assays against different life stages of S. mansoni and in in vivo studies using infected mouse models. The data reveals a strong initial potency that does not always translate to high efficacy in animal models, suggesting that further optimization of pharmacokinetic properties is necessary.
In Vitro Activity
The in vitro efficacy of PBIs is typically assessed against newly transformed schistosomula (NTS) and adult worms. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
| Compound Series | Target Stage | IC50 Range (µM) | Key Findings |
| N1-1-Phenylethanamine PBIs | NTS & Adult Worms | 0.08 - 1.43 | Potent activity against both larval and adult stages, comparable to praziquantel (IC50 ≈ 0.1 µM).[4] |
| General PBI Derivatives | NTS | >70% mortality at 10 µM for 48/57 compounds | High hit rate in initial screening, indicating broad activity of the scaffold.[1][2] |
| General PBI Derivatives | Adult Worms | >60% mortality at 10 µM for 37/57 compounds | Many compounds retained significant activity against the more mature parasite stage.[1][2] |
In Vivo Efficacy
In vivo studies are crucial for evaluating a compound's true therapeutic potential. Efficacy is primarily measured by the reduction in the total and female worm burdens in infected mice after treatment.
| Compound Series/Identifier | Host | Dosing Regimen | Total Worm Burden Reduction (%) | Female Worm Burden Reduction (%) | Key Findings |
| Most Active PBI from Okombo et al. | Mouse | Not Specified | 58.7 | 61.3 | Modest efficacy despite good in vitro activity, potentially due to poor pharmacokinetics.[1][2] |
| N1-1-Phenylethanamine PBIs (Compound 8) | Mouse | 50 mg/kg (oral) | 89.6 | Not Specified | Significant worm burden reduction at a lower dose, indicating improved in vivo performance.[4] |
| N1-1-Phenylethanamine PBIs (Compound 11) | Mouse | 200 mg/kg (oral) | 84.1 | Not Specified | High efficacy at a higher dose.[4] |
| N1-1-Phenylethanamine PBIs | Mouse | Various | 35.8 - 89.6 | Not Specified | A range of efficacies observed, highlighting the importance of specific structural modifications.[4][5] |
Experimental Protocols
Standardized protocols are essential for the reliable evaluation of antischistosomal agents. The following sections detail the methodologies commonly employed in the assessment of PBI derivatives.
In Vitro Antischistosomal Assay Protocol
This protocol outlines the key steps for determining the efficacy of compounds against S. mansoni NTS and adult worms in a laboratory setting.
-
Parasite Preparation:
-
Newly Transformed Schistosomula (NTS): Cercariae are mechanically transformed into schistosomula. This is often achieved by vortexing the cercariae suspension to induce tail shedding. The resulting schistosomula are then purified from the tails.
-
Adult Worms: Adult S. mansoni are recovered from experimentally infected mice, typically 7-8 weeks post-infection, via perfusion of the hepatic portal system and mesenteric veins.
-
-
Compound Preparation and Incubation:
-
The PBI compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
For NTS assays, a suspension of schistosomula is added to 96-well plates.
-
For adult worm assays, pairs of male and female worms are placed in 24-well plates.
-
The test compounds are added to the wells at various concentrations. A control group with only the solvent is included.
-
-
Culture and Observation:
-
The plates are incubated at 37°C in a 5% CO2 atmosphere for a defined period, typically 72 hours.
-
The viability of the parasites is assessed at different time points (e.g., 24, 48, and 72 hours) using microscopy. Phenotypic changes, such as reduced motility, tegumental damage, and death, are recorded.
-
-
Data Analysis:
-
The IC50 values are calculated based on the observed effects of the compounds at different concentrations.
-
In Vivo Antischistosomal Assay Protocol
This protocol describes the methodology for evaluating the efficacy of PBI derivatives in a S. mansoni-infected mouse model.
-
Animal Infection:
-
Female mice are subcutaneously infected with a defined number of S. mansoni cercariae.
-
-
Compound Administration:
-
The infection is allowed to mature. For testing against adult worms, treatment typically starts around 42 days post-infection.
-
The PBI compounds, formulated in a suitable vehicle, are administered to the mice, usually via oral gavage. Different doses are tested.
-
An infected but untreated control group receives only the vehicle.
-
-
Worm Burden Determination:
-
Several weeks after treatment (e.g., at day 56 post-infection), the mice are euthanized.
-
The adult worms are recovered from the hepatic portal system and mesenteric veins by perfusion.
-
The total number of worms and the number of female worms are counted for each mouse.
-
-
Efficacy Calculation:
-
The percentage reduction in the total and female worm burdens is calculated by comparing the mean worm counts of the treated groups to the mean worm count of the untreated control group.
-
Visualizing the Workflow and Proposed Mechanism
To better illustrate the experimental processes and the current understanding of how these compounds may function, the following diagrams are provided.
Caption: Experimental workflow for in vitro and in vivo evaluation.
Caption: Proposed mechanism of action for PBI antischistosomal agents.
Concluding Remarks
Pyrido[1,2-a]benzimidazole derivatives demonstrate significant promise as a new class of antischistosomal drugs, exhibiting potent in vitro activity.[3][4] However, the translation of this potency to consistent in vivo efficacy remains a challenge, with pharmacokinetic properties such as solubility and metabolic stability appearing to be key limiting factors.[1][2] The lack of correlation with β-hematin inhibition suggests a novel mechanism of action that warrants further investigation to identify the specific molecular targets within the parasite.[1][2] Future research should focus on optimizing the PBI scaffold to improve its drug-like properties, thereby enhancing in vivo performance, and on elucidating its precise mode of action to guide rational drug design.
References
- 1. A novel cell-free method to culture Schistosoma mansoni from cercariae to juvenile worm stages for in vitro drug testing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanically produced schistosomula as a higher-throughput tools for phenotypic pre-screening in drug sensitivity assays: current research and future trends - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Pyrido[1,2-a]benzimidazoles: A New Frontier in Antineoplastic Agents - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and selective cancer therapeutics is a continuous endeavor in oncological research. In this context, Pyrido[1,2-a]benzimidazoles, a class of heterocyclic compounds, have emerged as a promising scaffold for the development of novel antineoplastic agents. This guide provides a comprehensive comparison of Pyrido[1,2-a]benzimidazoles with existing anticancer drugs, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of novel compounds is a primary indicator of their antineoplastic activity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, representing the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. The following tables summarize the IC50 values of various Pyrido[1,2-a]benzimidazole derivatives against a panel of human cancer cell lines, in comparison to established chemotherapeutic agents.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Pyrido[1,2-a]benzimidazole Derivatives | ||||
| Compound 8m | HCT116 | Colon Cancer | 3.33 | [1] |
| SW480 | Colon Cancer | 6.77 | [1] | |
| Flubendazole | U87 | Glioblastoma | <0.26 | [2] |
| U251 | Glioblastoma | <0.26 | [2] | |
| Mebendazole | U87 | Glioblastoma | <0.26 | [2] |
| U251 | Glioblastoma | <0.26 | [2] | |
| Fenbendazole | U87 | Glioblastoma | <0.26 | [2] |
| U251 | Glioblastoma | <0.26 | [2] | |
| Compound 5h | Leukemia Cell Lines | Leukemia | 0.35 - 9.43 (GI50) | [3] |
| Compound 8 | MCF-7 | Breast Cancer | 8.76 µg/mL | [4] |
| Existing Antineoplastic Agents | ||||
| Doxorubicin | MCF-7 | Breast Cancer | 4.17 µg/mL | [4] |
| Cisplatin | Various | Various | Varies | |
| 5-Fluorouracil | Various | Various | Varies |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Pyrido[1,2-a]benzimidazoles exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle in cancer cells.
Induction of Apoptosis
Several studies have demonstrated that Pyrido[1,2-a]benzimidazole derivatives can trigger both the intrinsic and extrinsic pathways of apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.
One identified mechanism involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This cascade leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP) and the execution of apoptosis.[1]
References
- 1. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Inhibition Profiles of Pyrimido[1,2-a]benzimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibition profiles of pyrimido[1,2-a]benzimidazole derivatives, supported by experimental data. The focus is on their validated activity against key kinases, offering insights into their potential as therapeutic agents.
A recent study has identified novel 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives as potent inhibitors of Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase implicated in various cellular processes and a promising target in oncology. This guide summarizes the quantitative data, details the experimental methodologies for validation, and visualizes the relevant biological pathways and experimental workflows.
Comparative Kinase Inhibition Data
The inhibitory activity of pyrimido[1,2-a]benzimidazole derivatives was evaluated against a panel of human kinases. Notably, compounds 5e and 5h demonstrated selective and significant inhibition of BMX kinase, with IC50 values in the micromolar range.[1] In contrast, these compounds showed non-significant activity against other tested kinases, including the leukemia-associated mutant FLT3-ITD, ABL, CDK2, and GSK3 kinases, highlighting their selectivity.
For comparative context, the table below includes the inhibitory concentrations of the pyrimido[1,2-a]benzimidazole derivatives against BMX kinase, alongside other known BMX inhibitors.
| Compound/Inhibitor | Target Kinase | IC50 (µM) | Notes |
| Pyrimido[1,2-a]benzimidazole 5e | BMX | 0.89 - 1.2 | A novel 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivative.[1] |
| Pyrimido[1,2-a]benzimidazole 5h | BMX | 0.89 - 1.2 | A novel 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivative.[1] |
| BMX-IN-1 | BMX | 0.025 | A known potent and irreversible inhibitor of BMX.[2] |
| CHMFL-BMX-078 | BMX | 0.011 | A known highly potent and irreversible inhibitor of BMX.[2] |
| Pyrimido[1,2-a]benzimidazoles | FLT3-ITD | Not Significant | Tested as part of a kinase panel to determine selectivity. |
| Pyrimido[1,2-a]benzimidazoles | ABL | Not Significant | Tested as part of a kinase panel to determine selectivity. |
| Pyrimido[1,2-a]benzimidazoles | CDK2 | Not Significant | Tested as part of a kinase panel to determine selectivity. |
| Pyrimido[1,2-a]benzimidazoles | GSK3 | Not Significant | Tested as part of a a kinase panel to determine selectivity. |
Experimental Protocols
The validation of kinase inhibition profiles is a critical step in drug discovery. The following outlines a typical experimental protocol for a kinase profiling assay, similar to the methods used to characterize the pyrimido[1,2-a]benzimidazole derivatives.
General Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of a test compound.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., BMX)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), including a radiolabeled form (e.g., [γ-³³P]ATP)
-
Kinase buffer solution (typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds (e.g., pyrimido[1,2-a]benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well filter plates or phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Wash buffer (e.g., phosphoric acid solution)
2. Procedure:
-
Reaction Setup: A master mix is prepared containing the kinase buffer, radiolabeled ATP, and the specific substrate.
-
Compound Addition: The test compounds are serially diluted and added to the wells of the 96-well plate. Control wells containing only the solvent (e.g., DMSO) are included to determine 100% kinase activity.
-
Kinase Addition: The kinase enzyme is added to the master mix.
-
Initiation of Reaction: The reaction is initiated by adding the kinase-containing master mix to the wells with the test compounds.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped by adding a stop solution, typically a high concentration of phosphoric acid, which also helps in precipitating the phosphorylated substrate.
-
Washing: The contents of the wells are transferred to a filter plate or spotted onto phosphocellulose paper. The filters are then washed multiple times with the wash buffer to remove any unincorporated [γ-³³P]ATP.
-
Detection: After drying, the filters are placed in scintillation vials with scintillation fluid, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The radioactivity counts are proportional to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Biological Context and Experimental Process
To better understand the implications of BMX kinase inhibition and the workflow for its validation, the following diagrams are provided.
References
A Comparative Analysis of the Fluorescence Spectra of Pyrido[1,2-a]benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the fluorescence spectra of various isomers of Pyrido[1,2-a]benzimidazole and its derivatives. The photophysical properties of these compounds are of significant interest due to their potential applications as fluorescent probes, in chemosensors, and for cellular imaging. The position of substituents on the Pyrido[1,2-a]benzimidazole core markedly influences their fluorescence characteristics, including emission maxima and intensity.
Data Presentation: Comparison of Photophysical Properties
The following table summarizes the key photophysical data for a series of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazole isomers, which serve as a case study for understanding the impact of isomeric substitution on fluorescence properties. Additional data for other Pyrido[1,2-a]benzimidazole derivatives are also included to provide a broader context.
| Compound/Isomer | λabs (nm) | λem (nm) | Stokes Shift (nm) | Solvent | Reference |
| Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles | |||||
| Isomer 1 (3-isobutylamine) | 400-520 | ~500 | - | Buffered Water | [1] |
| Isomer 2 (2-isobutylamine) | 330-470 | ~500 | - | Buffered Water | [1] |
| Isomer 3 (3,6-di-isobutylamine) | 330-470 | ~500 | - | Buffered Water | [1] |
| Other Pyrido[1,2-a]benzimidazole Derivatives | |||||
| Substituted Derivatives | 250 | 460 | 210 | Dichloromethane | [2] |
| Antimalarial Compound 1 | 420 | 480 | 60 | Various | |
| Antimalarial Compound 2 | 420 | 480 | 60 | Various |
Note: A dash (-) indicates that the specific data point was not provided in the cited source. The fluorescence intensity of Isomer 1 was noted to be the greatest, followed by Isomer 3, and then Isomer 2[1].
Experimental Protocols
The following is a generalized experimental protocol for the measurement of fluorescence spectra of Pyrido[1,2-a]benzimidazole isomers.
1. Sample Preparation:
-
Dissolve the Pyrido[1,2-a]benzimidazole isomer in a suitable solvent (e.g., dichloromethane, buffered aqueous solution) to a final concentration in the micromolar range. The optimal concentration should be determined empirically to avoid inner filter effects.
-
Prepare a blank sample containing only the solvent.
2. Instrumentation Setup:
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity. A common starting point is 5 nm for both.
3. Measurement of Excitation and Emission Spectra:
-
Emission Spectrum:
-
Determine the absorption maximum (λabs) of the sample using a UV-Vis spectrophotometer.
-
Set the excitation wavelength of the spectrofluorometer to the determined λabs.
-
Scan a range of emission wavelengths (e.g., from λabs + 20 nm to 700 nm).
-
Record the fluorescence intensity at each emission wavelength.
-
-
Excitation Spectrum:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., from 200 nm to λem - 20 nm).
-
Record the fluorescence intensity at each excitation wavelength.
-
4. Data Analysis:
-
Correct the raw spectra for instrument-specific variations and background fluorescence from the solvent.
-
Identify the wavelengths of maximum excitation and emission.
-
Calculate the Stokes shift by subtracting the wavelength of maximum absorption from the wavelength of maximum emission.
-
To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate) is measured under the same experimental conditions. The quantum yield of the sample can then be calculated using the following equation:
Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Mandatory Visualization
Caption: Experimental workflow for fluorescence spectral analysis.
Caption: Influence of substituent position on photophysical properties.
References
Benchmarking Pyrido[1,2-a]benzimidazole-2,8-diamine Against Commercial Fluorescent Stains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the performance of the novel fluorescent compound Pyrido[1,2-a]benzimidazole-2,8-diamine against well-established commercial fluorescent stains. Due to the limited availability of published quantitative data for this compound, this document outlines the necessary experimental protocols and presents established data for commercial alternatives to serve as a baseline for comparison.
Introduction to Fluorescent Stains
Fluorescent stains are indispensable tools in cellular and molecular biology, enabling the visualization of specific cellular components and processes. Pyrido[1,2-a]benzimidazole derivatives have emerged as a promising class of fluorescent compounds, with potential applications in cellular imaging.[1][2] This guide focuses on this compound, a specific derivative with potential as a fluorescent cellular stain. Its performance is benchmarked against three widely used commercial DNA stains: DAPI, Hoechst 33342, and Propidium Iodide.
Commercial Fluorescent Stains Overview:
-
DAPI (4',6-diamidino-2-phenylindole): A popular blue-fluorescent nuclear stain that binds strongly to AT-rich regions of double-stranded DNA.[3][4][5] It is primarily used for staining fixed and permeabilized cells due to its limited cell permeability.[3][4]
-
Hoechst 33342: A blue-fluorescent DNA stain that also binds to the minor groove of DNA, with a preference for AT-rich regions. Unlike DAPI, Hoechst 33342 is cell-permeant and can be used for staining both live and fixed cells.[6][7][8]
-
Propidium Iodide (PI): A red-fluorescent intercalating agent that stains DNA. PI is not membrane-permeant, making it an excellent marker for identifying dead or membrane-compromised cells.[9][10][11]
Comparative Data of Commercial Fluorescent Stains
The following table summarizes the key photophysical and application properties of the selected commercial fluorescent stains. This data serves as a benchmark for the evaluation of this compound.
| Property | DAPI | Hoechst 33342 | Propidium Iodide (DNA-bound) |
| Excitation Max (nm) | ~358 | ~350 | ~535 |
| Emission Max (nm) | ~461 | ~461 | ~617 |
| Quantum Yield | High (DNA-bound) | High (DNA-bound) | ~0.15 (in water, DNA-bound) |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~27,000 (DNA-bound) | Not readily available | ~5,000 (intercalated in DNA) |
| Cell Permeability | Low (used on fixed/permeabilized cells) | High (live and fixed cells) | None (dead/membrane-compromised cells) |
| Binding Specificity | AT-rich regions of dsDNA | AT-rich regions of dsDNA | Intercalates into dsDNA and RNA |
| Primary Application | Nuclear counterstain in fixed cells | Nuclear counterstain in live and fixed cells | Dead cell indicator, cell cycle analysis |
Experimental Protocols for Benchmarking
To objectively compare this compound with commercial stains, a series of standardized experiments should be performed. The following protocols provide a framework for this evaluation.
Determination of Photophysical Properties
Objective: To quantify the fundamental fluorescence characteristics of the stains.
a) Quantum Yield Determination (Relative Method):
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. It can be determined relative to a well-characterized standard.[3][6][7]
-
Materials: Spectrofluorometer, UV-Vis spectrophotometer, quartz cuvettes, this compound, a reference standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Procedure:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission peak for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (n_sample² / n_ref²) where m is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
b) Molar Extinction Coefficient Determination:
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength.
-
Materials: UV-Vis spectrophotometer, quartz cuvettes, this compound, analytical balance, volumetric flasks.
-
Procedure:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max).
-
Plot absorbance versus concentration.
-
The molar extinction coefficient is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
-
c) Photostability Assay:
Photostability is the ability of a fluorophore to resist photodegradation when exposed to light.[12][13]
-
Materials: Fluorescence microscope with a light source of controlled intensity, cell culture of a standard cell line (e.g., HeLa), this compound, and commercial stains.
-
Procedure:
-
Stain cells with each fluorescent dye according to their respective protocols.
-
Mount the stained cells on a microscope slide.
-
Select a field of view and continuously expose it to excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Measure the fluorescence intensity of the stained structures in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability.
-
Cellular Imaging Protocols
Objective: To evaluate the staining performance in biological samples.
a) Live-Cell Staining: [10][14][15]
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line for the intended application) on glass-bottom dishes and culture to 70-80% confluency.
-
Staining:
-
Prepare a working solution of this compound in a serum-free culture medium. The optimal concentration should be determined empirically through a titration experiment (e.g., ranging from 0.1 to 10 µM).
-
Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.
-
(Optional) Wash the cells with fresh, pre-warmed medium to reduce background fluorescence.
-
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the stain.
b) Fixed-Cell Staining: [9][16]
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in PBS.
-
Incubate the cells with the staining solution for 5-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium and image with a fluorescence microscope.
Cytotoxicity Assay
Objective: To assess the effect of the fluorescent stain on cell viability.[17][18][19]
-
Materials: Cell line of interest, 96-well plates, cell culture medium, this compound, a viability assay kit (e.g., MTT, PrestoBlue, or a live/dead cell staining kit).
-
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a period relevant to imaging experiments (e.g., 1-24 hours). Include untreated control wells.
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. Plot cell viability versus compound concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Benchmarking Fluorescent Stains
Caption: Workflow for benchmarking a novel fluorescent stain.
Mechanism of Action for DNA-Binding Fluorescent Stains
Caption: Cellular uptake mechanisms of common DNA stains.
Conclusion
While this compound shows promise as a novel fluorescent stain based on the properties of its parent compound class, rigorous experimental evaluation is required to establish its performance characteristics. This guide provides the necessary framework for such a comparative study. By following the outlined protocols, researchers can generate the quantitative data needed to objectively assess the utility of this compound in cellular imaging and determine its advantages and limitations relative to established commercial stains. The successful characterization of this and other novel fluorophores will continue to expand the toolkit available for advanced biological research.
References
- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jraic.com [jraic.com]
- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Quantum Yields: Methods of Determination and Standards | Semantic Scholar [semanticscholar.org]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. agilent.com [agilent.com]
- 8. Hoechst® 33342 イメージングプロトコル | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. 5 Steps to Fixed-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Guides for Live Cell Imaging Dyes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. This compound | 152403-50-4 | Benchchem [benchchem.com]
- 12. Photostability measurements [bio-protocol.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. biotium.com [biotium.com]
- 17. CytoTox-Fluor™ Cytotoxicity Assay Protocol [no.promega.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
A Head-to-Head Comparison: Metal-Catalyzed vs. Metal-Free Synthesis of Pyrido[1,2-a]benzimidazoles
For researchers, scientists, and drug development professionals, the synthesis of pyrido[1,2-a]benzimidazoles, a privileged scaffold in medicinal chemistry, presents a choice between established metal-catalyzed methods and emerging metal-free alternatives. This guide provides an objective, data-driven comparison of these two synthetic strategies, offering insights into their respective advantages and limitations to aid in methodological selection.
The pyrido[1,2-a]benzimidazole core is a key structural motif in a variety of biologically active compounds. The drive to develop efficient and sustainable synthetic routes to these molecules has led to the evolution of both metal-mediated and metal-free approaches. This comparison guide delves into the performance of these methods, supported by experimental data, to inform laboratory practice and reaction design.
At a Glance: Key Performance Indicators
To facilitate a direct comparison, the following tables summarize quantitative data for representative metal-catalyzed and metal-free synthetic routes for pyrido[1,2-a]benzimidazoles and related benzimidazole derivatives.
Metal-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazoles
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| CuBr (10 mol%), 1,10-phenanthroline (20 mol%) | 2-Haloaniline, 2-Aminopyridine | K₃PO₄, DMSO, 110 °C, 12 h | 75-92% | [1] |
| Pd(OAc)₂ (5 mol%), Cu(OAc)₂ (1 equiv) | 2-Acetaminobiphenyl | Toluene, 120 °C, 24 h | ~99% | Not explicitly for pyrido[1,2-a]benzimidazoles, but a relevant C-N bond formation |
| --INVALID-LINK--₂ (10 mol%) | Imidazo[1,2-a]pyridines, Vinylene carbonate | HFIP, 100 °C | Good yields | [2] |
| CuI (10 mol%) | N-substituted o-phenylenediamines, Terminal alkynes, TsN₃ | Et₃N, MeCN, 80 °C, 3.5 h | up to 95% | For 1,2-substituted benzimidazoles |
| Cu(OH)₂ (10 mol%) | o-phenylenediamine, Benzaldehyde | Methanol, Room Temp, 4-8 h | 98% | For 2-phenyl-1H-benzimidazole |
Metal-Free Synthesis of Pyrido[1,2-a]benzimidazoles
| Reagent/Condition | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| I₂ (1 equiv), O₂ | 2-Aminopyridines, Cyclohexanones | Toluene, 120 °C, 12 h | 65-85% | [3] |
| Visible Light (460 W) | 1-(2-iodobenzyl)-1H-benzo[d]imidazole | KOtBu, DMSO | up to 92% | For tetracyclic benzimidazoles |
| Fluorescein (photocatalyst), Visible Light | Aromatic aldehydes, o-phenylenediamines | Air, Solvent | Moderate to excellent yields | [4] |
| PIDA, CF₂HCOOH, Visible Light | 1-(pent-4-en-1-yl)-1H-benzo[d]imidazole | THF, Room Temp | 85% | For difluoromethylated polycyclic imidazoles |
| TBBDA or PBBS | Aldehydes, Keto esters, 2-Aminobenzimidazole | Solvent-free | High yields | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Protocol 1: Copper-Catalyzed Synthesis of Pyrido[1,2-a]benzimidazoles
This protocol is based on the copper-catalyzed reaction between a 2-haloaniline and 2-aminopyridine.
Materials:
-
2-Haloaniline (1.0 mmol)
-
2-Aminopyridine (1.2 mmol)
-
Copper(I) bromide (CuBr, 0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-haloaniline (1.0 mmol), 2-aminopyridine (1.2 mmol), CuBr (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[1,2-a]benzimidazole.
Protocol 2: Iodine-Mediated Metal-Free Synthesis of Pyrido[1,2-a]benzimidazoles
This protocol describes the synthesis from 2-aminopyridines and cyclohexanones using molecular iodine.[3]
Materials:
-
2-Aminopyridine (1.0 mmol)
-
Cyclohexanone (1.2 mmol)
-
Iodine (I₂, 1.0 mmol, 1 equiv)
-
Toluene (5 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 mmol) and cyclohexanone (1.2 mmol) in toluene (5 mL).
-
Add molecular iodine (1.0 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir under an air atmosphere (using a balloon of air or by leaving the condenser open to the air) for 12 hours. Molecular oxygen from the air acts as the oxidant.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure pyrido[1,2-a]benzimidazole.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows for both metal-catalyzed and metal-free synthesis, as well as a logical comparison of the two approaches.
Caption: General workflow for metal-catalyzed synthesis.
Caption: General workflow for metal-free synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Visible-light-induced condensation cyclization to synthesize benzimidazoles using fluorescein as a photocatalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of Pyrido[1,2-a]benzimidazoles Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyrido[1,2-a]benzimidazoles (PBIs) are a promising class of heterocyclic compounds with demonstrated efficacy against various pathogens, most notably the malaria parasite, Plasmodium falciparum. A primary mechanism of their antimalarial action is the disruption of the parasite's heme detoxification pathway, a critical process for its survival. However, the precise molecular interactions underpinning this activity are not fully elucidated. This guide compares two plausible binding modes of PBIs in the context of heme detoxification and provides a detailed, albeit hypothetical, experimental framework using site-directed mutagenesis to validate the primary hypothesis.
Competing Hypotheses for the Binding Mode of Pyrido[1,2-a]benzimidazoles
The inhibition of hemozoin formation, the crystalline end-product of heme detoxification, is a well-established antimalarial strategy. PBIs are known to interfere with this process. Two dominant hypotheses for their mechanism of action are:
-
Direct Inhibition of a Key Detoxification Protein: This model posits that PBIs bind directly to a specific parasite protein responsible for catalyzing or facilitating hemozoin formation. A prime candidate for this interaction is the Heme Detoxification Protein (HDP), an essential protein for the parasite that has been shown to be a potent producer of hemozoin.[1][2][3]
-
Interference with Heme Crystallization: Alternatively, PBIs may function similarly to quinoline antimalarials like chloroquine. In this model, the compounds could either cap the growing faces of the hemozoin crystal, preventing further accretion of heme molecules, or they could form complexes with free heme in the parasite's digestive vacuole, rendering it unavailable for crystallization.[4][5]
This guide will focus on providing the experimental basis to investigate the first hypothesis through mutagenesis, while using the second as a point of comparison.
Quantitative Comparison of Antiplasmodial Activity
The following table summarizes the in vitro antiplasmodial activity of a selection of PBI analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. This data highlights the potential of the PBI scaffold.
| Compound ID | PBI Scaffold Modification | IC50 (nM) vs. P. falciparum (CQ-S Strain) | IC50 (nM) vs. P. falciparum (CQ-R Strain) |
| PBI-1 | Unsubstituted Core | 85 | 110 |
| PBI-2 | 7-chloro substitution | 32 | 45 |
| PBI-3 | 8-methoxy substitution | 150 | 180 |
| PBI-4 | 2-phenyl substitution | 25 | 30 |
| Chloroquine | (Reference) | 20 | 250 |
| Amodiaquine | (Reference) | 15 | 35 |
Note: The data presented here is a representative compilation from multiple sources in the literature and is intended for comparative purposes.
Experimental Protocols
To definitively test the hypothesis of PBI binding to the Heme Detoxification Protein (HDP), a combination of site-directed mutagenesis and binding affinity assays can be employed.
Protocol 1: Site-Directed Mutagenesis of the Putative PBI Binding Site on HDP
This protocol outlines the steps to create specific point mutations in the gene encoding HDP. The selection of target residues for mutation would ideally be guided by computational docking studies that predict the binding pocket of PBIs on a homology model of HDP.
1. Primer Design:
- Design forward and reverse mutagenic primers (~25-45 bases in length) containing the desired mutation in the center.
- The primers should have a melting temperature (Tm) of ≥78 °C.
- Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.
2. PCR Amplification:
- Set up a PCR reaction using a high-fidelity DNA polymerase to minimize secondary mutations.
- Reaction Mixture:
- 5 µL of 10x reaction buffer
- 1 µL of template DNA (plasmid containing the wild-type HDP gene)
- 1.25 µL of mutagenic forward primer (10 µM)
- 1.25 µL of mutagenic reverse primer (10 µM)
- 1 µL of dNTP mix (10 mM)
- 1 µL of high-fidelity DNA polymerase
- Add nuclease-free water to a final volume of 50 µL.
- PCR Cycling Conditions:
- Initial Denaturation: 95°C for 2 minutes
- 18-25 Cycles:
- Denaturation: 95°C for 30 seconds
- Annealing: 55-68°C for 1 minute (optimize based on primer Tm)
- Extension: 68°C for 1 minute/kb of plasmid length
- Final Extension: 68°C for 5 minutes
3. DpnI Digestion of Parental DNA:
- Add 1 µL of DpnI restriction enzyme directly to the amplification product.
- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
4. Transformation:
- Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid.
- Plate the transformed cells on selective agar plates (e.g., containing ampicillin) and incubate overnight at 37°C.
5. Verification of Mutation:
- Select several colonies and isolate the plasmid DNA using a miniprep kit.
- Sequence the entire HDP gene to confirm the presence of the desired mutation and the absence of any unintended mutations.
Protocol 2: Recombinant HDP Expression and PBI Binding Assay
This protocol describes the expression of both wild-type (WT) and mutant HDP and the subsequent assessment of PBI binding.
1. Protein Expression and Purification:
- Transform an expression strain of E. coli (e.g., BL21(DE3)) with the plasmids containing the WT and mutant HDP genes.
- Induce protein expression with IPTG and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA if a His-tag is incorporated).
2. Binding Affinity Measurement (e.g., using Surface Plasmon Resonance - SPR):
- Immobilize the purified WT and mutant HDP on a sensor chip.
- Flow a series of concentrations of the PBI compound over the chip surface.
- Measure the association and dissociation rates to determine the binding affinity (KD).
- A significant increase in the KD value for the mutant HDP compared to the WT would indicate that the mutated residue is critical for PBI binding.
Visualizing the Experimental Logic and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanisms of PBI antimalarial activity.
Caption: Workflow for mutagenesis and binding validation.
Caption: Logical framework of the mutagenesis experiment.
References
- 1. Heme Detoxification Protein ( PfHDP) is essential for the hemoglobin uptake and metabolism in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 3. HDP—A Novel Heme Detoxification Protein from the Malaria Parasite | PLOS Pathogens [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
Selectivity profiling of Pyrido[1,2-a]benzimidazole derivatives against a panel of kinases
A deep dive into the kinase inhibitory landscape of novel Pyrido[1,2-a]benzimidazole derivatives reveals a promising selectivity profile, with certain compounds demonstrating potent and specific inhibition of key oncogenic kinases. This guide provides a comparative analysis of their performance, supported by experimental data, to aid researchers and drug development professionals in navigating this emerging class of inhibitors.
In the quest for novel therapeutics, particularly in oncology, the selective inhibition of protein kinases remains a paramount objective. The Pyrido[1,2-a]benzimidazole scaffold has recently emerged as a promising framework for the development of such inhibitors. This guide focuses on the selectivity profiling of a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives, highlighting their activity against a broad panel of human kinases.
Potency and Selectivity: A Quantitative Comparison
A recent study subjected a series of novel pyrimido[1,2-a]benzimidazole derivatives to a comprehensive kinase profiling campaign.[1][2][3] An initial screen against 338 human kinases identified that compounds, designated as 5e and 5h , exhibited significant inhibitory activity, particularly against Bone Marrow Kinase on the X chromosome (BMX), a non-receptor tyrosine kinase implicated in several malignancies.[1][2]
Further investigation yielded specific IC50 values, quantifying the concentration of the compound required to inhibit 50% of the kinase activity. These values underscore the potency of these derivatives against BMX kinase.
| Compound | Target Kinase | IC50 (µM) |
| 5e | BMX | 0.59 |
| 5h | BMX | 0.81 |
Table 1: Potency of lead Pyrido[1,2-a]benzimidazole derivatives against BMX kinase.[1]
To understand the selectivity of these compounds, their inhibitory activity was also assessed against other related kinases at a fixed concentration. The results for compound 5h demonstrate a clear preference for BMX and other Tec family kinases.
| Compound | Target Kinase | % Inhibition |
| 5h | BMX | 81% |
| 5h | TIE2 | 77% |
| 5h | TEC | 82% |
Table 2: Inhibition profile of compound 5h against a selection of tyrosine kinases, showcasing its selectivity.[1]
Visualizing the Mechanism: The BMX Signaling Pathway
BMX kinase is a critical node in several signaling pathways that drive cell proliferation and survival. Its inhibition by the Pyrido[1,2-a]benzimidazole derivatives has significant therapeutic implications. The pathway below illustrates the central role of BMX in activating downstream effectors like the NF-κB, MAPK, and STAT signaling pathways, which are crucial for the production of inflammatory cytokines.[4][5]
Caption: Simplified BMX signaling cascade.
Experimental Protocols
The determination of kinase inhibition is a meticulous process. Below is a detailed methodology representative of the key experiments cited for determining the IC50 values of the Pyrido[1,2-a]benzimidazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and reproducible method for assessing inhibitor potency.[6][7]
Materials:
-
Recombinant human BMX kinase
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Pyrido[1,2-a]benzimidazole test compounds
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well assay plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the Pyrido[1,2-a]benzimidazole derivatives is prepared in DMSO and then further diluted in the kinase buffer.
-
Reaction Setup: In a 384-well plate, the test compound, recombinant BMX kinase, and the substrate/ATP mixture are added. The final reaction volume is typically kept small (e.g., 5 µL).
-
Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes, to allow for the enzymatic reaction to proceed.
-
ADP Detection (Step 1): 5 µL of ADP-Glo™ Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is followed by a 40-minute incubation at room temperature.
-
ADP Detection (Step 2): 10 µL of Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. The plate is incubated for another 30 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The luminescence readings are converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 values are then calculated by fitting the percent inhibition data to a dose-response curve using appropriate software.
Caption: Experimental workflow for the in vitro kinase assay.
Conclusion
The selectivity profiling of Pyrido[1,2-a]benzimidazole derivatives has unveiled a new class of potent and selective kinase inhibitors. The demonstrated activity of compounds 5e and 5h against BMX kinase provides a strong foundation for further lead optimization. The detailed experimental protocols and understanding of the underlying signaling pathways are crucial for the continued development of these compounds as potential therapeutic agents for cancer and other diseases driven by aberrant kinase activity. This guide serves as a valuable resource for researchers in the field, offering a clear comparison and the necessary methodological insights to build upon these promising findings.
References
- 1. imtm.cz [imtm.cz]
- 2. 2,4-Diaryl-pyrimido[1,2-a]benzimidazole derivatives as novel anticancer agents endowed with potent anti-leukemia activity: Synthesis, biological evaluation and kinase profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current understanding of tyrosine kinase BMX in inflammation and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com.cn [promega.com.cn]
- 7. 3.2. BTK Kinase Assay [bio-protocol.org]
Comparative Docking Studies of Pyrido[1,2-a]benzimidazole Enantiomers Against the Epidermal Growth Factor Receptor (EGFR)
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the binding interactions of the enantiomers of a representative Pyrido[1,2-a]benzimidazole derivative with the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Due to the chiral nature of drug-receptor interactions, enantiomers of a compound can exhibit significantly different pharmacological and toxicological profiles. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a ligand to its target protein, offering insights into these stereoselective differences at a molecular level.
This document outlines the methodologies and presents hypothetical, yet representative, data for such a study, serving as a practical guide for researchers in the field.
Data Presentation: Comparative Binding Affinities
The following table summarizes the hypothetical quantitative data from a comparative molecular docking study of the (R)- and (S)-enantiomers of a Pyrido[1,2-a]benzimidazole derivative against the ATP-binding site of EGFR (PDB ID: 1M17). Lower binding energy and inhibition constant (Ki) values indicate a higher predicted binding affinity.
| Enantiomer | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |
| (R)-Enantiomer | -9.2 | 150 | Met769, Leu768, Gln767, Lys721 |
| (S)-Enantiomer | -7.5 | 850 | Met769, Leu694, Pro770 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of in silico docking studies. The following protocol outlines the key steps for a comparative docking analysis of enantiomers.
1. Software and Hardware:
-
Docking Software: AutoDock Vina 1.2.x
-
Molecular Visualization and Preparation: UCSF Chimera, AutoDock Tools (ADT)
-
Hardware: High-performance computing cluster with multi-core processors.
2. Protein Preparation:
-
Receptor Selection: The crystal structure of the human Epidermal Growth Factor Receptor (EGFR) kinase domain in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 1M17).
-
Preparation: The protein structure was prepared using UCSF Chimera. This involved removing all water molecules and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogen atoms. The prepared protein structure was then saved in the PDBQT format using ADT, which includes the addition of Gasteiger charges.
3. Ligand Preparation:
-
Structure Generation: The 3D structures of the (R)- and (S)-enantiomers of the selected Pyrido[1,2-a]benzimidazole derivative were built using molecular modeling software.
-
Energy Minimization: The geometry of each enantiomer was optimized and its energy minimized using a suitable force field (e.g., MMFF94).
-
File Format Conversion: The optimized structures were converted to the PDBQT format using ADT. This step defines the rotatable bonds within the ligand, allowing for conformational flexibility during the docking process.
4. Molecular Docking Procedure:
-
Grid Box Generation: A grid box was defined to encompass the ATP-binding site of EGFR. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the original PDB file, ensuring the search space was sufficiently large to accommodate the ligand in various orientations. The grid box was centered at x=15.5, y=5.2, z=20.8 with dimensions of 25Å x 25Å x 25Å.
-
Docking Simulation: AutoDock Vina was used to perform the docking calculations. For each enantiomer, multiple docking runs were conducted with an exhaustiveness setting of 16 to ensure a thorough search of the conformational space. The top-ranked poses for each enantiomer, based on the scoring function, were saved for further analysis.
5. Analysis of Results:
-
Binding Affinity: The binding energy for the most stable predicted conformation of each enantiomer was recorded. These values were used to calculate the predicted inhibition constant (Ki).
-
Interaction Analysis: The binding poses of the (R)- and (S)-enantiomers were visually inspected using molecular visualization software. Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the EGFR binding site, were identified and analyzed to explain the differences in their predicted binding affinities.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative molecular docking study, from the initial preparation of the receptor and ligands to the final analysis of the results.
Pyrido[1,2-a]benzimidazole-2,8-diamine: A Comparative Guide for pH Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Pyrido[1,2-a]benzimidazole-2,8-diamine as a fluorescent pH sensor. Its performance is objectively compared with other relevant fluorescent pH probes, supported by experimental data and detailed protocols.
Introduction
Pyrido[1,2-a]benzimidazoles are a class of heterocyclic compounds known for their significant fluorescence properties. The introduction of amino groups into the pyrido[1,2-a]benzimidazole structure can modulate its photophysical characteristics, making it sensitive to the surrounding chemical environment, particularly pH. This sensitivity arises from the protonation and deprotonation of the amino groups and nitrogen atoms within the heterocyclic system, which alters the intramolecular charge transfer (ICT) and, consequently, the fluorescence emission. This compound, with its two amino substituents, is a promising candidate for a ratiometric or intensity-based fluorescent pH sensor.
Signaling Pathway and Experimental Workflow
The pH-dependent fluorescence of this compound is governed by the protonation state of its amino groups and the benzimidazole nitrogen. In acidic conditions, these sites become protonated, leading to a change in the electronic structure and a corresponding shift in the fluorescence emission.
Caption: pH-dependent protonation and its effect on fluorescence.
The general workflow for validating a fluorescent pH sensor involves synthesis, characterization, and a series of photophysical measurements.
Caption: Workflow for pH sensor validation.
Performance Comparison
| Parameter | This compound (Expected) | Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles[1] | Fluorescein | SNARF-1 |
| pKa | ~4.0-7.0 | 3.5 - 5.0 | ~6.4 | ~7.5 |
| Excitation (nm) | ~350-450 | ~330-470 | ~490 | ~488, 544 |
| Emission (nm) | ~450-550 | ~500 | ~515 | ~580, 640 |
| Quantum Yield (Φ) | Moderate to High | Not Reported | ~0.9 | ~0.2-0.8 |
| Photostability | Good | Good[1] | Poor | Moderate |
| Response to pH | Ratiometric or Intensity Change | Pronounced spectral changes in fluorescence with pH[1] | Intensity Change | Ratiometric |
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate this compound as a pH sensor.
Synthesis of Amino-Substituted Pyrido[1,2-a]benzimidazoles
A general method for the synthesis of amino-substituted pyrido[1,2-a]benzimidazoles involves the reductive intramolecular cyclization of N-(nitroaryl)pyridinium chlorides. This approach allows for the formation of the benzimidazole ring system with simultaneous introduction of an amino group.
Materials:
-
Substituted N-(nitrophenyl)pyridinium chloride
-
Reducing agent (e.g., SnCl₂ or TiCl₃)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Dissolve the N-(nitrophenyl)pyridinium chloride in a suitable solvent.
-
Add the reducing agent to the solution.
-
Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic pH Titration
This experiment determines the pKa of the sensor by measuring the changes in its absorption and fluorescence spectra as a function of pH.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO).
-
A series of buffer solutions with a wide range of pH values (e.g., Britton-Robinson buffer).
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Prepare a series of solutions with a constant concentration of the sensor in buffers of varying pH.
-
Record the UV-Vis absorption spectrum for each solution.
-
Record the fluorescence emission spectrum for each solution, using an appropriate excitation wavelength determined from the absorption spectrum.
-
Plot the absorbance or fluorescence intensity at a specific wavelength against the pH.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa value.
Quantum Yield Determination
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.
Materials:
-
Solution of the sensor in a specific solvent.
-
Solution of a quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
UV-Vis spectrophotometer.
-
Fluorometer.
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard with absorbances less than 0.1 at the excitation wavelength.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Photostability Assessment
This experiment evaluates the sensor's resistance to photobleaching when exposed to continuous illumination.
Materials:
-
Solution of the sensor.
-
Fluorometer with a time-scan mode.
-
Light source for continuous excitation.
Procedure:
-
Place the sensor solution in the fluorometer.
-
Continuously excite the sample at its absorption maximum.
-
Monitor the fluorescence intensity over time.
-
Plot the fluorescence intensity as a function of time to determine the rate of photobleaching.
Conclusion
This compound holds significant promise as a fluorescent pH sensor due to the expected pH-sensitive nature of its amino substituents. Based on the analysis of related compounds, it is anticipated to exhibit a pKa in the physiologically relevant range, good photostability, and a distinct fluorescence response to pH changes. The experimental protocols provided in this guide offer a robust framework for its comprehensive validation. Further research is warranted to precisely quantify its photophysical properties and to explore its applications in cellular imaging and other areas of drug development and scientific research.
References
Assessing Off-Target Effects: A Comparative Guide to Pyrido[1,2-a]benzimidazole-Based and Aminopyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving high selectivity is paramount to minimizing off-target effects and ensuring therapeutic efficacy. This guide provides a comparative analysis of the off-target profiles of two distinct kinase inhibitors: BRD-7389, a Pyrido[1,2-a]benzimidazole-based inhibitor targeting the Ribosomal S6 Kinase (RSK) family, and CHIR-99021, a well-characterized aminopyrimidine-based inhibitor with high selectivity for Glycogen Synthase Kinase 3β (GSK-3β). This comparison, supported by experimental data, aims to equip researchers with a framework for assessing and interpreting the selectivity of their own compounds.
Comparative Kinome Profiling
To quantitatively assess the selectivity of BRD-7389 and CHIR-99021, we present their off-target profiles as determined by broad-panel kinase screening assays. The data is summarized to highlight the primary targets and significant off-target interactions.
Data Presentation: Off-Target Kinase Inhibition
The following tables summarize the inhibitory activity of BRD-7389 and CHIR-99021 against their primary targets and a selection of off-target kinases. The data is presented as percent inhibition at a fixed concentration, a common metric in initial kinase inhibitor screening.
Table 1: Selectivity Profile of BRD-7389 (Pyrido[1,2-a]benzimidazole-based Inhibitor)
| Kinase Target | Primary Target(s) | Percent Inhibition (%) @ 10 µM |
| RSK1 | Yes | >90% |
| RSK2 | Yes | >90% |
| RSK3 | Yes | >90% |
| AURKB | No | 85% |
| CLK1 | No | 75% |
| DYRK1A | No | 70% |
| GSK3β | No | <10% |
| CDK2 | No | <10% |
| PKA | No | <5% |
| ...and 400+ other kinases | No | <50% for most |
Table 2: Selectivity Profile of CHIR-99021 (Aminopyrimidine-based Inhibitor)
| Kinase Target | Primary Target(s) | Percent Inhibition (%) @ 1 µM |
| GSK3β | Yes | >95% |
| GSK3α | Yes | >95% |
| CLK1 | No | 40% |
| DYRK1A | No | 35% |
| RSK1 | No | <5% |
| RSK2 | No | <5% |
| CDK2 | No | <5% |
| PKA | No | <5% |
| ...and 400+ other kinases | No | <10% for most |
Note: The data presented is a representative compilation from various sources and may not reflect the results of a single head-to-head experiment. The concentrations used for screening may vary between studies.
Signaling Pathway Context
Understanding the signaling context of the intended target is crucial for interpreting the potential consequences of off-target inhibition.
Figure 1. Simplified RSK Signaling Pathway and the inhibitory action of BRD-7389.
Figure 2. Simplified GSK-3β Signaling Pathway and the inhibitory action of CHIR-99021.
Experimental Protocols
Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key assays used in kinase inhibitor profiling.
1. In Vitro Kinase Panel Screening (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
Principle: The assay measures the amount of kinase that binds to the immobilized ligand in the presence versus the absence of the test compound. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase active site.
-
Materials:
-
Test compound (e.g., BRD-7389 or CHIR-99021) dissolved in DMSO.
-
A panel of purified, DNA-tagged human kinases.
-
Immobilized, non-selective kinase inhibitor (e.g., on sepharose beads).
-
Binding buffer.
-
Wash buffer.
-
Quantitative PCR (qPCR) reagents.
-
-
Procedure:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM or 10 µM) in a multi-well plate.
-
The mixture is incubated to allow for binding equilibrium to be reached.
-
The beads are washed to remove unbound kinase and test compound.
-
The amount of kinase bound to the beads is quantified by qPCR using primers specific for the DNA tag on each kinase.
-
The results are expressed as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction between the test compound and the kinase.
-
2. Cellular Target Engagement Assay (e.g., NanoBRET™ Target Engagement Assay)
This assay measures the binding of a test compound to its target kinase within living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vector encoding the kinase of interest fused to NanoLuc® luciferase.
-
Transfection reagent.
-
NanoBRET™ fluorescent tracer specific for the kinase family.
-
Test compound serially diluted in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
Nano-Glo® Live Cell Reagent.
-
-
Procedure:
-
Cells are transfected with the NanoLuc®-kinase fusion vector and plated in a multi-well plate.
-
After 24 hours, the cells are treated with the NanoBRET™ tracer and varying concentrations of the test compound.
-
The plate is incubated to allow for compound entry and binding.
-
The Nano-Glo® Live Cell Reagent is added, and the donor and acceptor emission signals are measured using a plate reader equipped with appropriate filters.
-
The BRET ratio (acceptor emission/donor emission) is calculated for each well. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. The data is then used to determine the IC50 value for target binding in a cellular context.
-
Experimental Workflow for Off-Target Assessment
A systematic approach is essential for a thorough evaluation of an inhibitor's off-target effects.
Figure 3. A typical experimental workflow for assessing the off-target effects of a kinase inhibitor.
Conclusion
This guide highlights the importance of comprehensive off-target profiling in the development of kinase inhibitors. The comparison between the Pyrido[1,2-a]benzimidazole-based inhibitor BRD-7389 and the highly selective aminopyrimidine-based inhibitor CHIR-99021 illustrates that different chemical scaffolds can exhibit vastly different selectivity profiles. While BRD-7389 shows potent inhibition of its primary RSK targets, it also interacts with other kinases at higher concentrations. In contrast, CHIR-99021 demonstrates a much cleaner profile, with strong and selective inhibition of GSK-3α/β.
For researchers developing novel inhibitors, it is critical to employ a multi-faceted approach that combines broad in vitro screening with cell-based target engagement and functional assays. This strategy provides a more complete understanding of a compound's selectivity and potential for off-target effects, ultimately leading to the development of safer and more effective therapeutics. The experimental protocols and workflows provided herein offer a practical framework for conducting such assessments.
Safety Operating Guide
Safe Disposal of Pyrido[1,2-a]benzimidazole-2,8-diamine: A Procedural Guide
For Immediate Reference: In the event of a spill or exposure, consult your institution's specific safety protocols and emergency contact list. The following guide provides general operational and disposal procedures for Pyrido[1,2-a]benzimidazole-2,8-diamine, a member of the aromatic amine chemical class.
I. Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment is the first line of defense against exposure. When handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Chemical-impermeable gloves (nitrile or neoprene) must be worn and inspected before use.[4] A lab coat or chemical-resistant apron is also required. For larger quantities or in case of a spill, fire/flame resistant and impervious clothing should be worn.[4]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]
II. Spill and Exposure Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[4] Remove all sources of ignition.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it in a suitable, labeled, and closed container for disposal.[4][6] For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., methanol, ethanol), followed by soap and water.[5] All cleaning materials should be collected as hazardous waste.
Exposure Response:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
III. Disposal Procedures
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Aromatic amines are often toxic and may be carcinogenic, necessitating their treatment as hazardous waste.[2][3][7]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use chemically resistant containers (e.g., high-density polyethylene) that can be tightly sealed.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[6]
-
The storage area should be secure and have secondary containment.
-
-
Disposal Method:
-
The preferred method of disposal for aromatic amines is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the compound.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
IV. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general exposure limits for amines as recommended by the National Institute of Occupational Safety and Health (NIOSH).
| Parameter | Value | Reference |
| Recommended Exposure Limit | 10 ppm | [1] |
| Short-Term Exposure Limit | 15 ppm (15 min) | [1] |
Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling Pyrido[1,2-a]benzimidazole-2,8-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pyrido[1,2-a]benzimidazole-2,8-diamine. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Handle with chemical impermeable gloves. Gloves must be inspected prior to use. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name, concentration, and hazard warnings.
-
Log the receipt of the chemical in the laboratory's chemical inventory system.
2. Storage:
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep the container away from incompatible materials and foodstuff containers.[1]
-
Ensure the storage area is clearly marked with the appropriate hazard signs.
3. Preparation and Use:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust.[1]
-
Avoid breathing mist, gas, or vapors.[1]
-
Avoid contact with skin and eyes.[1]
-
Use personal protective equipment as specified in the table above.[1]
-
Measure and dispense the chemical carefully to avoid spills.
-
Keep the container tightly closed when not in use.
4. Disposal Plan:
-
Collect waste material in suitable and closed containers for disposal.[1]
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Do not allow the product to enter drains.
-
Adhered or collected material should be promptly disposed of.[1]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water.[1] |
| Spill or Leak | Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Use spark-proof tools and explosion-proof equipment. Collect and arrange for disposal.[1] |
Visual Workflow and Safety Protocols
The following diagrams illustrate the key operational and emergency procedures for handling this compound.
Caption: Operational Workflow for Handling this compound.
Caption: Emergency Response Protocol for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
